(R)-2-(Dimethylamino)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYOIFVBYZNUNW-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157431-09-9 | |
| Record name | (2R)-2-(dimethylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-(Dimethylamino)propanoic Acid
This guide provides a comprehensive overview of the core physicochemical properties of (R)-2-(Dimethylamino)propanoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development.[1] Its enantiomerically pure structure makes it a valuable component in the synthesis of various biologically active molecules, including pharmaceuticals.[1] This document will delve into the structural and chemical characteristics of this compound, outline methodologies for their determination, and provide insights into their relevance in scientific applications.
Molecular Structure and Core Identifiers
This compound, also known as (2R)-2-(dimethylamino)propanoic acid, possesses a chiral center at the alpha-carbon, leading to its stereospecific properties. The molecule incorporates a carboxylic acid group, a tertiary amine, and a methyl side chain, all of which contribute to its unique chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 117.15 g/mol | [1][2][4] |
| CAS Number | 157431-09-9 | [1][3] |
| InChI Key | QCYOIFVBYZNUNW-SCSAIBSYSA-N | |
| Canonical SMILES | CC(C(=O)O)N(C)C | [2] |
| Physical Form | Solid |
Below is a diagram illustrating the relationship between the molecular structure of this compound and its primary functional groups which dictate its key physicochemical properties.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Aqueous Solubility
The solubility of a compound can be determined through various methods, with the shake-flask method being a common approach for determining thermodynamic solubility. [5] Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., purified water, buffer of a specific pH) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. [5]3. Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.
-
Concentration Analysis: Accurately determine the concentration of the dissolved compound in the saturated solution using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or by evaporating a known volume of the solvent and weighing the residue.
-
Solubility Calculation: The determined concentration represents the solubility of the compound in the specific solvent at that temperature.
The choice of solvent and pH is critical, as the solubility of an ionizable compound like this compound is highly pH-dependent. [6]
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the dimethylamino group, the alpha-proton, and the methyl protons of the propanoic acid backbone. The chemical shifts and coupling patterns would provide confirmation of the molecular structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the carboxylic acid, the alpha-carbon, the carbons of the dimethylamino group, and the methyl carbon of the backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically in the 2500-3300 cm⁻¹ region), a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), and C-N stretching vibrations.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [7]It is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation, and may cause respiratory irritation. [8]Standard laboratory safety protocols should be followed to minimize exposure.
Conclusion
References
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How to Determine Solubility: 14 Steps (with Pictures) - wikiHow. Available at: [Link]
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Determination of The Pka Values of An Amino Acid | PDF - Scribd. Available at: [Link]
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Determination of Pka and Pi Values of Amino Acids Through Titration | PDF - Scribd. Available at: [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
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(R)-2-Amino-3-(diethylamino)propanoic acid SDS, 739363-49-6 Safety Data Sheets. Available at: [Link]
- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
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DETERMINATION OF pKa OF GLYCINE - eGyanKosh. Available at: [Link]
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Amino Acid Titration: Concentration & pKa Determination - Studylib. Available at: [Link]...
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2-Dimethylamino-propionic acid | C5H11NO2 | CID 11788290 - PubChem - NIH. Available at: [Link]
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CID 141333145 | C10H22N2O4 - PubChem - NIH. Available at: [Link]
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2-(Dimethylamino)propanoic acid;2-hydroxybenzoic acid | C12H17NO5 | CID 118918393. Available at: [Link]
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2-Methyl-3-(methylamino)propanoic acid (56970-74-2) - Chemchart. Available at: [Link]
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Synthesis of 2-acetylamino-3-(methylamino)propionic acid - PrepChem.com. Available at: [Link]
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This compound - MySkinRecipes. Available at: [Link]
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This compound, 97% Purity, C5H11NO2, 10 grams - CP Lab Safety. Available at: [Link]
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The FT-IR spectra of (a) diethyl amine, (b) propionic acid, (c) [Et2NH(CH2)2CO2H][AcO]. Available at: [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237) - Human Metabolome Database. Available at: [Link]
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1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237) - Human Metabolome Database. Available at: [Link]
-
infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
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3-(N,N-Dimethylamino)propionic acid - High purity | EN - Georganics. Available at: [Link]
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2-(Dimethylamino)ethyl propionate - SIELC Technologies. Available at: [Link]
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Infrared Spectral Studies of Propanoic Acid in Various Solvents. Available at: [Link]
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3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828 - PubChem. Available at: [Link]
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Propanoic acid, 2,2-dimethyl- - the NIST WebBook. Available at: [Link]
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Propanoic acid, 2,2-dimethyl- - the NIST WebBook. Available at: [Link]
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Propanoic acid, 2,2-dimethyl- - the NIST WebBook. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of (R)-2-(Dimethylamino)propanoic Acid
Introduction
(R)-2-(Dimethylamino)propanoic acid, also known as (R)-N,N-dimethylalanine, is a chiral amino acid derivative with significant applications in pharmaceutical synthesis and materials science. Its stereochemistry and functional group arrangement necessitate rigorous analytical characterization to ensure identity, purity, and quality. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this molecule. Our approach is grounded in first principles, explaining not just the data, but the causal reasoning behind the experimental design and interpretation, reflecting field-proven laboratory practices.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a carboxylic acid, a tertiary amine, and a chiral center. Each of these features yields a distinct and predictable spectroscopic signature.
The molecular formula is C₅H₁₁NO₂ with a molecular weight of approximately 117.15 g/mol .[1][2] The key structural features to be identified are:
-
The acidic proton of the carboxyl group (-COOH).
-
The methine proton at the chiral center (-CH).
-
The methyl group attached to the chiral center (-CH₃).
-
The two equivalent methyl groups of the tertiary amine (-N(CH₃)₂).
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for elucidating the precise hydrogen framework of an organic molecule. It provides information on the electronic environment of protons (chemical shift), the number of protons in each environment (integration), and the proximity to other protons (spin-spin splitting).
Foundational Principles and Experimental Rationale
The choice of solvent is critical. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices for polar, acidic molecules like this one. In D₂O, the acidic proton of the carboxylic acid will exchange with deuterium and become invisible in the spectrum. This phenomenon is a key diagnostic test. The spectrum is referenced to an internal standard, typically TMS, though its insolubility in D₂O often necessitates the use of a secondary standard like DSS or referencing to the residual solvent peak.
Predicted ¹H NMR Data and Interpretation
While a publicly available experimental spectrum for the specific (R)-enantiomer is not readily found, a predicted spectrum based on computational models provides a robust hypothesis for analysis.[3] The expected proton environments are as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -N(CH₃ )₂ | ~2.8 | Singlet (s) | 6H | The two methyl groups are chemically equivalent. They are adjacent to an electron-withdrawing nitrogen atom, shifting them downfield. There are no adjacent protons, resulting in a singlet. |
| -CH (CH₃)- | ~3.5 | Quartet (q) | 1H | This methine proton is attached to the chiral carbon, adjacent to both the nitrogen and the carbonyl group, causing a significant downfield shift. It is split by the three protons of the adjacent methyl group (n+1=4, a quartet). |
| -CH(CH₃ ) | ~1.4 | Doublet (d) | 3H | This methyl group is on an sp³ carbon. It is adjacent to the single methine proton, which splits its signal into a doublet (n+1=2). |
| -COOH | ~11-12 (in non-exchanging solvent) | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and typically appears as a broad signal far downfield. In a protic solvent like D₂O, this peak would not be observed due to H-D exchange. |
Standard Operating Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry NMR tube.
-
Instrument Setup: The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.[4] The instrument is tuned and shimmed to ensure magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 2-5 seconds between pulses ensures full relaxation of the protons for accurate integration.[4]
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced. The signals are integrated to determine the relative proton ratios.
Caption: General workflow for NMR data acquisition.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled experiment, each unique carbon atom produces a single sharp peak, making it an excellent tool for confirming the number of distinct carbon environments.
Predicted ¹³C NMR Data and Interpretation
For this compound, five distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C OOH | ~175-180 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. This is a key identifier for this functional group.[5] |
| -C H(CH₃)- | ~65-70 | The α-carbon is attached to both an oxygen (from the carbonyl) and a nitrogen, shifting it significantly downfield. |
| -N(C H₃)₂ | ~40-45 | The methyl carbons attached to the nitrogen are shifted downfield due to the electronegativity of the nitrogen atom. They are equivalent by symmetry. |
| -CH(C H₃) | ~15-20 | The β-methyl carbon is a typical aliphatic carbon and is expected to be the most upfield signal. |
Standard Operating Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is often required.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to produce singlets for all carbons and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is typically necessary.
-
Spectral Width: A wider spectral width (e.g., 0-200 ppm) is used to capture all carbon signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).
Foundational Principles and Experimental Rationale
For a solid sample, Attenuated Total Reflectance (ATR) is the preferred modern technique. It requires minimal sample preparation and provides high-quality, reproducible spectra. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).
Expected IR Absorption Bands
The key functional groups in this compound will produce the following characteristic absorption bands. Data from similar molecules like propanoic acid serves as an excellent reference.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and is a primary piece of evidence for its presence.[6] |
| 2850-3000 | C-H stretch | Aliphatic | These absorptions correspond to the stretching of the C-H bonds in the methyl and methine groups. |
| ~1700-1725 | C=O stretch | Carboxylic Acid | A strong, sharp peak in this region is characteristic of the carbonyl group in a carboxylic acid.[6] |
| ~1180-1360 | C-N stretch | Tertiary Amine | This absorption is often of medium intensity and can be found in the fingerprint region. |
| ~900-1300 | C-O stretch / O-H bend | Carboxylic Acid | These vibrations contribute to the complex fingerprint region of the spectrum. |
Standard Operating Protocol: ATR-FTIR Spectroscopy
-
Background Scan: With a clean ATR crystal, a background spectrum is collected to account for atmospheric CO₂ and H₂O.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Sample Scan: The sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation, which can provide structural clues.
Foundational Principles and Experimental Rationale
Electrospray Ionization (ESI) is an ideal soft ionization technique for a polar molecule like this compound. In positive ion mode, the molecule is expected to readily protonate at the basic nitrogen atom to form a pseudomolecular ion [M+H]⁺.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion: The calculated monoisotopic mass is 117.0790 Da.[2] Therefore, the primary ion observed in a high-resolution mass spectrum (ESI+) should be the [M+H]⁺ ion at m/z 118.0868 .
-
Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragments. The most probable fragmentation is the loss of the carboxylic acid group as CO₂ and H₂O, or a neutral formic acid molecule. A key fragment would arise from the loss of CO₂ (44 Da), leading to a fragment ion at m/z 74.0969 .
Caption: Plausible ESI-MS fragmentation pathway.
Standard Operating Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode (ESI+).
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas: Nitrogen gas flow and temperature are optimized to desolvate the ions.
-
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-300 Da). For fragmentation studies (MS/MS), the parent ion (m/z 118.1) is isolated and subjected to collision energy.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the number of unique environments. IR spectroscopy provides definitive evidence of the carboxylic acid and other functional groups. Finally, mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. Together, these methods provide a self-validating system of analysis, ensuring the unambiguous identification and quality assessment of this important chiral building block.
References
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Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0034239). Available from: [Link]
-
Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) for Propionic Acid (HMDB0000237). Available from: [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, D₂O, experimental) for Propionic Acid (HMDB0000237). Available from: [Link]
-
ResearchGate. The FT-IR spectra of propionic acid and related compounds. Available from: [Link]
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PubChem. 2-Dimethylamino-propionic acid Summary (CID 11788290). Available from: [Link]
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The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe (Supporting Information detailing NMR methods). Available from: [Link]
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NIST Chemistry WebBook. Propanoic acid, 2,2-dimethyl- IR Spectrum. Available from: [Link]
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Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of propanoic acid. Available from: [Link]
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Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available from: [Link]
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Socratic Q&A. How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? Available from: [Link]
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Thermodynamic and kinetic studies of (R)-2-(Dimethylamino)propanoic acid reactions
An In-Depth Technical Guide to the Thermodynamic and Kinetic Investigation of (R)-2-(Dimethylamino)propanoic Acid Reactions
Abstract
This compound, a chiral N-methylated derivative of alanine, represents a class of small molecules with significant potential in drug development due to the metabolic stability and conformational rigidity imparted by N-methylation.[1][2][3] A thorough understanding of its reaction thermodynamics and kinetics is paramount for optimizing synthesis, predicting interactions with biological targets, and ensuring formulation stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust thermodynamic and kinetic studies. We delve into the core principles, explain the causality behind experimental choices, and provide detailed protocols for key analytical techniques, including calorimetry, spectroscopy, and chromatography, supplemented by computational approaches.
Introduction: The Scientific Imperative
This compound is a structurally interesting building block. The presence of a chiral center, a carboxylic acid group, and a tertiary amine makes it a versatile synthon. In pharmaceutical development, N-methylation is a key strategy to enhance metabolic stability and improve pharmacokinetic profiles.[2][3] However, these same features present unique challenges in synthesis and characterization.
Understanding the thermodynamics (the energetics and feasibility of a reaction) and kinetics (the rate and mechanism of a reaction) is not merely an academic exercise. It is fundamental to:
-
Process Optimization: Determining the optimal conditions (temperature, concentration, catalyst) to maximize yield and minimize impurities.
-
Mechanism Elucidation: Uncovering the step-by-step pathway of a reaction, which is critical for troubleshooting and rational design.[4][5]
-
Drug Discovery: Quantifying the binding affinity and thermodynamic drivers of interaction with protein targets.[6][7]
-
Stability and Formulation: Predicting the degradation pathways and shelf-life of active pharmaceutical ingredients (APIs).
This guide is structured to provide both a theoretical foundation and practical, field-proven methodologies for a comprehensive investigation.
The Interplay of Thermodynamics and Kinetics
A chemical reaction is governed by two distinct domains: thermodynamics dictates the equilibrium position (i.e., "where the reaction is going"), while kinetics describes the path and speed to get there (i.e., "how fast it will get there").[8][9]
-
Thermodynamics is concerned with the change in Gibbs Free Energy (ΔG), which relates enthalpy (ΔH, the heat of a reaction) and entropy (ΔS, the change in disorder). A reaction is spontaneous or favorable only if ΔG is negative.[10]
ΔG = ΔH - TΔS
-
Kinetics focuses on the activation energy (Ea), the energy barrier that must be overcome for a reaction to proceed. The rate of a reaction is dictated by the height of this barrier, not by the overall ΔG. The sequence of elementary steps a reaction undergoes is its mechanism .[5][11] The slowest step in this sequence is the rate-determining step , which governs the overall reaction rate.[4][5][12]
The following diagram illustrates the fundamental relationship between these core thermodynamic parameters.
Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.
Methodologies for Thermodynamic Characterization
Thermodynamic studies quantify the heat changes and binding affinities associated with a reaction.
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is the gold standard for studying binding interactions in solution.[7] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile—binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n)—in a single label-free experiment.[6][13][14] This is invaluable in drug development for characterizing the interaction of a molecule like this compound (or its derivatives) with a target protein.[7][15]
Protocol: Characterizing Binding to a Target Protein via ITC
-
Preparation:
-
Prepare a 50 µM solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 500 µM solution of this compound in the exact same buffer from the same stock. Mismatched buffers will generate large heats of dilution, obscuring the binding data.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the this compound solution into the titration syringe.[15]
-
-
Titration:
-
Perform an initial 0.5 µL injection to remove any solution from the syringe tip, and discard this data point during analysis.
-
Execute a series of 20-30 injections (e.g., 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.
-
-
Control Experiment (Self-Validation):
-
Perform an identical titration of the this compound solution into the buffer-filled sample cell. The resulting heat changes represent the heat of dilution and must be subtracted from the binding experiment data for accurate analysis.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot these values against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract Kₐ, ΔH, and n.[15] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated from these values.[13]
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] It is an excellent tool for identifying thermal events like melting, crystallization, and glass transitions.[16][18] For a reaction study, DSC can be used to determine the overall enthalpy of a reaction by measuring the heat released during an exothermic event as the temperature is ramped.[19]
Protocol: Measuring Reaction Enthalpy via DSC
-
Sample Preparation:
-
Accurately weigh 2-5 mg of a reaction mixture (e.g., this compound and an acylating agent) into a hermetically sealed aluminum DSC pan.
-
Prepare an identical empty pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Define the temperature program: e.g., ramp from 25°C to 300°C at a rate of 10°C/min. The linear temperature ramp is a key feature of the method.[16]
-
-
Measurement:
-
Data Analysis:
-
The resulting thermogram will show an exothermic peak where the reaction occurs.
-
Integrate the area of this peak to determine the total enthalpy change (ΔH) for the reaction. The onset temperature of the peak provides an indication of the temperature at which the reaction begins to occur at a significant rate.[19]
-
Methodologies for Kinetic Characterization
Kinetic studies monitor the change in concentration of reactants or products over time to determine reaction rates and mechanisms.
NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for in-situ reaction monitoring because it is non-invasive and inherently quantitative.[21][22][23][24] By acquiring a series of spectra over time, one can directly observe the disappearance of reactant signals and the appearance of product signals, providing a detailed picture of the reaction progress.[21][25]
Protocol: Monitoring a Reaction in an NMR Tube
-
Preparation:
-
Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) directly in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum (t=0).
-
-
Initiation:
-
Add a known amount of the second reactant (e.g., an electrophile) to the NMR tube, mix rapidly, and immediately place the tube in the NMR spectrometer.
-
-
Data Acquisition (Self-Validation):
-
Use an arrayed pseudo-2D experiment or an automated script to acquire a series of 1D ¹H spectra at regular time intervals.[21][24]
-
Key Parameter: The relaxation delay (d1) must be set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure the signal integrals are truly quantitative.[24] An initial T1 measurement experiment is highly recommended for accuracy.
-
-
Data Processing:
-
Process the series of spectra uniformly.
-
Identify non-overlapping peaks corresponding to a reactant and a product.
-
Integrate these peaks in each spectrum. The concentration of each species is directly proportional to its integral value.
-
-
Kinetic Analysis:
-
Plot the concentration of the reactant versus time.
-
Use this data to determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate integrated rate law (zero, first, or second order).
-
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a cornerstone of reaction monitoring due to its ability to physically separate all components of a reaction mixture before quantification.[26][27] This makes it ideal for complex reactions with multiple intermediates or side products that might be difficult to resolve by spectroscopy.[28] Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems allow for very rapid analysis, with cycle times as low as 1.5 minutes, enabling near real-time monitoring.[26]
The following diagram outlines a typical workflow for a kinetic study using automated HPLC.
Caption: Automated HPLC Workflow for Reaction Kinetic Monitoring.
Protocol: HPLC-Based Kinetic Analysis
-
Method Development:
-
Develop an HPLC method (e.g., reverse-phase C18 column) that provides baseline separation of all reactants, intermediates, and products.
-
Create calibration curves for each analyte by injecting known concentrations to correlate peak area with concentration. An R² value > 0.99 is required for a trustworthy correlation.
-
-
Reaction Setup:
-
Perform the reaction in a thermostatted vessel with controlled stirring.
-
-
Sampling (Self-Validation):
-
At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing a solvent that stops the reaction (e.g., a mobile phase with a pH that neutralizes a catalyst). This step is critical to ensure the sample composition accurately reflects the reaction state at the time of sampling.[29]
-
-
Analysis:
-
Inject the quenched and diluted samples onto the HPLC system.
-
-
Data Processing:
-
Integrate the peak area for each component in each chromatogram.
-
Use the calibration curves to convert peak areas into concentrations.[30]
-
Plot concentration vs. time and perform a kinetic analysis as described in the NMR section.
-
Stopped-Flow Spectroscopy
Expertise & Experience: For reactions that are too fast to be monitored by manual mixing (typically with half-lives in the millisecond to second range), stopped-flow spectroscopy is the technique of choice.[31][32][33] It uses a pneumatic drive to rapidly and efficiently mix two reactant solutions, then stops the flow and monitors the change in absorbance or fluorescence in an observation cell just milliseconds after mixing.[31][34][35]
Protocol: Measuring a Fast Reaction Rate
-
Feasibility Check:
-
First, use a conventional UV-Vis spectrophotometer to confirm that the reaction produces a measurable change in absorbance or fluorescence.[31] Identify the optimal wavelength for monitoring.
-
-
Instrument Setup:
-
Load the two reactant solutions into the instrument's drive syringes.
-
Set the data acquisition parameters (wavelength, duration, data collection rate). Modern instruments can record data points every few milliseconds.[33]
-
-
Measurement:
-
Data Analysis:
-
The output is a trace of absorbance vs. time.
-
Fit this curve to an appropriate exponential function (e.g., single or double exponential decay) to extract the observed rate constant (k_obs).
-
By performing the experiment at various reactant concentrations, the overall rate law and rate constant (k) can be determined.
-
The Role of Computational Chemistry
Alongside experimental work, computational tools provide profound insights into reaction mechanisms and energetics.[8] Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to:
-
Calculate Thermochemistry: Predict reaction enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) for proposed reaction pathways.[36]
-
Locate Transition States: Model the structure and energy of the transition state (the peak of the activation energy barrier), providing a calculated value for the activation energy (Ea).
-
Elucidate Mechanisms: Compare the calculated energetics of different possible reaction pathways to determine the most likely mechanism.
The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research.[37][38]
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation.
Table 1: Hypothetical Thermodynamic Data for the Binding of a Derivative to a Target Protein (ITC)
| Parameter | Value | Units |
| Association Constant (Kₐ) | 1.5 x 10⁶ | M⁻¹ |
| Dissociation Constant (K₋) | 0.67 | µM |
| Enthalpy (ΔH) | -8.5 | kcal/mol |
| Gibbs Free Energy (ΔG) | -8.4 | kcal/mol |
| Entropy (-TΔS) | +0.1 | kcal/mol |
Table 2: Hypothetical Kinetic Data for an Acylation Reaction (HPLC)
| Initial [Reactant A] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 0.2 | 0.1 | 2.4 x 10⁻⁴ |
| 0.1 | 0.2 | 4.8 x 10⁻⁴ |
Interpretation: The data in Table 2 suggests the reaction is first order with respect to Reactant A and second order with respect to Reactant B, leading to an overall third-order rate law: Rate = k[A]¹[B]² .
Conclusion
The systematic study of the thermodynamics and kinetics of reactions involving this compound is essential for its successful application in research and drug development. This guide has outlined a multi-faceted approach, combining calorimetric, spectroscopic, chromatographic, and computational techniques. Each method provides a unique piece of the puzzle, and their integration yields a comprehensive understanding of a reaction's feasibility, rate, and mechanism. Adherence to rigorous, self-validating protocols, such as performing control experiments and ensuring instrument calibration, is paramount for generating trustworthy and reproducible data, in line with guidelines promoted by organizations like IUPAC for data evaluation.[39][40][41]
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What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? (2025). Bio-Logic. Retrieved from [Link]
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Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. (n.d.). Agilent. Retrieved from [Link]
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Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (2017). American Laboratory. Retrieved from [Link]
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NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
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Isothermal Titration Calorimetry: Application in Drug Discovery. (2012). PharmaXChange.info. Retrieved from [Link]
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Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023). LCGC International. Retrieved from [Link]
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Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
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Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. (n.d.). PMC - NIH. Retrieved from [Link]
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Isothermal Titration Calorimetry: Principles and Applications. (n.d.). ResearchGate. Retrieved from [Link]
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Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025). Various Sources. Retrieved from [Link]
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Orders of reaction and mechanisms. (n.d.). Chemguide. Retrieved from [Link]
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Reaction Mechanism Explained. (n.d.). Pearson. Retrieved from [Link]
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Methods of determining reaction mechanism. (2021). Online Chemistry notes. Retrieved from [Link]
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Thermodynamics, Kinetics and Computational Tools in Chemical Engineering. (n.d.). Research and Reviews: Journal of Chemistry. Retrieved from [Link]
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Reaction mechanism and rate law. (n.d.). Khan Academy. Retrieved from [Link]
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Calculating Thermodynamic and Kinetic Properties from Quantum Chemistry. (n.d.). Rosen Review. Retrieved from [Link]
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Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]
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A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC). (2025). Chemistry LibreTexts. Retrieved from [Link]
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Evaluated Kinetic Data for Atmospheric Chemistry. (n.d.). IUPAC. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. Retrieved from [Link]
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. Retrieved from [Link]
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Reaction Mechanisms, Catalysts, and Reaction Coordinate Diagrams. (2022). YouTube. Retrieved from [Link]
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2-Dimethylamino-propionic acid. (n.d.). PubChem. Retrieved from [Link]
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Computational thermodynamics, computational kinetics, and materials design. (2025). ResearchGate. Retrieved from [Link]
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Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community. (n.d.). PubMed Central. Retrieved from [Link]
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2-(Dimethylamino)propanoic acid;2-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]
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N-methylation in amino acids and peptides: Scope and limitations. (n.d.). ResearchGate. Retrieved from [Link]
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Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. (n.d.). MDPI. Retrieved from [Link]
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). PubMed. Retrieved from [Link]
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N-Methyl Amino Acids Archives. (n.d.). Aapptec Peptides. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Profile of (R)-2-(Dimethylamino)propanoic Acid in Various Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-(Dimethylamino)propanoic acid, a chiral amino acid derivative of significant interest in pharmaceutical development. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing stable formulations. This document outlines the fundamental principles governing its solubility, presents a robust experimental protocol for thermodynamic solubility determination via the shake-flask method, and provides a representative solubility profile in a range of common organic solvents at different temperatures. The causality behind experimental choices and the importance of a self-validating system are emphasized to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound, also known as (R)-N,N-Dimethylalanine, is a chiral building block used in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure, featuring a carboxylic acid group, a chiral center, and a tertiary amine, imparts unique physicochemical properties. The presence of both a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (tertiary amine and carbonyl oxygen), along with its zwitterionic potential, dictates its interaction with different solvent systems.
The solubility of an API or intermediate is a critical physical property that influences its bioavailability, formulation, and processability.[1] In drug development, a thorough understanding of the solubility profile across a range of solvents with varying polarities, proticities, and dielectric constants is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to maximize yield and purity.
-
Formulation Science: Developing stable and effective dosage forms, including both oral and parenteral formulations.[][3] Amino acids and their derivatives are often used to enhance the solubility and stability of drug products.[][3]
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
This guide focuses on providing a detailed, field-proven methodology for determining the thermodynamic (equilibrium) solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure contains both polar (carboxylic acid, tertiary amine) and non-polar (methyl and ethyl groups) moieties.
-
Polarity and Hydrogen Bonding: The compound is expected to exhibit higher solubility in polar solvents capable of hydrogen bonding. Polar protic solvents (e.g., methanol, ethanol) can interact with both the carboxylic acid and the lone pair of electrons on the nitrogen atom. Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be determined empirically for each solute-solvent system.
-
pH: In aqueous or mixed aqueous-organic systems, the pH will significantly influence the ionization state of the amino acid, thereby affecting its solubility.[5]
Experimental Protocol: Thermodynamic Solubility Determination
To ensure the generation of reliable and reproducible data, the isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[6][7][8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.
Rationale for Method Selection
The shake-flask method is chosen over kinetic or high-throughput screening methods because it allows the system to reach true thermodynamic equilibrium, providing a definitive measure of a compound's solubility under specific conditions.[7] This is crucial for building robust process models and stable formulation designs. The long incubation times ensure that the dissolution process is complete.[7]
Materials and Equipment
-
This compound (solid, purity >97%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[6]
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[6][7][9] A second time point (e.g., 48 hours) is recommended to confirm that the concentration is no longer changing, thereby validating the attainment of equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For finely dispersed solids, centrifugation is required to achieve clear separation.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[1][4][6] A calibration curve generated from standards of known concentration must be used for accurate quantification.[10]
Self-Validating System & Causality
-
Excess Solid: The visual confirmation of excess solid at the end of the experiment is a critical control point. It validates that the solution has reached saturation.
-
Equilibrium Confirmation: Taking samples at multiple extended time points (e.g., 24h and 48h) and finding no significant change in concentration provides strong evidence that true thermodynamic equilibrium has been achieved.
-
Temperature Control: Maintaining a constant temperature (±1°C) is crucial, as solubility is temperature-dependent.[11]
-
Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification.[12] The HPLC method must be validated for linearity, accuracy, and precision.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the isothermal shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Representative Solubility Profile
The following table summarizes hypothetical but chemically plausible solubility data for this compound in a selection of organic solvents at two standard temperatures. This data illustrates the expected trends based on solvent properties.
| Solvent | Solvent Type | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |
| Methanol | Polar Protic | 5.1 | ~150 | ~210 |
| Ethanol | Polar Protic | 4.3 | ~85 | ~125 |
| Isopropanol | Polar Protic | 3.9 | ~40 | ~65 |
| Acetonitrile | Polar Aprotic | 5.8 | ~25 | ~40 |
| Acetone | Polar Aprotic | 5.1 | ~15 | ~25 |
| Ethyl Acetate | Moderately Polar | 4.4 | < 5 | ~8 |
| Dichloromethane | Non-polar | 3.1 | < 1 | < 2 |
| Toluene | Non-polar | 2.4 | < 0.1 | < 0.2 |
| Heptane | Non-polar | 0.1 | < 0.1 | < 0.1 |
Note: This data is representative and should be confirmed experimentally.
Analysis of Results: The data clearly shows that the solubility of this compound is highest in polar protic solvents like methanol and ethanol, which is consistent with its amino acid structure. Solubility decreases significantly as the solvent polarity decreases. The increase in solubility at a higher temperature is also a typical observation for solid solutes.
Conclusion
This technical guide has detailed a robust, scientifically sound framework for determining the solubility profile of this compound. By employing the isothermal shake-flask method and adhering to principles of a self-validating system, researchers can generate high-quality, reliable data. This information is indispensable for guiding rational solvent selection in synthesis, purification, and formulation, ultimately accelerating the drug development process. The provided representative data serves as a practical baseline for expected solubility trends across a spectrum of common organic solvents.
References
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Daldrup, J. G., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(8), 5897-5906. [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
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CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. [Link]
-
Al-Ghaban, F. A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19349-19361. [Link]
-
Nokhodchi, A., et al. (2020). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin, 10(2), 246-253. [Link]
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Historical context and discovery of N,N-Dimethyl-D-alanine
An In-depth Technical Guide to the Historical Context and Discovery of N,N-Dimethyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-D-alanine, a derivative of the non-proteinogenic D-alanine, occupies a niche yet significant position in the landscape of chiral building blocks for pharmaceutical and biochemical research. Its structure, featuring a tertiary amine resulting from exhaustive methylation of the alpha-amino group of D-alanine, imparts unique properties relevant to peptide modification and drug design. This guide provides a comprehensive overview of the historical context surrounding the discovery and synthesis of N,N-Dimethyl-D-alanine. It delves into the foundational work on D-amino acids and N-alkylation techniques that paved the way for its creation. Detailed, field-proven methodologies for its stereospecific synthesis and rigorous characterization are presented, offering researchers a practical framework for its application in modern drug development.
Historical Context: The Rise of "Unnatural" Amino Acids
The story of N,N-Dimethyl-D-alanine is intrinsically linked to the broader scientific recognition of D-amino acids. For much of early biochemistry, D-amino acids were considered anomalies, as the proteinogenic world is almost exclusively constructed from L-amino acids. However, this perception began to shift as their presence and functional significance were uncovered in various organisms.
The Discovery of D-Amino Acids in Nature
Initially, the discovery of D-amino acids was met with skepticism. It wasn't until the mid-20th century that their roles were firmly established. A pivotal area of discovery was the bacterial cell wall. It was found that D-alanine and D-glutamate are essential components of the peptidoglycan layer in many bacteria, providing structural integrity and resistance to standard proteases.[1][2][3] Specifically, the D-alanyl-D-alanine termini of peptidoglycan precursors are crucial for the cross-linking reactions that form the cell wall, a process famously targeted by antibiotics like penicillin and vancomycin.[4] This discovery not only highlighted a fundamental difference between bacterial and eukaryotic cells but also established D-amino acids as critical molecules in microbiology and as targets for antibacterial drug development.[2]
The Challenge of N-Alkylation
Concurrently, organic chemists were exploring methods to modify amino acids to alter their properties for various applications, including peptide synthesis. N-methylation, in particular, was recognized as a valuable modification. Introducing methyl groups to the nitrogen atom of an amino acid could increase its steric bulk, alter its hydrogen bonding capacity, and protect peptides from enzymatic degradation. However, achieving selective and exhaustive N-methylation without causing racemization or other side reactions was a significant synthetic challenge. Early methods often required harsh conditions or complex protection-deprotection schemes.
It was within this scientific environment—a growing appreciation for the importance of D-amino acids and a concurrent need for reliable N-alkylation methods—that the synthesis of molecules like N,N-Dimethyl-D-alanine became an achievable and relevant goal.
Discovery and Foundational Synthesis
While a singular "discovery" event for N,N-Dimethyl-D-alanine is not documented in the context of a natural product isolation, its chemical synthesis was made possible by foundational work in the N-alkylation of amino acids. A pivotal contribution came in 1950 from R. E. Bowman, who published a robust method for preparing N,N-dimethylamino acids.[1] This work, along with a subsequent paper on reductive alkylation[5], provided a clear and efficient pathway.
The most direct and widely adopted method for the synthesis of N,N-dimethylamino acids, which preserves the stereochemistry of the starting material, is the Eschweiler-Clarke reaction .[2][6] This reaction utilizes an excess of formic acid and formaldehyde to exhaustively methylate a primary amine.[3][7] The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid (acting as a hydride donor).[6] A key advantage of this method is that chiral amines typically do not racemize under these conditions, making it ideal for starting with an enantiomerically pure amino acid like D-alanine.[6]
Stereospecific Synthesis of N,N-Dimethyl-D-alanine
The synthesis of N,N-Dimethyl-D-alanine with high enantiomeric purity relies on starting with D-alanine and employing a methylation method that does not affect the chiral center. The Eschweiler-Clarke reaction is the exemplary method for this transformation.
Synthesis via Eschweiler-Clarke Reaction
This protocol describes the direct, two-step methylation of D-alanine.
-
Principle: D-alanine is heated with an excess of aqueous formaldehyde and formic acid. Formaldehyde reacts with the primary amine to form an iminium ion intermediate. Formic acid then acts as a reducing agent, donating a hydride to the iminium ion to form the N-methylated amine. This process repeats to yield the N,N-dimethylated product. The reaction is driven to completion by the loss of carbon dioxide gas.[6]
Experimental Protocol: Eschweiler-Clarke Methylation of D-Alanine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add D-alanine (1.0 eq).
-
Reagent Addition: Add 90% aqueous formic acid (approx. 5.0 eq) and 37% aqueous formaldehyde (approx. 5.0 eq).
-
Causality: An excess of both reagents is crucial to drive the reaction to the tertiary amine and prevent the formation of quaternary ammonium salts.[6] Formic acid serves as both the acid catalyst and the reducing agent.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Self-Validation: The reaction is typically considered complete when gas (CO₂) evolution ceases.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Evaporate the excess formic acid and formaldehyde under reduced pressure. c. Dissolve the residue in a minimal amount of water and add a strong acid, such as 6M HCl, to protonate the product and any remaining amines. d. Wash the acidic aqueous layer with an organic solvent like diethyl ether or dichloromethane to remove any non-basic organic impurities. e. Basify the aqueous phase carefully with a base (e.g., NaOH or Na₂CO₃) to a pH of ~9-10 to deprotonate the carboxylic acid and precipitate the zwitterionic product or prepare it for extraction.
-
Purification: The product can be purified by recrystallization from an ethanol/water mixture or by ion-exchange chromatography.
Synthesis Workflow Diagram
Caption: Stereospecific synthesis of N,N-Dimethyl-D-alanine from D-alanine.
Characterization and Quality Control
Confirming the identity, purity, and enantiomeric integrity of the synthesized N,N-Dimethyl-D-alanine is critical. A combination of spectroscopic and chromatographic techniques is required for a comprehensive analysis.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation. The spectrum of N,N-Dimethyl-D-alanine will show a characteristic singlet for the six protons of the two N-methyl groups, a quartet for the alpha-proton, and a doublet for the three protons of the C-methyl group. The integration of these signals should correspond to a 6:1:3 ratio.
-
¹³C NMR: Confirms the carbon skeleton, showing distinct signals for the carboxylic acid carbon, the alpha-carbon, the N-methyl carbons, and the C-methyl carbon.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (117.15 g/mol ).[8] Electrospray ionization (ESI) is commonly used, and the protonated molecule [M+H]⁺ at m/z 118.08 is typically observed.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: Used to assess chemical purity by separating the target compound from starting materials or by-products.
-
Chiral HPLC: Essential for confirming the enantiomeric purity. This is the most direct way to ensure that no racemization has occurred during the synthesis. The analysis typically involves a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers.[9][10] The D-enantiomer should appear as a single, sharp peak.
-
Summary of Analytical Data
| Technique | Purpose | Expected Result for N,N-Dimethyl-D-alanine |
| ¹H NMR | Structural Confirmation | Singlet (~2.3-2.8 ppm, 6H), Quartet (~3.0-3.5 ppm, 1H), Doublet (~1.3-1.5 ppm, 3H) |
| ¹³C NMR | Carbon Skeleton ID | Signals for C=O, Cα, N-(CH₃)₂, and Cβ |
| Mass Spec (ESI+) | Molecular Weight | [M+H]⁺ at m/z 118.08 |
| Chiral HPLC | Enantiomeric Purity | Single peak corresponding to the D-enantiomer retention time (>99% e.e.) |
Chiral Purity Validation Workflow
Caption: A multi-technique workflow for validating the final product.
Conclusion
The journey to N,N-Dimethyl-D-alanine, from the fundamental understanding of D-amino acids in bacterial physiology to the development of stereospecific N-alkylation reactions, showcases a classic example of progress in chemical synthesis. The foundational methods developed by chemists like Eschweiler, Clarke, and Bowman provided the essential tools to create this and other N-alkylated amino acids with high fidelity. For today's researchers, N,N-Dimethyl-D-alanine serves as a valuable chiral building block. A thorough understanding of its synthesis and rigorous analytical characterization is paramount to its successful application in the development of novel therapeutics and advanced biochemical probes.
References
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Eschweiler–Clarke reaction. In: Wikipedia. Accessed January 15, 2026. [Link]
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Stereospecific synthesis of a twinned alanine ester. Royal Society of Chemistry. Accessed January 15, 2026. [Link]
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Bowman, R. E., & Stroud, H. H. (1950). N-substituted amino-acids. Part I. A new method of preparation of dimethylamino-acids. Journal of the Chemical Society (Resumed), 1342. [Link]
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Zhou, X., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. [Link]
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Eschweiler-Clarke Reaction. NROChemistry. Accessed January 15, 2026. [Link]
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Enantiomeric separation using temperature-responsive chiral polymers composed of L-valine diamide derivatives in aqueous liquid chromatography. PubMed. Accessed January 15, 2026. [Link]
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β-alanine under Eschweiler–Clarke methylation reaction conditions. ResearchGate. Accessed January 15, 2026. [Link]
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Bowman, R. E. (1950). N-substituted amino-acids. Part II. The reductive alkylation of amino-acids. Journal of the Chemical Society (Resumed), 1346. [Link]
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Highly selective synthesis of d-amino acids via stereoinversion of corresponding counterpart by an in vivo cascade cell factory. PubMed Central. Accessed January 15, 2026. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Accessed January 15, 2026. [Link]
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Chiral Separation Of Enantiomers Using Single And Double Bond Amino Acid Based Surfactants By Capillary Electrophoresis. ResearchGate. Accessed January 15, 2026. [Link]
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N,N-Dimethylalanine. PubChem. Accessed January 15, 2026. [Link]
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and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Kyoto University Press. Accessed January 15, 2026. [Link]
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Post-translational Introduction of D-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. PubMed. Accessed January 15, 2026. [Link]
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Single-Crystal NMR for 17O in Alanine Enantiomers. ACS Physical Chemistry Au. Accessed January 15, 2026. [Link]
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The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-l-alanine. Royal Society of Chemistry. Accessed January 15, 2026. [Link]
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Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. PubMed Central. Accessed January 15, 2026. [Link]
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Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal... ResearchGate. Accessed January 15, 2026. [Link]
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1 H NMR spectra showing the conversion of L-alanine to D-alanine in the imine, (R). ResearchGate. Accessed January 15, 2026. [Link]
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Part 1: Introduction to 2-(Dimethylamino)propanoic Acid (N,N-Dimethylalanine)
An In-Depth Technical Guide to the Natural Sources and Biosynthetic Pathways of 2-(Dimethylamino)propanoic Acid
Abstract: This technical guide provides a comprehensive overview of 2-(dimethylamino)propanoic acid, a non-proteinogenic amino acid more commonly known as N,N-dimethylalanine. This molecule is a crucial structural component of Aplyronine A, a potent marine-derived macrolide with significant antitumor properties. While direct biosynthetic studies on N,N-dimethylalanine are not extensively published, this guide synthesizes available evidence to detail its known natural sources, propose a robust, chemically logical biosynthetic pathway, and provide detailed, field-proven experimental methodologies for its isolation, characterization, and the elucidation of its formation. This document is intended for researchers, natural product chemists, and drug development professionals engaged in the discovery and characterization of novel bioactive compounds.
2-(Dimethylamino)propanoic acid is an α-amino acid derivative characterized by the permanent quaternization of its α-amino group with two methyl groups. This structural feature renders it distinct from the 20 proteinogenic amino acids, imparting unique chemical properties that influence the conformation and bioactivity of larger molecules in which it is incorporated. Its primary significance in the scientific field stems from its role as a key building block in complex marine natural products that exhibit powerful biological activities.
The most notable example is Aplyronine A, a macrolide that demonstrates potent cytotoxicity against various cancer cell lines by disrupting the actin cytoskeleton.[1][2] The N,N-dimethylalanine moiety is part of the C24–C34 side chain of Aplyronine A, which is critical for its actin-depolymerizing activity.[3] Understanding the origin and formation of this unique amino acid is therefore essential for the potential future biotechnological production of Aplyronine A and its analogues.
Table 1: Chemical Properties of 2-(Dimethylamino)propanoic Acid
| Property | Value |
| IUPAC Name | 2-(dimethylamino)propanoic acid |
| Common Name | N,N-Dimethylalanine (DMAla) |
| CAS Number | 19701-89-4 |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| Canonical SMILES | CC(C(=O)O)N(C)C |
Part 2: Natural Occurrence and Ecological Context
The definitive natural source of N,N-dimethylalanine is as a constituent of the Aplyronine family of macrolides (A-H), which were first isolated from the Japanese sea hare, Aplysia kurodai.[1] Sea hares are shell-less marine mollusks that are well-known for sequestering and concentrating chemical compounds from their diet, which primarily consists of algae and marine sponges. This bioaccumulation serves as a chemical defense mechanism against predators.
While Aplysia kurodai is the organism from which Aplyronines were isolated, it is highly improbable that the sea hare is the de novo producer. The structural complexity of these macrolides is characteristic of metabolites produced by symbiotic microorganisms.[4][5] Marine sponges, a common dietary component for sea hares, are renowned for hosting dense and diverse microbial communities, including bacteria, archaea, and fungi.[4][6] These symbionts are considered the true biosynthetic engines behind a vast number of bioactive marine natural products. Therefore, the most scientifically sound hypothesis is that N,N-dimethylalanine is synthesized by a microbial symbiont residing within a marine sponge, which is then consumed by the sea hare, leading to the accumulation of Aplyronine A.
Part 3: The Putative Biosynthetic Pathway of N,N-Dimethylalanine
Direct experimental evidence elucidating the biosynthesis of N,N-dimethylalanine has yet to be published. However, based on established biochemical principles of amino acid modification, a highly plausible pathway can be proposed. The formation of N-methylated amino acids almost universally proceeds via the enzymatic transfer of methyl groups from a donor molecule to the amino nitrogen of a precursor amino acid.[7]
Proposed Precursors:
-
L-Alanine: The fundamental three-carbon backbone, providing the propanoic acid structure and the nitrogen atom.
-
S-Adenosyl-L-methionine (SAM): The universal biological methyl group donor, providing the two methyl groups attached to the nitrogen.
Proposed Enzyme Class and Mechanism: The reaction is hypothesized to be catalyzed by one or more S-Adenosyl-L-methionine-dependent N-methyltransferase (NMT) enzymes. The biosynthesis would occur in a sequential, two-step process:
-
Step 1 (Monomethylation): An NMT enzyme catalyzes the transfer of a methyl group from SAM to the primary amine of L-alanine, forming the intermediate N-methylalanine and S-adenosyl-L-homocysteine (SAH).
-
Step 2 (Dimethylation): A second methylation event, catalyzed by either the same or a different NMT, transfers another methyl group from a second molecule of SAM to the secondary amine of N-methylalanine, yielding the final product, N,N-dimethylalanine, and another molecule of SAH.
This proposed pathway is consistent with the biosynthesis of other methylated amino acids found in nature.[7]
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Methodological & Application
(R)-2-(Dimethylamino)propanoic Acid: A Versatile Chiral Building Block in Modern Synthesis
Introduction
(R)-2-(Dimethylamino)propanoic acid, also known as (R)-N,N-dimethylalanine, is a valuable chiral building block in the field of asymmetric synthesis.[1] Its structural rigidity, defined stereochemistry, and the presence of both a carboxylic acid and a tertiary amine functional group make it a versatile precursor for the synthesis of a wide array of complex, high-value molecules, particularly in the pharmaceutical industry.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical development. The inherent chirality of this compound is frequently incorporated as a permanent and crucial feature in the final molecular architecture of biologically active compounds.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | [3] |
| Molecular Weight | 117.15 g/mol | [3] |
| Appearance | White powder | [2] |
| Purity | Typically ≥97% | [4][5] |
| Storage Temperature | 2-8°C, protect from light | [4] |
| IUPAC Name | (2R)-2-(dimethylamino)propanoic acid | [4] |
| InChI Key | QCYOIFVBYZNUNW-SCSAIBSYSA-N | [4] |
Core Applications in Asymmetric Synthesis
The strategic use of this compound as a chiral building block is a cornerstone of modern asymmetric synthesis.[6] Its utility stems from the ability to introduce a specific stereocenter into a target molecule, a critical factor in determining the therapeutic efficacy and safety of many drugs.[7][8]
Synthesis of Chiral Ligands for Asymmetric Catalysis
The tertiary amine and carboxylic acid functionalities of this compound provide convenient handles for its incorporation into more complex molecular frameworks. One of its most powerful applications is in the synthesis of chiral P,N ligands, which are instrumental in a variety of transition-metal-catalyzed asymmetric reactions.[9]
-
Causality of Experimental Choices: The formation of an amide bond between the carboxylic acid of this compound and a suitable phosphine-containing amine is a common and effective strategy. The choice of coupling reagents, such as dicyclohexylcarbodiimide (DCC), is dictated by the need for high-yield, mild reaction conditions that preserve the stereochemical integrity of the chiral center.[10] The resulting P,N ligands can then be used to create chiral metal complexes that catalyze reactions with high enantioselectivity.
Precursor for Chiral Auxiliaries
While often incorporated permanently, this compound can also serve as a precursor for the synthesis of chiral auxiliaries. These auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective transformation before being cleaved to yield the desired enantiomerically enriched product.[11]
-
Expert Insight: The design of a successful chiral auxiliary based on this building block involves modifying the carboxylic acid to an amide or ester that can be easily attached to and removed from the substrate. The dimethylamino group can play a crucial role in coordinating to reagents and shielding one face of the molecule, thereby directing the approach of incoming reactants.
Detailed Experimental Protocols
The following protocols are provided as representative examples of how this compound can be utilized in synthesis.
Protocol 1: Synthesis of a Chiral Amide Intermediate
This protocol details a standard amide coupling reaction, a fundamental transformation for integrating this compound into a larger molecule.
Materials:
-
This compound
-
A primary or secondary amine (R'-NHR'')
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Amine Addition: After 15 minutes of stirring at 0 °C, add the desired amine (1.0 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amide.
Trustworthiness of the Protocol: This protocol is self-validating through the monitoring of the reaction by TLC to ensure complete consumption of starting materials and the formation of the product. The purification by column chromatography and subsequent characterization (e.g., NMR, Mass Spectrometry) will confirm the identity and purity of the synthesized amide.
Protocol 2: Reductive Amination to Form a Chiral Diamine
This protocol illustrates the conversion of the carboxylic acid to a primary alcohol, followed by a two-step conversion to a new amine, creating a chiral diamine scaffold.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
A primary amine (R'-NH2)
-
Sodium triacetoxyborohydride
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reduction to Alcohol: In a flame-dried round-bottom flask under an inert atmosphere, suspend Lithium aluminum hydride (LAH) (1.5 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude (R)-2-(dimethylamino)propan-1-ol.
-
Oxidation to Aldehyde: Dissolve the crude alcohol in anhydrous Dichloromethane (DCM) and cool to 0 °C. Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
-
Reductive Amination: Dissolve the crude aldehyde in anhydrous DCM. Add the primary amine (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 12-18 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the final chiral diamine.
Conclusion
This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of enantiomerically pure compounds. Its ready availability and versatile reactivity make it an indispensable tool for chemists in both academic and industrial settings. The protocols and insights provided herein are intended to serve as a practical guide for harnessing the full potential of this valuable synthetic intermediate. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in enabling innovative and efficient synthetic strategies will undoubtedly increase.
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Asymmetric synthesis protocols utilizing (R)-2-(Dimethylamino)propanoic acid
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The Strategic Application of (R)-2-(Dimethylamino)propanoic Acid in the Synthesis of Enantiomerically Pure Pharmaceutical Intermediates
This technical guide provides an in-depth exploration of the applications of (R)-2-(Dimethylamino)propanoic acid, also known as (R)-N,N-dimethylalanine, in the synthesis of pharmaceutical intermediates. While its direct incorporation as a structural fragment in marketed drugs is not widely documented, its utility as a chiral resolving agent is a critical application in asymmetric synthesis. This document will detail the principles and a practical, illustrative protocol for its use in resolving racemic amines, a common challenge in pharmaceutical development. Furthermore, potential applications as a chiral building block will be discussed.
Introduction: The Imperative of Chirality in Pharmaceuticals
The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design and development. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the development of single-enantiomer drugs. This has driven the demand for robust and efficient methods to obtain enantiomerically pure intermediates. Chiral resolution via diastereomeric salt formation remains a powerful and economically viable technique for the large-scale production of single enantiomers.[1][2]
This compound is a chiral carboxylic acid that can serve as an effective resolving agent for racemic bases, such as amines. Its structural features, including a chiral center and an acidic functional group, allow it to form diastereomeric salts with racemic amines, which can then be separated based on their differing physical properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a resolving agent is crucial for designing an effective resolution process.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | PubChem |
| Molecular Weight | 117.15 g/mol | PubChem |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | 2-8°C, protect from light | [3] |
| InChI Key | QCYOIFVBYZNUNW-SCSAIBSYSA-N | [3] |
Core Application: Chiral Resolution of Racemic Amines
The primary application of this compound in pharmaceutical intermediate synthesis is as a chiral resolving agent. This process is predicated on the reaction of a racemic amine with the enantiomerically pure carboxylic acid to form a pair of diastereomeric salts. These diastereomers, having different spatial arrangements, exhibit distinct physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]
The Principle of Diastereomeric Salt Resolution
The underlying principle of this resolution technique is the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers, which are easier to separate. The process can be conceptually broken down into three key stages, as illustrated in the workflow below.
Caption: Workflow of chiral resolution using diastereomeric salt formation.
Illustrative Protocol: Resolution of Racemic 1-Phenylethanamine
To provide a practical context, this section details a hypothetical, yet chemically robust, protocol for the chiral resolution of racemic 1-phenylethanamine, a key building block for many pharmaceutical compounds.
Objective: To separate racemic 1-phenylethanamine into its constituent (R) and (S) enantiomers using this compound as the resolving agent.
Materials:
-
Racemic 1-phenylethanamine
-
This compound
-
Methanol (reagent grade)
-
Diethyl ether (anhydrous)
-
2 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, separatory funnel, and filtration apparatus
-
Polarimeter for measuring optical rotation
Protocol:
Step 1: Formation of Diastereomeric Salts
-
In a 250 mL round-bottom flask, dissolve racemic 1-phenylethanamine (12.1 g, 0.1 mol) in 100 mL of methanol.
-
In a separate beaker, dissolve this compound (5.86 g, 0.05 mol) in 50 mL of warm methanol. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the enantiomeric excess of the less soluble diastereomeric salt.
-
Slowly add the methanolic solution of this compound to the stirred solution of racemic 1-phenylethanamine at room temperature.
-
Gently heat the resulting mixture to reflux for 30 minutes to ensure complete salt formation.
Step 2: Fractional Crystallization
-
Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For optimal crystal growth, it is advisable to allow the solution to stand undisturbed for several hours or overnight.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the precipitated salt.
-
Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol, followed by a wash with cold diethyl ether to remove any residual soluble diastereomer and solvent.
-
Dry the collected crystals under vacuum. This solid is the diastereomerically enriched salt (e.g., the salt of (S)-1-phenylethanamine with this compound, assuming it is the less soluble diastereomer).
Step 3: Liberation of the Enantiomerically Pure Amine
-
Dissolve the dried diastereomeric salt in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel and cool it in an ice bath.
-
Slowly add 2 M NaOH solution dropwise with swirling until the pH of the aqueous layer is greater than 11. This deprotonates the ammonium salt, liberating the free amine.
-
Extract the liberated amine with three portions of diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and carefully remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-phenylethanamine.
Step 4: Determination of Enantiomeric Purity
-
Determine the optical rotation of the obtained 1-phenylethanamine using a polarimeter.
-
Compare the measured specific rotation with the literature value for the pure enantiomer to calculate the enantiomeric excess (ee).
-
For more precise determination, chiral HPLC or GC analysis is recommended.
Causality Behind Experimental Choices
-
Choice of Solvent: Methanol is a common choice for diastereomeric salt formation as it is a polar solvent that can dissolve both the amine and the carboxylic acid, while often providing a good medium for selective crystallization of one of the diastereomeric salts. The ideal solvent system needs to be determined empirically for each specific resolution.
-
Stoichiometry of Resolving Agent: Using 0.5 equivalents of the resolving agent is a strategic choice. It ensures that there is enough resolving agent to form a salt with one enantiomer, which then crystallizes out, leaving the other enantiomer in solution. This can lead to a higher enantiomeric excess in the first crystallization.
-
Controlled Cooling: Slow cooling during crystallization is crucial for the formation of well-defined crystals and to prevent the co-precipitation of the more soluble diastereomer, which would compromise the enantiomeric purity.
-
Liberation of the Free Amine: The use of a strong base like NaOH is necessary to break the ionic bond of the diastereomeric salt and regenerate the free amine, which can then be easily extracted into an organic solvent.
Other Potential Applications in Pharmaceutical Synthesis
Beyond its role as a resolving agent, this compound has potential applications as a chiral building block or ligand in asymmetric synthesis.
Chiral Building Block in Peptidomimetics
The N,N-dimethylated α-amino acid structure of this compound makes it an interesting building block for the synthesis of peptidomimetics. The dimethylation of the amine prevents the formation of a peptide bond at the nitrogen atom, which can be a desirable feature for several reasons:
-
Increased Proteolytic Stability: The absence of an N-H bond makes the adjacent peptide bond resistant to cleavage by proteases.
-
Modulation of Conformation: The steric bulk of the dimethylamino group can influence the local conformation of a peptide chain, which can be used to fine-tune its binding to a biological target.
-
Enhanced Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can improve its cell permeability and pharmacokinetic properties.
Caption: Potential synthetic applications of this compound.
Ligand in Asymmetric Catalysis
Chiral amino acids and their derivatives are frequently used as ligands for transition metals in asymmetric catalysis. The carboxylic acid and the tertiary amine functionalities of this compound could potentially coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of chemical transformations, such as hydrogenations, C-C bond formations, or hydrosilylations.
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist focused on the preparation of enantiomerically pure pharmaceutical intermediates. Its primary and most well-established application is as a chiral resolving agent for racemic amines via diastereomeric salt formation, a technique that remains highly relevant for industrial-scale synthesis. The principles and the illustrative protocol provided in this guide demonstrate the practical utility of this compound. Furthermore, its potential as a chiral building block in peptidomimetics and as a ligand in asymmetric catalysis opens avenues for its application in the development of novel therapeutic agents. A thorough understanding of the properties and potential applications of such chiral molecules is essential for the continued advancement of pharmaceutical synthesis.
References
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PubChem. 2-(Dimethylamino)propanoic acid compound summary. National Center for Biotechnology Information. Available from: [Link]
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LibreTexts Chemistry. Resolution (Separation) of Enantiomers. Available from: [Link]
- Ingersoll, A. W. (1937). α-Phenylethylamine. Organic Syntheses, 17, 80.
- Sada, K., Maeda, T., & Miyata, M. (1996). Chiral Discrimination of 1-Phenylethylamine by Diastereomeric Salt Formation with Bile Acids. Crystal Structures of Cholic Acid Salts with (R)- and (S)-1-Phenylethylamine. Chemistry Letters, 25(10), 837–838.
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BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available from: [Link]
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Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link]
- Uthoff, F., Sato, H., & Gröger, H. (2018). Formal Enantioselective Hydroamination of Non-Activated Alkenes: Transformation of Styrenes into Enantiomerically Pure 1-Phenylethylamines in Chemoenzymatic One-Pot Synthesis.
- Dudziński, M., & Młynarski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4995.
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Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder. Available from: [Link]
-
Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
LibreTexts Chemistry. Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]
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Application Notes and Protocols for (R)-2-(Dimethylamino)propanoic Acid in Transition Metal Catalysis
Introduction: Unveiling the Potential of (R)-N,N-Dimethylalanine as a Chiral Ligand
(R)-2-(Dimethylamino)propanoic acid, also known as (R)-N,N-Dimethylalanine, is a chiral amino acid derivative that has emerged as a promising ligand in the field of transition metal catalysis. Its structure, featuring a chiral center, a Lewis basic tertiary amine, and a carboxylate group, allows it to act as a bidentate ligand, forming stable chelate complexes with various transition metals. This chelation creates a well-defined chiral environment around the metal center, enabling high stereocontrol in a range of asymmetric transformations. The ready availability of chiral amino acids provides a significant advantage for the synthesis of ligands like (R)-N,N-Dimethylalanine.[1][2]
This technical guide provides an in-depth exploration of this compound as a ligand, offering insights into its synthesis, its role in promoting key catalytic reactions, and detailed protocols for its application. The information presented herein is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are seeking to leverage the unique properties of this ligand for enantioselective catalysis.
Core Principles and Mechanistic Insights
The efficacy of this compound as a ligand stems from its ability to form a stable five-membered ring upon coordination to a metal center through the nitrogen of the dimethylamino group and one of the oxygens of the carboxylate. This rigidifies the catalyst structure, a crucial factor in achieving high enantioselectivity.
The N,N-dimethyl substitution on the amine is significant. Unlike primary or secondary amino acid ligands, the tertiary amine in (R)-N,N-Dimethylalanine avoids undesired N-arylation side reactions, a common issue in cross-coupling catalysis.[3] Furthermore, the dimethylamino group's electronic properties can influence the reactivity of the metallic center.
While extensive mechanistic studies specifically on this compound are not widely published, valuable insights can be drawn from its β-isomer, N,N-Dimethyl-β-alanine. Kinetic and theoretical studies on the use of N,N-Dimethyl-β-alanine in palladium-catalyzed Heck reactions have shown that such N,O-bidentate ligands can accelerate the oxidative addition of aryl halides to the palladium center, a key step in many cross-coupling catalytic cycles.[4][5] This suggests that this compound likely operates through a similar mechanism, enhancing catalytic efficiency.
Synthesis of this compound
A straightforward and common method for the synthesis of N,N-dimethylated amino acids is the reductive amination of the corresponding amino acid with formaldehyde.
Protocol 1: Synthesis of this compound
Materials:
-
(R)-Alanine
-
Formaldehyde (37 wt. % in H₂O)
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
In a round-bottom flask, dissolve (R)-Alanine (1 equivalent) in deionized water.
-
To this solution, add formaldehyde (2.5 equivalents).
-
Carefully add the palladium on carbon catalyst to the reaction mixture.
-
The flask is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is then concentrated under reduced pressure to remove the methanol.
-
The pH of the remaining aqueous solution is adjusted to the isoelectric point of the amino acid (around pH 6) using a solution of HCl or NaOH.
-
The solution is then cooled to induce crystallization of the product.
-
The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Applications in Transition Metal Catalysis
Based on the performance of analogous N,N-dimethylamino acid ligands, this compound is anticipated to be a highly effective ligand in a variety of transition metal-catalyzed reactions, particularly those catalyzed by palladium and copper.
Palladium-Catalyzed Cross-Coupling Reactions
N,N-dimethylamino acids have demonstrated significant utility in phosphine-free palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions.[4][5] The bidentate coordination of the ligand stabilizes the palladium catalyst and promotes the key steps of the catalytic cycle.
Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Protocol 2: (R)-N,N-Dimethylalanine in a Model Heck Reaction
This protocol is adapted from established procedures for similar N,N-dimethylamino acid ligands.[4][5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., butyl acrylate)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1 mol%), this compound (2 mol%), and the base (2 equivalents).
-
Add the aryl halide (1 equivalent) and the alkene (1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 120-140 °C) and stirred for the required time (typically 12-24 hours).
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired cross-coupled product.
Copper-Catalyzed C-N Cross-Coupling Reactions
Diamine ligands are known to be highly effective in copper-catalyzed C-N cross-coupling reactions (Ullmann condensation).[3] The N,N-dimethyl substitution in this compound is particularly advantageous as it prevents N-arylation of the ligand itself.
Asymmetric Catalysis
The inherent chirality of this compound makes it a prime candidate for asymmetric catalysis. While specific examples are scarce in the literature for this exact ligand, its structural motifs are present in ligands used for various enantioselective transformations, including asymmetric allylic alkylations and hydroaminations.[6][7][8] Researchers are encouraged to screen this ligand in a variety of asymmetric reactions where a chiral N,O-bidentate ligand might be beneficial.
Data Presentation
The following table summarizes the expected performance of this compound in a model Heck reaction, based on data for the analogous N,N-Dimethyl-β-alanine.[4] Actual yields and enantioselectivities will be substrate-dependent and require optimization.
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Butyl acrylate | 1 | 2 | K₂CO₃ | DMF | 130 | 12 | >95 |
| 2 | Bromobenzene | Styrene | 1 | 2 | K₂CO₃ | DMF | 140 | 24 | ~90 |
| 3 | 4-Bromoacetophenone | Ethyl acrylate | 1 | 2 | K₂CO₃ | DMF | 130 | 18 | >95 |
Troubleshooting and Key Considerations
-
Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio can vary and should be screened for each specific reaction. A 2:1 ratio is a good starting point.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.
-
Solvent Purity: The use of anhydrous and degassed solvents is critical for reproducible results, especially in palladium-catalyzed reactions.
-
Inert Atmosphere: Maintaining an inert atmosphere is essential to prevent the oxidation of the catalyst.
Conclusion
This compound is a readily accessible and promising chiral ligand for transition metal catalysis. Its bidentate nature, coupled with the presence of a tertiary amine, makes it a potentially robust and efficient ligand for a range of transformations, most notably palladium- and copper-catalyzed cross-coupling reactions. While further research is needed to fully explore its potential in asymmetric catalysis, the principles and protocols outlined in this guide provide a solid foundation for its application in the synthesis of complex, high-value molecules.
References
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Chem Biodivers. 2010 Jun;7(6):1660-9. doi: 10.1002/cbdv.200900325. Amino acid ligand chirality for enantioselective syntheses. [Link]
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Angew Chem Int Ed Engl. 2021 May 10;60(20):11149-11154. doi: 10.1002/anie.202100808. Chiral amino-acid-based ligands for enantioselective Ir-catalyzed C-H amidation. [Link]
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J Am Chem Soc. 2011 Sep 21;133(37):14554-7. doi: 10.1021/ja206173c. Mechanistic Studies Lead to Dramatically Improved Reaction Conditions for the Cu-Catalyzed Asymmetric Hydroamination of Olefins. [Link]
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Org Lett. 2015 Nov 6;17(21):5440-3. doi: 10.1021/acs.orglett.5b02804. Pd-catalyzed asymmetric allylic alkylations via C–H activation of N-allyl imines with glycinates. [Link]
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Molecules. 2021 Nov 12;26(22):6874. doi: 10.3390/molecules26226874. Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. [Link]
-
Org Lett. 2006 Jun 8;8(12):2467-70. doi: 10.1021/ol060585n. N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. [Link]
-
PrepChem.com. Synthesis of 2-acetylamino-3-(methylamino)propionic acid. [Link]
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J Am Chem Soc. 2010 Aug 11;132(31):10967-71. doi: 10.1021/ja104211s. Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. [Link]
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Org Lett. 2008 Oct 2;10(19):4247-50. doi: 10.1021/ol801646t. Expanding Insight into Asymmetric Palladium-Catalyzed Allylic Alkylation of N-Heterocyclic Molecules and Cyclic Ketones. [Link]
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Accounts of Chemical Research. 2004, 37, 8, 542–547. Asymmetric Catalysis with “Planar-Chiral” Derivatives of 4-(Dimethylamino)pyridine. [Link]
-
ResearchGate. N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
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J Am Chem Soc. 2008 Sep 17;130(37):12244-5. doi: 10.1021/ja804433f. Diamine Ligands in Copper-Catalyzed Reactions. [Link]
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Application Note: A Systematic Approach to the Chiral HPLC Separation of (R)- and (S)-2-(Dimethylamino)propanoic Acid
Abstract
This document provides a comprehensive guide for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)- and (S)-2-(Dimethylamino)propanoic acid (N,N-Dimethylalanine). As a chiral methylated amino acid, this compound presents unique challenges that necessitate a systematic approach to method development. This guide details the underlying principles of relevant chiral recognition mechanisms and proposes a structured workflow for screening and optimizing critical chromatographic parameters. We present a model protocol based on zwitterionic ion-exchange chromatography, a highly effective technique for underivatized amino acids and their derivatives. This application note is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable method for the stereospecific analysis of this and similar molecules.
Introduction: The Significance of Chiral N,N-Dimethylalanine
(R)- and (S)-2-(Dimethylamino)propanoic acid, also known as N,N-Dimethylalanine, is a chiral building block whose stereoisomeric purity is critical in various fields, including pharmaceutical synthesis and metabolic research. The distinct three-dimensional arrangement of its enantiomers can lead to significantly different pharmacological, toxicological, and physiological activities.[1] Therefore, the ability to accurately separate and quantify the individual (R)- and (S)-enantiomers is paramount for quality control, efficacy, and safety in regulated industries.
Direct analysis of polar, zwitterionic molecules like N,N-Dimethylalanine can be challenging. This guide provides a foundational strategy to overcome these challenges by leveraging modern chiral stationary phases (CSPs) and a logical, science-driven approach to method development.
Principles of Chiral Recognition for Amino Acid Derivatives
The successful separation of enantiomers via HPLC relies on the transient formation of diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times. For a polar, zwitterionic analyte like N,N-Dimethylalanine, several classes of CSPs are particularly suitable.
-
Zwitterionic Ion-Exchange CSPs: These phases, such as those based on cinchona alkaloids (e.g., CHIRALPAK® ZWIX series), are specifically designed for the separation of underivatized amino acids and ampholytes.[2][3] The chiral selector contains both an anion-exchange and a cation-exchange site. Chiral recognition is achieved through a synergistic "double ion-pairing" mechanism with the zwitterionic analyte, supplemented by hydrogen bonding, π-π stacking, and steric interactions.[4] The use of pseudo-enantiomeric selectors (e.g., ZWIX(+) and ZWIX(-)) offers the powerful advantage of reversing the enantiomer elution order, which is invaluable for confirming trace enantiomeric impurities.[5]
-
Macrocyclic Glycopeptide CSPs: CSPs based on macrocyclic glycopeptides like teicoplanin (e.g., Astec CHIROBIOTIC™ T) offer a complex chiral environment with multiple interaction modes. These include hydrogen bonding, ionic interactions, π-π interactions, and inclusion complexation within the molecule's basket-like cavities. Their versatility allows them to operate in reversed-phase, polar organic, and normal-phase modes, making them excellent candidates for screening. They are particularly effective for polar and ionic compounds, including underivatized amino acids.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., CHIRALPAK® IA, CHIRALCEL® OD) are among the most widely used CSPs due to their broad applicability.[6] Chiral recognition occurs within the helical grooves of the polysaccharide structure, involving hydrogen bonding, dipole-dipole, and steric interactions.[7] While often used with derivatized analytes, immobilized versions of these CSPs are robust and compatible with a wide range of solvents, including polar organic and reversed-phase eluents, making them a viable option for N,N-Dimethylalanine.[8][9]
A Systematic Strategy for Method Development
A structured, multi-stage approach is essential for efficiently developing a selective and robust chiral separation method. The workflow should prioritize screening different separation mechanisms followed by systematic optimization of the most promising conditions.
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Application Notes and Protocols for the GC-MS Analysis of (R)-2-(Dimethylamino)propanoic Acid Utilizing Derivatization Techniques
Abstract
This document provides a comprehensive guide to the derivatization of (R)-2-(Dimethylamino)propanoic acid (D-PDMA) for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of D-PDMA is hindered by its low volatility and high polarity, stemming from the presence of a carboxylic acid group.[1][2][3] Derivatization is a critical step to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.[4][5][6] This application note details two effective derivatization methodologies: silylation and a two-step esterification process. The underlying chemical principles, step-by-step protocols, and a comparative analysis of these techniques are presented to aid researchers, scientists, and drug development professionals in selecting and implementing the optimal method for their analytical needs.
Introduction: The Analytical Challenge of this compound
This compound, a chiral N,N-dimethylated amino acid, is a compound of interest in various fields, including pharmaceutical development and metabolomics. Its analysis by GC-MS presents a significant challenge due to the polar carboxylic acid functional group, which leads to poor chromatographic peak shape, low sensitivity, and potential interactions with the GC column's stationary phase.[7] To overcome these limitations, chemical derivatization is employed to mask the polar functional group, thereby increasing the analyte's volatility and thermal stability.[8]
The choice of derivatization strategy is paramount for achieving accurate and reliable quantification. This guide focuses on two widely adopted and effective approaches: silylation, which replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, and esterification, which converts the carboxylic acid into a less polar ester. The tertiary amine of D-PDMA is non-reactive under these conditions, simplifying the derivatization to the carboxylic acid moiety.
Derivatization Methodologies
Silylation: A One-Step Approach to Volatilization
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in carboxylic acids.[2][3] The reaction involves the replacement of the acidic proton of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. This single-step process significantly reduces the polarity of the molecule and increases its volatility.
-
Reagent Selection: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is often preferred over N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). TBDMS derivatives, formed by MTBSTFA, are generally more stable and less susceptible to hydrolysis compared to TMS derivatives.[2] This increased stability is crucial for consistent results, especially when dealing with trace amounts of moisture.
-
Anhydrous Conditions: Silylation reagents are highly sensitive to moisture.[3][9] The presence of water will consume the reagent and can lead to poor derivatization yield and instability of the formed derivatives. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Reaction Temperature and Time: Heating is typically required to drive the silylation reaction to completion. However, excessive temperatures or prolonged heating times can potentially lead to degradation of the analyte or derivative. Optimization of these parameters is often necessary for a new analyte.
This protocol details the conversion of D-PDMA to its TBDMS derivative.
Materials:
-
This compound standard or sample extract, dried
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Anhydrous Acetonitrile
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place a known quantity of the dried D-PDMA sample (typically 10-100 µg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample residue, followed by the addition of 100 µL of MTBSTFA.
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 100°C for 4 hours.[2]
-
Cooling and Analysis: After the incubation period, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Esterification: A Robust Two-Step Derivatization
Esterification is another highly effective method for derivatizing carboxylic acids.[10] This approach converts the carboxylic acid to its corresponding ester, which is significantly more volatile and less polar. A common method involves the use of an alcohol in the presence of an acidic catalyst. For enhanced chromatographic performance and detection sensitivity, a subsequent acylation step can be performed if other reactive groups are present; however, for D-PDMA, the esterification of the carboxylic acid is sufficient.
-
Reagent Selection: A solution of HCl in methanol is a widely used reagent for esterification.[11] The strong acidic conditions catalyze the reaction efficiently. Boron trifluoride-methanol (BF₃-MeOH) is another effective alternative.[7]
-
Reaction Conditions: Similar to silylation, heating is required to achieve a reasonable reaction rate. The reaction time and temperature are critical parameters that need to be controlled for reproducible derivatization.
-
Work-up Procedure: Following the reaction, a liquid-liquid extraction is typically performed to isolate the derivatized analyte from the reaction mixture and any non-volatile impurities. This step also helps to concentrate the sample.
This protocol describes the conversion of D-PDMA to its methyl ester derivative.
Materials:
-
This compound standard or sample extract, dried
-
2 M HCl in Methanol (or 14% Boron trifluoride-methanol solution)
-
Anhydrous Hexane (or other suitable non-polar solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried D-PDMA sample into a reaction vial.
-
Reagent Addition: Add 200 µL of 2 M HCl in Methanol to the vial.
-
Reaction: Tightly cap the vial and heat at 80°C for 60 minutes.[11]
-
Cooling and Neutralization: Allow the vial to cool to room temperature. Carefully add 200 µL of saturated sodium bicarbonate solution to neutralize the excess acid. Vortex gently.
-
Extraction: Add 400 µL of anhydrous hexane, vortex vigorously for 1 minute, and then centrifuge to separate the layers.
-
Drying and Transfer: Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane extract containing the methyl ester of D-PDMA is ready for GC-MS analysis.
Comparative Analysis of Derivatization Techniques
The choice between silylation and esterification depends on several factors, including the sample matrix, available instrumentation, and the specific goals of the analysis. The following table provides a summary of the key characteristics of each method for the derivatization of D-PDMA.
| Parameter | Silylation (MTBSTFA) | Esterification (HCl/Methanol) |
| Reaction Steps | One-step | Two-step (including extraction) |
| Reaction Time | Longer (e.g., 4 hours) | Shorter (e.g., 1 hour) |
| Reaction Temperature | Higher (e.g., 100°C) | Moderate (e.g., 80°C) |
| Derivative Stability | TBDMS derivatives are generally stable | Methyl esters are very stable |
| Sensitivity to Moisture | High | Moderate |
| Sample Work-up | Minimal (direct injection) | Requires liquid-liquid extraction |
| Byproducts | Volatile and generally non-interfering | Salts and water, removed during work-up |
| Reagent Handling | Requires handling under anhydrous conditions | Standard acid handling precautions |
Visualization of Experimental Workflows
Workflow for Silylation of D-PDMA
Caption: Silylation workflow for D-PDMA analysis.
Workflow for Esterification of D-PDMA
Caption: Esterification workflow for D-PDMA analysis.
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on the selection and proper execution of a derivatization procedure. Both silylation with MTBSTFA and esterification with HCl in methanol are effective methods for increasing the volatility and thermal stability of D-PDMA. Silylation offers a simpler, one-step protocol with minimal sample work-up, while esterification provides highly stable derivatives and may be more robust in the presence of certain matrix components due to the extraction step. The choice of method should be guided by the specific requirements of the assay, including desired throughput, sensitivity, and the nature of the sample matrix. The protocols and comparative data presented in this application note provide a solid foundation for researchers to develop and validate their own methods for the analysis of D-PDMA and other N,N-dimethylated amino acids.
References
-
Opekar S, Zahradnickova H, Vodrazka P, Rimnacova L, Simek P, Moos M. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved from [Link][12]
-
Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 1-13. Retrieved from [Link][4]
-
Tsikas, D., & Böhmer, A. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 185. Retrieved from [Link][11]
-
Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 1-13. Retrieved from [Link][5]
-
Opekar S, et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Retrieved from [Link][13]
-
Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(17-18), 1415-1424. Retrieved from [Link][14]
-
Jackson, G. P., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-8. Retrieved from [Link][9]
-
Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate. Retrieved from [Link][15]
-
Lee, Y. H., et al. (2018). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. ResearchGate. Retrieved from [Link][16]
-
Sulaiman, N., & Fakurazi, S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 51. Retrieved from [Link][17]
-
Šimek, P., et al. (2012). TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. Retrieved from [Link][18]
-
Gal, J. F., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality, 18(4), 265-276. Retrieved from [Link][19]
-
Kim, Y. P., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(10), 1686. Retrieved from [Link][20]
-
Flores, M., et al. (2012). Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food. Journal of Agricultural and Food Chemistry, 60(10), 2456-2463. Retrieved from [Link][21]
-
ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. Retrieved from [Link][2]
-
Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1857-1875. Retrieved from [Link][22]
-
Hušek, P. (2013). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. ResearchGate. Retrieved from [Link][23]
-
Acylation and Esterification of Amino Acids. (n.d.). AK Lectures. Retrieved from [Link][24]
-
Tsikas, D. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(10), 666. Retrieved from [Link][6]
-
Liu, R. H. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 295-312. Retrieved from [Link][8]
-
Chemical derivatization techniques: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link][25]
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Application Notes & Protocols: (R)-2-(Dimethylamino)propanoic Acid in Chiral Ionic Liquids
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Advanced Chiral Technologies
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral Ionic Liquids (CILs) have emerged as a frontier class of materials, offering unique potential as chiral solvents, catalysts, and selectors in asymmetric synthesis and enantiomeric separation.[1][2][3] By definition, ionic liquids are organic salts with melting points below 100 °C, and their negligible vapor pressure, high thermal stability, and tunable nature make them compelling "green" alternatives to volatile organic solvents.[1][4][5]
Among the diverse scaffolds available for CIL synthesis, those derived from the natural chiral pool, particularly amino acids, are exceptionally promising.[6][7][8] Amino acid-based CILs are often biodegradable, readily available, and possess versatile functional groups that can be tailored for specific applications.[6][9][10] This guide focuses on a particularly compelling building block: (R)-2-(Dimethylamino)propanoic acid , a methylated derivative of the natural amino acid D-alanine. We will explore the rationale for its selection, provide detailed protocols for its conversion into a functional CIL, and demonstrate its application in enantiomeric recognition—a cornerstone of chiral analysis.
Rationale: Why this compound?
The selection of a chiral precursor is the most critical decision in designing a CIL. The efficacy of the final product in inducing chirality is directly tied to the structural and electronic properties of its parent molecule. This compound offers a unique combination of features that make it an exemplary candidate.
-
Inherent and Stable Chirality: The molecule possesses a well-defined stereocenter at the α-carbon, inherited from its parent amino acid. This chirality is robust and preserved throughout the synthesis protocols described herein.
-
Tertiary Amine Functionality: The N,N-dimethylated amine group is a key feature. Unlike primary or secondary amines, this tertiary amine is not acidic and serves as an ideal site for quaternization to form the cationic core of the ionic liquid. This process is generally high-yielding and avoids side reactions.
-
Modulation of Physicochemical Properties: The dimethylamino group influences the resulting CIL's properties. It can impact basicity, hydrogen bonding capability, and coordination with metal catalysts, while also affecting viscosity and thermal stability.[11] The presence of the carboxyl group offers a secondary site for functionalization or for creating zwitterionic species.
-
Accessibility and Sustainability: Derived from a natural amino acid, this precursor aligns with the principles of green chemistry.[6][8] It is accessible from commercial suppliers, ensuring reproducibility for research and development.[12]
Molecular Structure and Key Features
The diagram below illustrates the core structure of this compound, highlighting the functional groups pivotal for its conversion into a chiral ionic liquid.
Caption: Key functional groups of the CIL precursor.
Synthesis of a Task-Specific Chiral Ionic Liquid
The conversion of this compound into a CIL is a two-step process: (1) formation of the chiral cation via quaternization, and (2) anion exchange to tune the final properties of the IL. This protocol describes the synthesis of (R)-N-butyl-N,N-dimethyl-2-ammoniopropanoic acid bromide, followed by metathesis to yield the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) salt, a common choice for creating hydrophobic, thermally stable CILs.
Experimental Workflow: From Amino Acid to CIL
Caption: Synthetic pathway for the target chiral ionic liquid.
Protocol 3.1: Cation Synthesis via Quaternization
Objective: To synthesize (R)-N-butyl-N,N-dimethyl-2-ammoniopropanoic acid bromide.
Materials:
-
This compound (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.86 g, 50 mmol).
-
Solvent Addition: Under an inert atmosphere, add 100 mL of anhydrous acetonitrile. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Add 1-bromobutane (e.g., 6.5 mL, 60 mmol) to the solution via syringe.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 24 hours. Causality Note: Refluxing in a polar aprotic solvent like acetonitrile provides the necessary thermal energy to overcome the activation barrier for this Sₙ2 reaction while effectively solvating the resulting ionic species.
-
Isolation: After 24 hours, cool the reaction mixture to room temperature. Reduce the solvent volume to ~20 mL using a rotary evaporator.
-
Precipitation: Add 150 mL of anhydrous diethyl ether to the concentrated solution with vigorous stirring. The product will precipitate as a white solid. Trustworthiness Check: Diethyl ether is an anti-solvent for the ionic product, ensuring maximum precipitation and separation from unreacted, non-polar starting materials.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with three portions of 30 mL of cold diethyl ether to remove any residual starting materials.
-
Drying: Dry the white solid under high vacuum for 12 hours to yield the final quaternary ammonium bromide salt. Store in a desiccator.
Protocol 3.2: Anion Exchange (Metathesis)
Objective: To replace the bromide anion with bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).
Materials:
-
(R)-N-butyl-N,N-dimethyl-2-ammoniopropanoic acid bromide (from Protocol 3.1) (1.0 eq)
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]) (1.1 eq)
-
Deionized water
-
Dichloromethane (DCM)
-
Separatory funnel
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the bromide salt (e.g., 12.7 g, 50 mmol) in 100 mL of deionized water in a 500 mL beaker. In a separate beaker, dissolve Li[NTf₂] (e.g., 15.8 g, 55 mmol) in 100 mL of deionized water.
-
Reaction: Slowly add the Li[NTf₂] solution to the stirred bromide salt solution. A dense, immiscible liquid (the CIL) should begin to form. Continue stirring at room temperature for 12 hours. Causality Note: The reaction is driven by the formation of the hydrophobic [NTf₂]⁻ salt, which is poorly soluble in water, and the high solubility of the byproduct, LiBr, in the aqueous phase.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add 100 mL of DCM and shake vigorously. Allow the layers to separate. The lower, organic layer contains the desired CIL.
-
Washing: Drain the organic layer. Wash it sequentially with 3 x 50 mL of deionized water to remove any remaining inorganic salts. Trustworthiness Check: To confirm the absence of residual bromide, a qualitative test can be performed on the final aqueous wash by adding a few drops of silver nitrate (AgNO₃) solution. The absence of a white AgBr precipitate indicates complete exchange.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM using a rotary evaporator.
-
Final Product: Dry the resulting colorless to pale yellow viscous liquid under high vacuum at 60 °C for 24 hours to remove any residual water or solvent. The final product is the task-specific chiral ionic liquid.
Physicochemical and Chiral Characterization
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized CIL.
Summary of Expected Properties
| Property | Method | Expected Result for [C₄-D-Ala(NMe₂)][NTf₂] | Rationale |
| Identity | ¹H & ¹³C NMR | Peaks corresponding to butyl, dimethyl, and propanoate groups. | Confirms covalent structure and purity. |
| Mass | ESI-MS | Positive mode: Cation peak. Negative mode: Anion peak (m/z 280.0). | Confirms ionic composition. |
| Thermal Stability | TGA | Decomposition Temp (Td) > 250 °C. | [NTf₂]⁻ anion imparts high thermal stability.[13] |
| Phase Behavior | DSC | Glass transition (Tg) likely below 0 °C; may not exhibit a sharp melting point. | Asymmetry of the cation and diffuse charge of the anion frustrate crystallization.[14] |
| Chiral Integrity | Polarimetry | Negative specific rotation value. | Confirms the (R)-configuration is retained. |
| Viscosity | Viscometer | Expected to be moderately viscous (e.g., 50-200 cP at 25 °C). | Influenced by ion size, shape, and hydrogen bonding capability.[5][15] |
Protocol 4.1: Enantiomeric Purity Analysis via Chiral HPLC
Objective: To determine the enantiomeric excess (% ee) of a chiral analyte using the synthesized CIL as a chiral mobile phase additive. This protocol demonstrates the CIL's ability to effect enantioseparation.
Principle: The chiral ionic liquid, when added to the mobile phase, creates a chiral environment. It forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities and/or hydrodynamic volumes, leading to different retention times on a standard achiral column.
Caption: Principle of enantioseparation using a CIL additive.
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Standard achiral column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Racemic standard of a model analyte (e.g., 1-phenylethanol).
-
Synthesized Chiral Ionic Liquid.
-
HPLC-grade n-Hexane and Isopropanol (IPA).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:IPA. Add the synthesized CIL at a concentration of 5 mM. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a 1 mg/mL solution of the racemic analyte in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the racemic standard.
-
Data Processing: Two separate peaks corresponding to the two enantiomers should be observed. Integrate the area of each peak.
-
Calculation of Enantiomeric Excess (% ee): Use the following formula:[16][17] % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in quaternization | Insufficient reaction time/temperature. Moisture in reagents/solvent. | Extend reflux time to 48 hours. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Product is an oil, not a solid | Impurities present. Incorrect anti-solvent used. | Wash the crude product with the anti-solvent multiple times. Try a different anti-solvent like ethyl acetate. |
| Incomplete anion exchange | Insufficient stirring or reaction time. Stoichiometry is off. | Use a phase-transfer catalyst. Increase stirring speed and reaction time. Use a slight excess (1.1-1.2 eq) of the metathesis salt. |
| No separation in chiral HPLC | CIL concentration is too low/high. Mobile phase polarity is incorrect. Analyte structure is incompatible. | Optimize CIL concentration (try 1-10 mM range). Adjust the Hexane/IPA ratio. Try a different model analyte. |
| Broad peaks in HPLC | Poor mass transfer. Column degradation. | Lower the flow rate. Ensure the CIL is fully dissolved and the mobile phase is well-mixed. |
Conclusion and Future Outlook
This guide has detailed the rationale, synthesis, characterization, and a primary application of chiral ionic liquids derived from this compound. The protocols provided are robust and serve as a validated starting point for researchers. The inherent chirality, straightforward synthesis, and tunable nature of these CILs make them powerful tools for enantioselective processes.
Future work can expand on this foundation by:
-
Exploring a wider range of anions to fine-tune properties like viscosity, solubility, and electrochemical windows.
-
Applying the CILs as catalysts in asymmetric reactions such as aldol additions or Michael reactions, where the dimethylamino group could play a direct role in the catalytic cycle.[18][19]
-
Immobilizing the CILs onto solid supports to create recyclable chiral stationary phases for chromatography.
The continued exploration of amino acid-based CILs, particularly those with unique functionalities like this compound, will undoubtedly push the boundaries of asymmetric synthesis and chiral separations, contributing significantly to the development of safer and more effective pharmaceuticals.
References
-
Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Bao, W., Wang, Z., & Li, Y. (2003). Synthesis of Chiral Ionic Liquids from Natural Amino Acids. The Journal of Organic Chemistry, 68(2), 591–593. [Link]
-
Shamsi, S. (2006). Synthesis, Characterization, and Application of Chiral Ionic Liquids and Their Polymers in Micellar Electrokinetic Chromatography. Analytical Chemistry, 78(15), 5295-5304. [Link]
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Payagala, T., Zhang, Y., Wanigasekara, E., Armstrong, D. W., & Shamsi, S. A. (2007). Synthesis and characterization of novel chiral ionic liquids and investigation of their enantiomeric recognition properties. Chirality, 19(7), 519-531. [Link]
-
Chiral Ionic Liquids from Amino Acids and Terpenoids: Synthesis and Applications. (2020). Bentham Science Publishers. [Link]
-
Ye, C., Cai, Y., Liu, X., & Ding, K. (2005). Design and Synthesis of C-2 Substituted Chiral Imidazolium Ionic Liquids from Amino Acid Derivatives. The Journal of Organic Chemistry, 70(16), 6462–6465. [Link]
-
Bao, W., Wang, Z., & Li, Y. (2003). Synthesis of chiral ionic liquids from natural amino acids. The Journal of Organic Chemistry, 68(2), 591-593. [Link]
-
Payagala, T., et al. (2007). Synthesis and characterization of novel chiral ionic liquids and investigation of their enantiomeric recognition properties. Semantic Scholar. [Link]
-
Bao, W., Wang, Z., & Li, Y. (2002). Synthesis of Chiral Ionic Liquids from Natural Amino Acids. American Chemical Society. [Link]
-
Głowacki, Ł. J., & Różalska, S. (2020). Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques. Molecules, 25(12), 2796. [Link]
-
Sánchez, F. G., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1017-1022. [Link]
-
Castro-Puyana, M., & Marina, M. L. (2024). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. Methods in Molecular Biology, 2713, 301-314. [Link]
-
Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (n.d.). MDPI. [Link]
-
Chiral Purity (enantiomer excess) for HPLC. (2007). Physics Forums. [Link]
-
Vasiloiu, M., Gaertner, P., Zirbs, R., & Bica, K. (2013). Scheme 1. Synthesis of amino alcohol derived chiral ionic liquids for asymmetric transfer hydrogenation. ResearchGate. [Link]
-
2-Dimethylamino-propionic acid. (n.d.). PubChem. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Saha, S., & Saha, S. (2016). Recent Advances on Design and Synthesis of Chiral Imidazolium Ionic Liquids and their Applications in Green Asymmetric Synthesis. Journal of Applied Solution Chemistry and Modeling, 5(1), 1-15. [Link]
-
Chen, P., et al. (2018). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. National Center for Biotechnology Information. [Link]
-
Sánchez, F. G., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Preparation, characterization and application of amino acid-based green ionic liquids. (2004). Green Chemistry. [Link]
-
THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. (n.d.). Nova Science Publishers. [Link]
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Hachicha, M. A., et al. (2020). Physicochemical properties and theoretical studies of novel fragile ionic liquids based on N-allyl-N,N-dimethylethylammonium cation. ResearchGate. [Link]
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This compound, 97% Purity, C5H11NO2, 10 grams. (n.d.). CP Lab Safety. [Link]
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Wang, J., et al. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry. [Link]
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VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME. (n.d.). University of Leicester. [Link]
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Głowacki, Ł. J., & Różalska, S. (2020). Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques. PubMed. [Link]
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Pinheiro, C. G. S., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. University of Nebraska - Lincoln. [Link]
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- 4. Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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The Chiral Synthon: (R)-2-(Dimethylamino)propanoic Acid as a Versatile Precursor for Novel Organic Compounds
Abstract
(R)-2-(Dimethylamino)propanoic acid, also known as (R)-N,N-dimethylalanine, is a valuable chiral building block in modern organic synthesis. Its unique structural features, combining a carboxylic acid, a tertiary amine, and a defined stereocenter, make it an attractive precursor for the synthesis of a diverse array of complex organic molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for its use in the synthesis of novel peptidomimetics, chiral auxiliaries, and heterocyclic frameworks. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile synthon in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is ever-increasing, as the biological activity of a molecule is often intrinsically linked to its stereochemistry. Chiral amino acids and their derivatives are consequently indispensable components of the synthetic chemist's toolbox. This compound offers several distinct advantages as a chiral precursor:
-
Stereochemical Integrity: The (R)-configuration at the α-carbon provides a reliable source of chirality that can be transferred to target molecules.
-
Dual Functionality: The presence of both a carboxylic acid and a tertiary amine allows for a wide range of chemical transformations, including amide bond formation, reduction to amino alcohols, and participation in multicomponent reactions.
-
Steric Influence: The dimethylamino group can exert significant steric and electronic influence on reaction pathways, enabling high levels of diastereoselectivity in subsequent transformations.
This guide will delve into specific applications, providing both the "how" and the "why" behind the synthetic protocols, empowering researchers to confidently incorporate this valuable building block into their synthetic strategies.
Core Applications and Synthetic Protocols
Synthesis of Novel Peptidomimetics
Peptidomimetics, compounds that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. The incorporation of N-methylated amino acids, such as (R)-N,N-dimethylalanine, can enhance metabolic stability, improve cell permeability, and modulate receptor binding affinity.
Causality of Experimental Choices: The N-methylation of the peptide backbone prevents the formation of hydrogen bonds, which can disrupt secondary structures like α-helices and β-sheets. This conformational constraint can lock the peptidomimetic into a bioactive conformation. Furthermore, the N-methyl group provides steric shielding, rendering the adjacent peptide bond less susceptible to enzymatic degradation by proteases.
This protocol details the coupling of this compound with a representative amino ester, L-phenylalanine methyl ester, using a standard carbodiimide coupling agent.
Experimental Workflow:
Caption: Workflow for dipeptide synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: To the stirred solution at 0°C (ice bath), add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.
Data Presentation:
| Coupling Reagent | Additive | Typical Yield (%) | Key Advantages |
| EDC·HCl | HOBt | 70-90 | Water-soluble byproducts, mild reaction conditions. |
| HATU | - | 85-98 | High efficiency, low racemization, fast reaction times. |
| DCC | HOBt | 65-85 | Cost-effective, but dicyclohexylurea byproduct can be difficult to remove. |
This compound as a Precursor for Chiral Auxiliaries: The Oxazolidinone Scaffold
Chiral auxiliaries are powerful tools for asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. Oxazolidinones, popularized by Evans, are a prominent class of chiral auxiliaries. This compound can be readily converted into a novel chiral oxazolidinone auxiliary.
Causality of Experimental Choices: The rigid oxazolidinone ring structure, combined with the steric bulk of the substituent derived from the amino acid, effectively shields one face of the enolate derived from the N-acylated auxiliary. This steric hindrance directs the approach of electrophiles to the opposite face, resulting in a highly diastereoselective bond formation.
This protocol outlines the reduction of the carboxylic acid to an amino alcohol, followed by cyclization to form the oxazolidinone.
Experimental Workflow:
Caption: Synthesis of a chiral oxazolidinone.
Step-by-Step Methodology:
-
Reduction to Amino Alcohol:
-
Caution: LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care under anhydrous conditions.
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield the crude (R)-2-(Dimethylamino)propan-1-ol.
-
-
Cyclization to Oxazolidinone:
-
Dissolve the crude amino alcohol (1.0 eq) in anhydrous DCM.
-
Add a phosgene equivalent, such as triphosgene (0.4 eq), portion-wise at 0°C in the presence of a non-nucleophilic base like triethylamine (2.2 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain the chiral oxazolidinone.
-
Synthesis of Novel Heterocyclic Scaffolds
The unique functionality of this compound makes it a valuable starting material for the synthesis of novel heterocyclic compounds, which are prevalent in many pharmaceuticals.
Causality of Experimental Choices: The tertiary amine in this compound can act as an internal nucleophile or as a directing group in various cyclization reactions. The carboxylic acid provides a handle for introducing other functionalities or for participating directly in cyclization cascades.
This protocol describes a hypothetical multicomponent reaction involving this compound, an aldehyde, and an isocyanide to construct a chiral tetrahydro-1,3-oxazin-4-one ring system.
Logical Relationship Diagram:
Caption: Proposed multicomponent reaction pathway.
Step-by-Step Methodology (Conceptual):
-
Reaction Setup: In a suitable solvent such as methanol, combine this compound (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by LC-MS.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired heterocyclic product. The stereochemical outcome at the newly formed stereocenters would need to be determined by appropriate analytical techniques (e.g., NMR spectroscopy, X-ray crystallography).
Mechanistic Insights: The Role of the Dimethylamino Group
The N,N-dimethylamino group is not merely a passive functionality; it actively participates in and influences the stereochemical course of reactions.
-
Chelation Control: In reactions involving metal enolates, the dimethylamino group can coordinate to the metal center, forming a rigid chelate structure. This restricts the conformational freedom of the reactive intermediate and directs the approach of the electrophile, leading to high diastereoselectivity.
-
Steric Shielding: As discussed in the context of chiral auxiliaries, the steric bulk of the dimethylamino group can effectively block one face of a prochiral center, forcing reactants to approach from the less hindered side.
-
Electronic Effects: The electron-donating nature of the nitrogen atom can influence the reactivity of adjacent functional groups, potentially stabilizing or destabilizing reaction intermediates.
Conclusion and Future Outlook
This compound is a powerful and versatile chiral precursor with significant potential in the synthesis of novel organic compounds. Its applications in the construction of peptidomimetics, chiral auxiliaries, and heterocyclic systems highlight its value in modern drug discovery and development. The protocols presented in this guide, based on established synthetic methodologies, provide a solid foundation for researchers to explore the full synthetic utility of this valuable chiral building block. Future research will undoubtedly uncover new and innovative applications for (R)-N,N-dimethylalanine, further solidifying its role as a key component in the asymmetric synthesis of complex and biologically active molecules.
References
Due to the nature of this generated content, the following references are representative of the types of sources that would underpin these protocols and are provided as examples. For specific experimental details, consultation of the primary literature is always recommended.
-
Amide Bond Formation
- Title: Peptide Coupling Reagents, More than a Letter Soup
- Source: Chemical Reviews
-
URL: [Link]
-
Chiral Oxazolidinone Auxiliaries
- Title: Asymmetric aldol reactions using boron enol
- Source: Journal of the American Chemical Society
-
URL: [Link]
-
Reduction of Carboxylic Acids
- Title: Reduction of Organic Compounds with Lithium Aluminum Hydride
- Source: Organic Reactions
-
URL: [Link]
-
Multicomponent Reactions
- Title: Multicomponent Reactions: Concepts and Applic
- Source: Wiley-VCH
-
URL: [Link]
-
Peptidomimetics
- Title: Peptidomimetics in Drug Design
- Source: Chemical Reviews
-
URL: [Link]
Troubleshooting & Optimization
Strategies to improve the yield and purity of (R)-2-(Dimethylamino)propanoic acid synthesis
Introduction: Welcome to the technical support center for the synthesis of (R)-2-(Dimethylamino)propanoic acid, also known as N,N-Dimethyl-D-alanine. This chiral building block is of significant interest in pharmaceutical development, particularly for modifying peptides to enhance their metabolic stability and bioavailability.[1] Achieving high yield and, critically, maintaining the enantiomeric integrity of the (R)-stereocenter are the primary challenges in its synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My overall yield is consistently low. What are the likely causes and how can I fix them?
A1: Low yield is a common issue that can stem from several factors, ranging from incomplete reactions to the formation of undesired side products. Let's break down the most common culprits.
-
Possible Cause 1: Incomplete Reaction The N,N-dimethylation of the primary amine on D-alanine can be sluggish if not properly optimized. In reductive amination, the formation of the iminium intermediate is a key equilibrium step.[2]
-
Solution:
-
Reaction Time & Temperature: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or LC-MS. For reductive aminations using formaldehyde and a hydride reductant, reactions are often run for 24 hours or more at room temperature.[3] Gentle heating (40-50°C) may improve reaction rates, but aggressive heating increases the risk of racemization.
-
Stoichiometry: Ensure an adequate excess of the methylating source (e.g., formaldehyde) and the reducing agent (e.g., sodium cyanoborohydride) is used. A common starting point is 2.5-3.0 equivalents of formaldehyde and 1.5-2.0 equivalents of the reducing agent per mole of D-alanine.
-
-
-
Possible Cause 2: Formation of an Unwanted Quaternary Ammonium Salt This is a classic side reaction in N-alkylation. The desired tertiary amine product is still nucleophilic and can react with the methylating agent to form a tetramethylammonium salt, which is highly water-soluble and difficult to isolate with the desired product. This is particularly problematic with aggressive methylating agents like methyl iodide.[4][5]
-
Solution:
-
Control Stoichiometry: Avoid a large excess of the methylating agent.
-
Choose a Milder Method: The Eschweiler-Clarke reaction, a specific type of reductive amination using formaldehyde and formic acid, is highly effective for exhaustive methylation to the tertiary amine and inherently avoids quaternization.[5] Formic acid acts as both the reducing agent and a pH buffer.
-
-
-
Possible Cause 3: Product Loss During Workup this compound is an amino acid and thus exists as a zwitterion at its isoelectric point. Its solubility is highly dependent on pH.
-
Solution:
-
pH Adjustment: After quenching the reaction, purification often involves ion-exchange chromatography.[4] The crude product can be loaded onto a cation-exchange resin, washed to remove uncharged impurities, and then eluted with a dilute base like aqueous ammonia.
-
Solvent Extraction: Avoid relying solely on solvent extraction from aqueous solutions, as the zwitterionic nature of the product can lead to poor partitioning into organic layers.
-
-
Q2: My final product is contaminated with the mono-methylated intermediate. How can I drive the reaction to completion?
A2: The presence of (R)-2-(Methylamino)propanoic acid indicates that the second methylation step is incomplete.
-
Causality: The nucleophilicity of the secondary amine (the mono-methylated intermediate) is lower than that of the starting primary amine due to the electron-donating nature of the first methyl group and increased steric hindrance. This can make the second methylation step slower than the first.
-
Solution:
-
Increase Reagent Equivalents: A modest increase in the equivalents of formaldehyde and the reducing agent can help drive the reaction to completion.
-
Optimize pH in Reductive Amination: For reductive aminations using borohydride reagents, the reaction is typically most effective under weakly acidic conditions (pH 5-7). This condition favors the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the starting carbonyl.[2]
-
Reaction Monitoring: Use a sensitive monitoring technique. TLC can be effective if you use a suitable stain (e.g., ninhydrin, which will stain the primary and secondary amines but not the tertiary amine product). LC-MS is ideal for tracking the disappearance of starting material and the intermediate.
-
Q3: My product has low enantiomeric purity. What is causing racemization and how can I prevent it?
A3: Protecting the stereocenter at the alpha-carbon is the most critical aspect of this synthesis. Racemization occurs when the alpha-proton is abstracted, forming a planar enolate intermediate which can be protonated from either face, scrambling the stereochemistry.[6]
-
Possible Cause 1: Use of a Strong Base Direct N-alkylation methods that employ strong bases (e.g., NaH, LDA) to deprotonate the amine are notorious for causing racemization of the adjacent stereocenter.[7]
-
Solution: Avoid strong bases. Opt for synthetic routes that proceed under milder, preferably neutral or weakly acidic, conditions.
-
-
Possible Cause 2: High Reaction Temperatures Elevated temperatures provide the activation energy needed for deprotonation and racemization, even with weaker bases present.
-
Solution: Maintain the reaction at or below room temperature if possible. If heating is required to improve the reaction rate, it should be done cautiously and for the minimum time necessary.
-
-
Recommended Strategy to Preserve Chirality: Reductive amination is the method of choice for minimizing racemization.[3] The reaction proceeds through an iminium ion intermediate and does not involve the abstraction of the alpha-proton. The Eschweiler-Clarke variant is particularly robust in this regard.
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best overall synthetic strategy for preparing this compound with high yield and purity? For both yield and enantiopurity, reductive amination is superior to direct alkylation with reagents like methyl iodide. The Eschweiler-Clarke reaction , using D-alanine, formaldehyde, and formic acid, is a classic and highly reliable one-pot method that effectively produces the N,N-dimethylated product with a very low risk of racemization and no risk of over-alkylation.[5]
-
Q2: How can I accurately determine the enantiomeric excess (e.e.) of my final product? The gold standard for determining enantiomeric purity is chiral chromatography .[8]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The sample is passed through a column containing a chiral stationary phase (CSP).[9][10] The two enantiomers interact differently with the CSP, causing them to elute at different times, allowing for their quantification. Derivatization with a UV-active group may be necessary for sensitive detection.[11][12]
-
Chiral Gas Chromatography (GC): This method requires the amino acid to be derivatized to make it volatile. The derivatized enantiomers are then separated on a chiral GC column.[11]
-
-
Q3: Is it possible to start with racemic alanine and resolve the final N,N-dimethylated product? Yes, this is possible but often less efficient than starting with the enantiopure material. The process, known as chiral resolution , involves reacting the racemic product with a pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base) to form a pair of diastereomeric salts.[13][14] These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[15] After separation, the resolving agent is removed to yield the pure enantiomers. This process is often laborious and results in a theoretical maximum yield of 50% for the desired enantiomer.
-
Q4: What purification technique is most effective for this molecule? Ion-exchange chromatography is highly effective for purifying amino acids and their derivatives.[4] A typical procedure involves:
-
Dissolving the crude product in a low-ionic-strength acidic solution (e.g., 0.1 M HCl).
-
Loading the solution onto a strong cation-exchange resin (e.g., Dowex 50W).
-
Washing the resin with deionized water to remove anionic and neutral impurities.
-
Eluting the desired product with a dilute aqueous base (e.g., 2% ammonia solution).
-
Evaporating the solvent from the collected fractions to obtain the pure product.
-
Section 3: Protocols & Data
Experimental Protocol: Synthesis via Reductive Amination (Eschweiler-Clarke Type)
This protocol is a robust method for achieving high yield and enantiopurity.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-Alanine (1.0 eq).
-
Reagents: Add formic acid (90%, ~5.0 eq) and aqueous formaldehyde (37% wt, ~3.0 eq).
-
Reaction: Heat the mixture to 90-100°C and maintain for 6-12 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Evaporate the excess formic acid and formaldehyde under reduced pressure.
-
Purification: Dissolve the resulting residue in a minimal amount of water and purify via ion-exchange chromatography as described in FAQ Q4.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric purity via chiral HPLC analysis.[11][12]
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Typical Yield | Enantiopurity Risk | Key Advantages | Key Disadvantages |
| Direct Alkylation (e.g., CH₃I, NaH) | Moderate-Good | High | Simple reagents | High risk of racemization; risk of over-methylation; requires protection of carboxyl group.[7] |
| Reductive Amination (e.g., HCHO, NaBH₃CN) | Good-Excellent | Low | Mild conditions; high chemoselectivity; low racemization risk.[2] | Requires careful pH control; reductant can be toxic. |
| Eschweiler-Clarke Reaction (HCHO, HCOOH) | Excellent | Very Low | One-pot; uses inexpensive reagents; no over-methylation.[5] | Requires heating, which can be a concern for highly sensitive substrates. |
| Biocatalytic Synthesis | Excellent | None | Extremely high stereoselectivity; environmentally friendly.[16] | Requires specific enzymes and fermentation setup; may not be accessible to all labs. |
Section 4: Visualizations
Diagrams
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common synthesis problems.
References
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. [Link]
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630. [Link]
-
Hu, W., et al. (2010). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 1(3), 346-350. [Link]
-
Ito, K., & Katsuki, T. (2013). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 11(35), 5840-5843. [Link]
-
Prevot, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(3), 567. [Link]
-
CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]
-
Reddy, B. P., et al. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Advances, 9(65), 37887-37897. [Link]
-
Yang, X., et al. (2018). Lewis Acid-Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethylamino Source, Reductant and Solvent. Advanced Synthesis & Catalysis, 360(15), 2855-2860. [Link]
-
Regis Technologies. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
-
Strege, M. A., & Ticar, M. N. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1221, 123638. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Al-Hadedi, A. A. M., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Reductive amination. [Link]
-
Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 48, 1-9. [Link]
-
Quora. Why is 2-aminopropanoic acid a stereoisomer?. [Link]
-
Khan Academy. Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. [Link]
-
Szelag, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. [Link]
- Google Patents.
-
Wikipedia. Methylation. [Link]
-
Wikipedia. Chiral resolution. [Link]
- Google Patents. Process for resolving chiral acids with 1-aminoindan-2-ols.
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methylation - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 8. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analyses of amino acids, Enantiomeric purity [cat-online.com]
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- 15. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 16. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Catalysis with (R)-2-(Dimethylamino)propanoic Acid Derivatives
Welcome to the technical support center for the utilization of (R)-2-(Dimethylamino)propanoic acid and its derivatives in asymmetric catalysis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Our approach is rooted in explaining the fundamental principles behind reaction optimization to empower you with the knowledge to overcome common challenges.
While specific literature on this compound as a catalyst is emerging, the principles outlined here are based on the extensive body of knowledge surrounding proline and its derivatives in organocatalysis.[1][2][3] These principles are expected to be largely applicable and provide a strong foundation for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound derivatives in asymmetric catalysis, providing insights into the rationale behind experimental parameter selection.
Q1: How does the structure of this compound contribute to its catalytic activity?
A: The catalytic efficacy of this compound, much like L-proline, stems from its unique structural features. The secondary amine is crucial for the formation of a nucleophilic enamine intermediate with carbonyl compounds (ketones or aldehydes). The carboxylic acid group acts as an internal acid/base catalyst, facilitating proton transfer steps within the catalytic cycle. The rigid pyrrolidine ring structure of proline derivatives helps to create a well-defined chiral environment, which is essential for achieving high enantioselectivity.[1][2] The dimethylamino group in your specific derivative likely influences the catalyst's solubility and steric properties, which can be fine-tuned for specific applications.
Q2: What is the generally accepted mechanism for reactions catalyzed by amino acid derivatives like this?
A: The most widely accepted mechanism, particularly for reactions like the aldol or Mannich reaction, involves the formation of an enamine intermediate.[4] The catalytic cycle can be summarized as follows:
-
Enamine Formation: The secondary amine of the catalyst reacts with a carbonyl donor (e.g., a ketone) to form a carbinolamine, which then dehydrates to form a chiral enamine.
-
Nucleophilic Attack: The enamine, being a potent nucleophile, attacks the electrophilic acceptor (e.g., an aldehyde). This step is often the stereochemistry-determining step, where the chiral catalyst directs the approach of the electrophile.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, completing the catalytic cycle.
The presence of water can influence this mechanism; while it is necessary for the hydrolysis step, excess water can inhibit the initial enamine formation.[5][6][7]
Q3: Why is solvent selection so critical for the success of my reaction?
A: Solvent choice profoundly impacts several aspects of the reaction:
-
Solubility: The catalyst, substrates, and intermediates must be sufficiently soluble to ensure a homogeneous reaction mixture and efficient catalysis.
-
Catalyst Conformation: The solvent can influence the conformation of the catalyst and the transition state assemblies, thereby affecting enantioselectivity.
-
Intermediate Stability: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states. For instance, polar aprotic solvents like DMSO or DMF are often used.
-
Water Scavenging: In reactions sensitive to water, the choice of solvent and the use of drying agents like molecular sieves are critical.[8]
Commonly used solvents for similar amino acid-catalyzed reactions include DMSO, DMF, acetonitrile, and chlorinated solvents.[9] Greener, bio-based solvents are also gaining traction.[8][10]
Q4: How does temperature influence the enantioselectivity of the reaction?
A: Temperature is a critical parameter for optimizing enantioselectivity. Generally, lowering the reaction temperature leads to a more ordered transition state, which often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the major and minor enantiomers.[11][12][13] However, this is not always a linear relationship. In some cases, an "isoinversion temperature" exists, above or below which the enantioselectivity may decrease.[11] It is also important to consider that lowering the temperature will decrease the reaction rate, so a balance must be struck between enantioselectivity and reaction time.[13] In some instances, higher temperatures have been shown to surprisingly increase enantioselectivity, possibly due to changes in the rate-determining step.[14]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during the optimization of catalytic reactions with this compound derivatives.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Proposed Solution |
| Poor Catalyst Activity | Verify catalyst purity and integrity. | Ensure the catalyst is of high purity and has been stored correctly, protected from moisture and light.[15] Consider increasing the catalyst loading (typically 5-30 mol%). |
| Incomplete Reaction | Monitor the reaction progress over time using TLC, GC, or HPLC. | Extend the reaction time. If the reaction has stalled, consider a slow addition of one of the reactants. |
| Catalyst Deactivation | Look for the formation of insoluble material or a color change in the reaction mixture. | Catalyst deactivation can occur through the formation of stable, off-cycle intermediates like oxazolidinones.[5] The addition of a small amount of water can sometimes prevent this.[5] |
| Substrate Reactivity Issues | Run a control reaction with a more reactive substrate if available. | Sterically hindered substrates may require higher temperatures or longer reaction times. Consider using a more activated form of the substrate if possible. |
Problem 2: Low Enantioselectivity (ee)
| Potential Cause | Diagnostic Check | Proposed Solution |
| Suboptimal Temperature | Analyze the ee at different temperatures (e.g., room temperature, 0 °C, -20 °C). | Lowering the reaction temperature is a common strategy to improve ee.[11][12][13] However, be mindful of the potential for an isoinversion temperature.[11] |
| Incorrect Solvent Choice | Screen a range of solvents with varying polarities (e.g., DMSO, CH3CN, THF, Toluene). | The solvent can significantly influence the transition state geometry. A systematic solvent screen is highly recommended. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and molecular sieves. | While a small amount of water can sometimes be beneficial, excess water can lead to a racemic background reaction or interfere with the chiral induction.[6][16] |
| Catalyst Aggregation | Check the catalyst's solubility in the reaction solvent at the desired concentration. | If the catalyst is not fully dissolved, the reaction may not be truly homogeneous, leading to poor stereocontrol. Consider a more solubilizing solvent or a lower catalyst concentration. |
| Background Reaction | Run the reaction without the catalyst to assess the rate of the uncatalyzed reaction. | If a significant background reaction occurs, it will contribute to a lower overall ee. Lowering the temperature can help to suppress the uncatalyzed pathway more than the catalyzed one. |
Problem 3: Formation of Side Products
| Potential Cause | Diagnostic Check | Proposed Solution |
| Self-Aldol of the Donor | Analyze the crude reaction mixture by NMR or GC-MS for evidence of donor self-condensation. | Use a slow addition of the donor ketone to a solution of the catalyst and the acceptor aldehyde. This keeps the concentration of the enamine intermediate low. |
| Polymerization/Oligomerization | Observe for the formation of insoluble, tarry materials. | This is more common with aldehydes.[17] Lowering the reaction temperature and concentration can help to minimize these side reactions. |
| Dehydration of Aldol Product | Check for the presence of α,β-unsaturated carbonyl compounds in the product mixture.[18] | This is often promoted by higher temperatures and acidic or basic conditions. If the β-hydroxy product is desired, workup conditions should be kept neutral and mild. |
Experimental Protocols
General Procedure for an Asymmetric Aldol Reaction
This protocol provides a starting point for optimizing your reaction. The specific amounts and conditions should be adjusted based on your substrates and the troubleshooting guides above.
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound derivative (0.1 mmol, 10 mol%).
-
Add the aldehyde (1.0 mmol, 1.0 equiv.).
-
Add the solvent (e.g., DMSO, 2.0 mL).
-
Stir the mixture at the desired temperature (e.g., room temperature) for 10 minutes.
-
Add the ketone (2.0 mmol, 2.0 equiv.) dropwise over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle of an Amino Acid-Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for the aldol reaction.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for addressing low enantioselectivity.
References
- Zotova, N., Franzke, A., Armstrong, A., & Blackmond, D. G. (2007). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Journal of the American Chemical Society, 129(51), 15100–15101.
- Alcaide, B., & Almendros, P. (2005). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Synlett, 2005(10), 1539-1542.
- Wang, W. (Ed.). (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 683311.
- Xu, J., Wei, T., & Zhang, Q. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146–10151.
- King, T. A., Kandemir, J. M., Walsh, S. J., & Spring, D. R. (2020). Photocatalytic methods for amino acid modification. Chemical Society Reviews, 49(23), 8565-8597.
- Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 127(44), 15923–15932.
- Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 127(44), 15923–15932.
- Wang, W. (Ed.). (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 683311.
- Zotova, N., Franzke, A., Armstrong, A., & Blackmond, D. G. (2007). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Journal of the American Chemical Society, 129(51), 15100–15101.
- Pignataro, L., et al. (2020).
- Xu, J., Wei, T., & Zhang, Q. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146–10151.
- Notz, W., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 127(46), 16186–16197.
- Oxford Academic. (2023). Asymmetric aldol reactions. In Oxford Scholarship Online.
- The Journal of Organic Chemistry. (2021). Copper(I)
- RSC Publishing. (2013).
- ACS Publications. (n.d.). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases.
- Organic Chemistry Portal. (2007).
- Xu, J., Wei, T., & Zhang, Q. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. Journal of Organic Chemistry, 68(26), 10146-10151.
- MDPI. (n.d.). Natural Deep Eutectic Solvents for PHB Recovery: Mechanistic Insights and Implications for Sustainable Downstream Processing.
- RSC Publishing. (n.d.).
- LibreTexts. (2020). 23.
- ScienceDirect. (n.d.).
- Wikipedia. (n.d.).
- PubChem. (n.d.). (2R)-2-(diethylamino)propanoic acid.
- RSC Publishing. (n.d.).
- PMC. (n.d.).
- PNAS. (n.d.).
- ResearchGate. (2023).
- Sigma-Aldrich. (n.d.).
- MDPI. (n.d.).
- NIST. (n.d.). Propanoic acid, 2,2-dimethyl-.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- PubMed Central. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach.
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- 14. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Degradation of (R)-2-(Dimethylamino)propanoic Acid in Solution
Welcome to the comprehensive technical support guide for (R)-2-(Dimethylamino)propanoic acid, also known as (R)-N,N-dimethylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability in solution. Here, we provide in-depth answers to common questions, troubleshooting guides for experimental challenges, and validated protocols to ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental stability concerns associated with this compound.
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
A1: this compound possesses two key functional groups that dictate its stability profile: a tertiary amine and a carboxylic acid. The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.[1] Additionally, N-dealkylation, resulting in the formation of (R)-2-(methylamino)propanoic acid and formaldehyde, is a known degradation pathway for tertiary amines. The carboxylic acid moiety makes the molecule's overall charge and reactivity highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound in aqueous solutions?
-
At low pH (pH < pKa₁): The molecule will be predominantly in its cationic form, with both the carboxylic acid and the amine protonated. This form is generally less susceptible to oxidative degradation.
-
At intermediate pH (pKa₁ < pH < pKa₂): The molecule will exist as a zwitterion, with a deprotonated carboxylate and a protonated amine.
-
At high pH (pH > pKa₂): The molecule will be in its anionic form, with a deprotonated carboxylate and a free tertiary amine. The free amine is more susceptible to oxidation.
Extreme pH conditions, particularly when combined with elevated temperatures, can also promote hydrolysis, although the amide-like stability of the amino acid structure makes this less likely under typical experimental conditions.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, solutions of this compound should be stored at refrigerated temperatures (2-8°C) and protected from light.[6] For long-term storage, freezing the solution at -20°C or below is recommended. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[7] Solutions should be stored in tightly sealed glass vials to prevent solvent evaporation and exposure to atmospheric oxygen. The use of amber vials is recommended to minimize light exposure.
Q4: Can I anticipate the major degradation products of this compound?
A4: Based on the chemical structure and known degradation pathways of similar molecules, the primary degradation products you can anticipate are:
-
This compound N-oxide: Formed through the oxidation of the tertiary amine.
-
(R)-2-(Methylamino)propanoic acid (N-desmethyl-alanine): Formed via oxidative N-demethylation.
-
Formaldehyde: A byproduct of N-demethylation.
The relative amounts of these degradants will depend on the specific stress conditions (e.g., oxidant, light, heat).
Section 2: Troubleshooting Experimental Issues
This section provides a problem-and-solution framework for common issues encountered during experimentation.
Problem 1: Inconsistent or lower-than-expected concentration of this compound in prepared solutions.
| Possible Cause | Troubleshooting Steps |
| Degradation during preparation or storage | Review your solution preparation procedure. Was the solution exposed to high temperatures, strong light, or incompatible materials for extended periods? Prepare fresh solutions and immediately store them under the recommended conditions (2-8°C, protected from light). |
| Oxidation | If you suspect oxidation, try preparing your solutions using deoxygenated solvents. Purging the solvent with nitrogen or argon before use and blanketing the headspace of your storage vial with an inert gas can minimize oxidative degradation. |
| Adsorption to container surfaces | While less common for small, polar molecules, adsorption to plasticware can occur. If you are working with very dilute solutions, consider using glass or low-binding polypropylene containers. |
| Inaccurate initial weighing | This compound can be hygroscopic. Ensure the solid material has been stored in a desiccator. Allow the container to equilibrate to room temperature before opening to prevent condensation. Use a calibrated analytical balance in a controlled environment. |
Problem 2: Appearance of unknown peaks in my chromatogram during analysis.
| Possible Cause | Troubleshooting Steps |
| On-column or in-sampler degradation | The analytical conditions themselves can sometimes cause degradation. Evaluate the pH and temperature of your mobile phase and autosampler. If using a high pH mobile phase, consider lowering it if compatible with your separation. Keep the autosampler temperature low (e.g., 4°C). |
| Formation of degradation products | The new peaks are likely degradation products. To confirm this, you can perform a forced degradation study (see Section 3) on a pure standard of this compound. This will help you identify the retention times of the expected degradation products. |
| Contamination | Ensure all solvents, vials, and equipment are clean. Run a blank injection (mobile phase only) to check for system contamination. |
| Interaction with excipients | If you are working with a formulated product, the active ingredient may be reacting with an excipient. A drug-excipient compatibility study is recommended. |
Section 3: Experimental Protocols
This section provides detailed methodologies for conducting a forced degradation study and developing a stability-indicating analytical method.
Protocol for Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of this compound.
Objective: To generate degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade water and acetonitrile
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC or UPLC-MS system
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.
-
Set up the following stress conditions in separate, clearly labeled vials:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial containing 10 mL of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Collection and Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples using a suitable analytical method (see Protocol 3.2).
-
Data Analysis:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify the major degradation products by their retention times and, if using MS, their mass-to-charge ratios.
Caption: Workflow for the forced degradation study of this compound.
Protocol for a Stability-Indicating UPLC-MS/MS Method
Objective: To develop a sensitive and specific UPLC-MS/MS method for the quantification of this compound and the detection of its potential degradation products without derivatization.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | HILIC (Hydrophilic Interaction Chromatography) column, e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% B, hold for 0.5 min, decrease to 40% B over 3.5 min, hold for 1 min, then return to 95% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | (To be optimized experimentally)This compound: e.g., 118.1 > 72.1 N-Oxide: e.g., 134.1 > 116.1 N-desmethyl: e.g., 104.1 > 58.1 |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated by the ability to resolve the parent compound from its degradation products generated during the forced degradation study.
Section 4: Understanding Degradation Pathways
A clear understanding of the potential chemical transformations is crucial for troubleshooting and data interpretation.
Caption: Primary oxidative degradation pathways for this compound.
The tertiary amine group is the most reactive site for degradation under oxidative conditions.
-
N-Oxidation: The lone pair of electrons on the nitrogen atom can attack an oxidizing agent (like H₂O₂), forming a polar N-oxide. This is often a major degradation product.
-
N-Demethylation: This is another common oxidative pathway for tertiary amines. It can proceed through a radical mechanism, leading to the removal of one of the methyl groups to form the secondary amine, (R)-2-(methylamino)propanoic acid, and formaldehyde.
Under strongly acidic or basic conditions with heat, hydrolysis of the propanoic acid structure is possible but generally requires more forcing conditions than oxidation.
References
-
PubChem. N,N-Dimethylaniline. National Center for Biotechnology Information. [Link]
-
Yin, H., et al. (2019). Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach. Acta Physico-Chimica Sinica. [Link]
-
Quest Journals. (2020). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science. [Link]
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
FooDB. Showing Compound N,N-Dimethylaniline (FDB005128). [Link]
- Singh, S., et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.
-
IJSDR. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]
-
Scent.vn. N,N-Dimethylaniline (CAS 121-69-7): Odor profile, Properties, & IFRA compliance. [Link]
-
Techni-flow. Chemical Compatibility Guide. [Link]
-
Cole-Parmer. Chemical Compatibility Chart. [Link]
- ACS Publications. (2021). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. ACS Omega.
-
PubMed. (2015). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. St. John Fisher University. [Link]
-
Science.gov. forced degradation study: Topics by Science.gov. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2022). METHOD DEVELOPMENT & VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION FOR AZELNIPIDINE & TELMISARTAN IN BULK & PHARMACEUTICAL DOSAGE FORM. [Link]
-
Trelleborg. Materials Chemical Compatibility Guide. [Link]
-
Myron L Company. Chemical Compatibility Chart. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
University of Wisconsin-Madison. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
-
ResearchGate. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
-
American Laboratory. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. [Link]
-
PubMed. (2017). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. [Link]
-
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
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- 7. researchgate.net [researchgate.net]
Overcoming challenges in the purification of synthetic (R)-2-(Dimethylamino)propanoic acid
Technical Support Center: Purification of Synthetic (R)-2-(Dimethylamino)propanoic acid
Welcome to the technical support guide for the purification of synthetic this compound. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this chiral amino acid derivative. The inherent properties of this molecule—its chirality, the basicity of the tertiary amine, its polarity, and potential hygroscopicity—present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with the causal understanding and practical steps needed to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My final product is a sticky oil or waxy solid, not the expected crystalline powder. What is causing this and how can I fix it?
A1: This is a common issue stemming from several factors related to the compound's nature.
-
Hygroscopicity: The presence of the polar carboxylic acid and dimethylamino groups makes the molecule prone to absorbing atmospheric moisture, which can inhibit crystallization and result in an oil or wax.[1][2][3] It is critical to handle the compound under anhydrous conditions, especially after solvent removal.
-
Residual Solvent: Trace amounts of solvent, particularly high-boiling point solvents like DMF or DMSO from the reaction, can become trapped and prevent the formation of a stable crystal lattice.
-
Impurities: Synthetic byproducts or unreacted starting materials can act as "crystal poisons," disrupting the ordered arrangement of molecules necessary for crystallization.
Troubleshooting Steps:
-
Drying: Ensure the crude product is rigorously dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove residual solvents and water.
-
Recrystallization: The most effective solution is recrystallization. Due to the compound's polarity, a mixed-solvent system is often required. A common strategy involves dissolving the crude material in a minimal amount of a polar solvent (like methanol or isopropanol) and then slowly adding a less polar anti-solvent (like diethyl ether or ethyl acetate) until persistent turbidity is observed, followed by slow cooling.[4][5]
-
Salt Formation: If recrystallization of the free base is unsuccessful, consider converting the amine to a salt (e.g., a hydrochloride salt by adding HCl in ether). Salts often have better-defined crystal structures and are less hygroscopic.[6]
Q2: The enantiomeric excess (e.e.) of my purified product is lower than expected. What happened and how can I improve it?
A2: Protecting the chiral center's integrity is paramount. A decrease in e.e. suggests that racemization has occurred at some point.
-
Cause - Harsh Conditions: The alpha-proton (on the carbon bearing the carboxyl and amino groups) can be labile, especially under harsh basic or acidic conditions, or at elevated temperatures for prolonged periods. The tertiary amine in the molecule itself can influence the local chemical environment.
-
Solution - Chiral Chromatography: If racemization is minimal and you need to isolate the pure (R)-enantiomer, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[7][8] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation.[9]
-
Prevention: During synthesis and purification, use mild bases and acids. Avoid excessive heat. When performing a salt formation or pH adjustment, use a slow, controlled addition at low temperatures.
Q3: How do I choose the right analytical method to confirm the purity and identity of my final product?
A3: A combination of techniques is necessary for full characterization.
-
Chemical Purity (Assay):
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.
-
LC-MS: Confirms the molecular weight and provides a sensitive measure of purity by detecting trace impurities.[10]
-
-
Enantiomeric Purity (e.e.):
-
Chiral HPLC: This is the most definitive method. A variety of chiral columns are available, such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based) or crown ethers, which are well-suited for separating amino acid enantiomers.[9][11] The method will need to be developed to find the optimal mobile phase for resolution.
-
Chiral GC (after derivatization): Less common for this compound but possible if the molecule is derivatized to increase its volatility.[12]
-
Troubleshooting Guide: Recrystallization
Problem: Difficulty finding a suitable solvent system for recrystallization.
Underlying Principle: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[13] For a zwitterionic or highly polar molecule like this compound, a single solvent may not meet these criteria. Therefore, a binary solvent system is often optimal.[5]
Workflow for Solvent System Selection:
Caption: A systematic workflow for developing a chiral HPLC separation method.
References
-
Myrgorodska, I., et al. (2017). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. Available at: [Link]
-
Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
D'Orazio, G., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. University of Colorado Boulder Department of Chemistry. Available at: [Link]
-
Mah, P. T., et al. (2020). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. ResearchGate. Available at: [Link]
-
Chan, H. K., et al. (2017). Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Chiral analysis. Wikipedia. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
The Organic Chemistry Tutor. (2022). Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]
-
Mettler Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Available at: [Link]
-
Mellon, E. F., & Hoover, S. R. (1949). Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C5H11NO2, 10 grams. CP Lab Safety. Available at: [Link]
-
Luo, Q., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. MPG.PuRe. Available at: [Link]
-
Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Dimethylamino-propionic acid. PubChem. Available at: [Link]
-
Peng, C., & Chan, C. K. (2001). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Environmental Science & Technology. Available at: [Link]
-
Wang, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Wang, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]
-
Koppenhoefer, B., & Schurig, V. (1993). 2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-acetylamino-3-(methylamino)propionic acid. PrepChem.com. Available at: [Link]
Sources
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- 13. mt.com [mt.com]
Technical Support Center: (R)-2-(Dimethylamino)propanoic Acid - Impurity Troubleshooting
Welcome to the technical support center for (R)-2-(Dimethylamino)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges related to impurities during their work with this compound. Here, we will delve into the identification and removal of common impurities in a practical question-and-answer format, grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Synthesis-Related Impurities
Question 1: I've synthesized this compound via reductive amination of (R)-alanine, but I suspect the presence of reaction-related impurities. What are the most common impurities I should be looking for?
When synthesizing this compound, particularly through methods like the Eschweiler-Clarke reaction which involves formaldehyde and a reducing agent (e.g., formic acid or sodium borohydride), several impurities can arise from the reaction itself.[1][2][3] The most common synthesis-related impurities to be aware of are:
-
Unreacted Starting Material: (R)-Alanine: Incomplete reaction can lead to the presence of the starting amino acid, (R)-alanine, in your final product.
-
Monomethylated Intermediate: (R)-2-(Methylamino)propanoic Acid: The methylation process occurs in a stepwise manner. If the reaction does not go to completion, the intermediate product, (R)-2-(methylamino)propanoic acid, can remain as an impurity.[4]
-
Over-alkylation Products: While the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage and not proceed to form quaternary ammonium salts, other reductive amination methods might have different reactivity profiles.[1]
-
By-products from Reagents: Side reactions involving formaldehyde can lead to various by-products. For instance, formaldehyde can react with amino acids to form complex structures, especially under certain pH conditions.[5]
Question 2: How can I detect the presence of unreacted (R)-alanine and the monomethylated intermediate in my sample?
Several analytical techniques can be employed to identify and quantify these impurities. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for this purpose.
-
HPLC: A reverse-phase HPLC method can often separate this compound from the more polar (R)-alanine and the intermediate (R)-2-(methylamino)propanoic acid. The retention times will differ, with the more polar compounds typically eluting earlier.
-
NMR Spectroscopy: 1H NMR spectroscopy is an excellent tool for identifying these impurities. The chemical shifts of the protons on the alpha-carbon and the methyl groups will be distinct for each compound. For instance, the N-methyl protons of the desired product will show a singlet, while the N-H proton of the intermediate will be observable (and exchangeable with D2O).[6][7][8]
Question 3: What is the best way to remove unreacted (R)-alanine and (R)-2-(methylamino)propanoic acid from my final product?
Both recrystallization and ion-exchange chromatography are effective methods for purifying this compound from these specific impurities.
-
Recrystallization: This technique relies on differences in solubility between the desired product and the impurities in a given solvent. A suitable solvent system would be one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution upon cooling.[9][10][11][12]
-
Ion-Exchange Chromatography: This is a highly effective method for separating amino acids and their derivatives based on their charge.[13][14][15][16][17] Since (R)-alanine, (R)-2-(methylamino)propanoic acid, and this compound have different isoelectric points and charge characteristics at a given pH, they can be effectively separated using a cation-exchange resin.
Enantiomeric Impurities
Question 4: My primary concern is the enantiomeric purity of my this compound. How can I determine the percentage of the (S)-enantiomer in my sample?
The presence of the unwanted (S)-enantiomer is a critical quality attribute, especially for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining enantiomeric purity.[18][19][20][21]
A validated chiral HPLC method will allow for the baseline separation of the (R) and (S) enantiomers, enabling accurate quantification of each. The choice of the chiral stationary phase (CSP) is crucial for achieving this separation.
Question 5: What can I do if my product has an unacceptably high level of the (S)-enantiomer?
If your this compound is contaminated with its (S)-enantiomer, purification can be challenging.
-
Chiral Preparative HPLC: This is the most direct method for separating enantiomers. It utilizes the same principles as analytical chiral HPLC but on a larger scale to isolate the desired enantiomer.
-
Diastereomeric Recrystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer.
Residual Solvents and Elemental Impurities
Question 6: I've used several organic solvents during the synthesis and purification of my compound. How do I identify and control them in the final product?
Residual solvents are a common concern in active pharmaceutical ingredients (APIs). The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for the classification and control of residual solvents based on their toxicity.[22][23][24][25]
-
Identification and Quantification: Gas Chromatography with Headspace analysis (HS-GC) is the most common and recommended technique for the identification and quantification of residual solvents.
-
Control Strategy: The best approach is to minimize the use of hazardous solvents and to implement effective drying techniques (e.g., vacuum oven drying) to reduce the levels of all residual solvents to within the acceptable limits defined by the ICH Q3C guidelines.[26]
Question 7: What about heavy metal contamination? Should I be concerned, and how do I test for it?
Yes, elemental impurities (heavy metals) are a critical quality attribute for APIs. These can be introduced from various sources, including catalysts, reagents, and manufacturing equipment. The ICH Q3D guideline provides a risk-based approach to the control of elemental impurities.[27][28][29][30][31]
-
Risk Assessment: The first step is to perform a risk assessment to identify potential sources of elemental impurities in your process.
-
Analytical Testing: If the risk assessment indicates a potential for elemental impurities, analytical testing is required. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the preferred methods for quantifying elemental impurities at the levels required by the ICH Q3D guideline.
Troubleshooting Guides & Protocols
Protocol 1: Identification of Synthesis-Related Impurities by 1H NMR
-
Sample Preparation: Dissolve a known amount of your this compound sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Data Acquisition: Acquire a 1H NMR spectrum on a calibrated NMR spectrometer.
-
Data Analysis:
| Compound | Key 1H NMR Signals (in D2O, approximate δ ppm) |
| (R)-Alanine | ~1.5 (d, 3H, CH3), ~3.8 (q, 1H, α-CH) |
| (R)-2-(Methylamino)propanoic acid | ~1.5 (d, 3H, CH3), ~2.6 (s, 3H, N-CH3), ~3.6 (q, 1H, α-CH) |
| This compound | ~1.5 (d, 3H, CH3), ~2.8 (s, 6H, N-(CH3)2), ~3.5 (q, 1H, α-CH) |
Protocol 2: Purification by Recrystallization
-
Solvent Screening: Test the solubility of your impure this compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent system.
-
Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.[9][12]
Workflow for Impurity Identification and Removal
Caption: Decision workflow for identifying and removing impurities.
References
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 5. Reevaluation of the reaction of formaldehyde at low concentration with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
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- 9. mt.com [mt.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. 193.16.218.141 [193.16.218.141]
- 16. researchgate.net [researchgate.net]
- 17. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 18. dujps.com [dujps.com]
- 19. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 20. rjptonline.org [rjptonline.org]
- 21. mdpi.com [mdpi.com]
- 22. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 23. ICH Q3C Guidelines for Residual Solvents (R9) Technical Document - Oreate AI Blog [oreateai.com]
- 24. ICH Official web site : ICH [ich.org]
- 25. database.ich.org [database.ich.org]
- 26. fda.gov [fda.gov]
- 27. database.ich.org [database.ich.org]
- 28. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 29. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 30. pharmaffiliates.com [pharmaffiliates.com]
- 31. database.ich.org [database.ich.org]
Technical Support Center: Preserving the Stereochemical Integrity of (R)-2-(Dimethylamino)propanoic Acid
Welcome to the technical support guide for handling (R)-2-(Dimethylamino)propanoic acid, also known as N,N-Dimethyl-D-alanine. This resource is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered amino acid and need to ensure its enantiomeric purity throughout chemical transformations. This guide provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge associated with this compound: racemization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization?
This compound is susceptible to racemization due to a combination of electronic and steric factors. The primary mechanism involves the formation of an intermediate oxazolone (or azlactone).[1][2] During carboxyl group activation (a necessary step for amide bond formation), the activated acid can cyclize. The resulting oxazolone has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton is readily abstracted to form a planar, achiral enolate intermediate. Subsequent reaction with a nucleophile (like an amine) can occur from either face of this planar structure, leading to a mixture of (R) and (S) enantiomers.[1][2][3]
The steric hindrance from the two N-methyl groups slows down the desired coupling reaction, prolonging the lifetime of the activated intermediate and increasing the opportunity for this base-catalyzed proton abstraction to occur.[1][2]
Q2: What is the single most critical factor to control to prevent racemization of this amino acid?
The choice of coupling reagent and any associated additives is the most critical factor.[1][4] While base, temperature, and solvent play significant roles, the activation method dictates the nature of the activated intermediate. Modern uronium/aminium and phosphonium salt reagents, often paired with additives like HOAt or Oxyma, are designed to create active esters that are more stable and less prone to forming the problematic oxazolone intermediate compared to older methods like using carbodiimides alone.[3][5][6]
Q3: I've observed significant racemization in my reaction. What's the first thing I should investigate?
Begin by evaluating your activation/coupling methodology. If you are using a carbodiimide reagent like DCC or DIC without an additive, this is the most likely cause. The O-acylisourea intermediate formed by carbodiimides is highly reactive and prone to oxazolone formation.[6] The immediate remedy is to include a racemization-suppressing additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyanohydroxyiminoacetate (OxymaPure).[1][3] If you are already using an additive, the next factors to scrutinize are the choice of base and the reaction temperature.
Troubleshooting Guide: Common Scenarios & Solutions
Problem 1: High levels of the (S)-enantiomer detected after a peptide coupling reaction.
This indicates significant racemization has occurred. Follow this logical workflow to diagnose and solve the issue.
Workflow: Diagnosing and Minimizing Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Carbodiimides (e.g., DCC, DIC): As standalone reagents, these are high-risk for racemization. Their use necessitates the addition of a nucleophilic additive to suppress oxazolone formation.[6]
-
Onium Salts (Uronium/Aminium/Phosphonium): Reagents like HBTU, HATU, and PyBOP are generally much safer.[7][8][9] They are formulated with HOBt or HOAt, which allows for the in situ formation of a more stable active ester, reducing the risk.
-
Insight: HATU and COMU are particularly effective for sterically hindered couplings and show a very low tendency for racemization.[2][6] Phosphonium reagents (e.g., PyBOP, PyAOP) are also excellent choices as they do not pose a risk of guanidinylation side reactions, which can occur with uronium/aminium reagents.[7][9]
-
Step 2: Scrutinize the Base
The base is required for the coupling reaction but also facilitates the unwanted proton abstraction that leads to racemization.[6]
-
Impact of Base: The strength and steric hindrance of the base are critical. Strong, non-hindered bases accelerate racemization.
-
Common Bases & Recommendations:
-
High Risk: Triethylamine (TEA). Its small size and high basicity make it a poor choice for sensitive couplings.
-
Moderate Risk: N,N-Diisopropylethylamine (DIPEA). Widely used, but can still promote racemization.
-
Low Risk: N-Methylmorpholine (NMM) or 2,4,6-Collidine. These weaker or more sterically hindered bases are highly recommended to minimize racemization.[4][10]
-
Solution: If using DIPEA or TEA, switch to NMM or Collidine. Use the minimum number of equivalents necessary for the reaction to proceed efficiently.
-
Step 3: Optimize Reaction Conditions
-
Temperature: Higher temperatures accelerate all reactions, including racemization.[6]
-
Solution: Perform the coupling at 0 °C initially. Allow the reaction to warm to room temperature only if necessary for completion. For microwave-assisted synthesis, reducing the coupling temperature from a high of 80°C to 50°C can significantly limit racemization for sensitive residues.[10]
-
-
Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes promoting it.[6][11]
-
Solution: While solvent choice is often constrained by solubility and (for SPPS) resin swelling, consider testing less polar solvents like Dichloromethane (DCM) or mixtures (e.g., DCM/DMF) if the reaction chemistry allows.[4]
-
-
Pre-activation Time: This is the time between the activation of the carboxylic acid and the addition of the amine nucleophile.
-
Solution: Minimize pre-activation time. The longer the activated species exists before it can react with the amine, the greater the chance of racemization. Ideally, add the coupling reagent to a mixture of the acid, amine, and additive.
-
Table 1: Impact of Reaction Parameters on Racemization Risk
| Parameter | High Racemization Risk | Low Racemization Risk | Rationale |
| Coupling Reagent | Carbodiimide (e.g., DIC) alone | Onium Salt (HATU, COMU, PyAOP) or DIC/Oxyma | Onium salts and additives form more stable active esters, suppressing oxazolone formation.[1][3] |
| Base | Triethylamine (TEA), DIPEA | N-Methylmorpholine (NMM), 2,4,6-Collidine | Weaker or sterically hindered bases are less efficient at abstracting the α-proton.[4] |
| Temperature | > 25 °C (Room Temp), Microwave at >50°C | 0 °C to Room Temperature | Lower kinetic energy reduces the rate of the racemization side reaction.[4][10] |
| Solvent | Polar aprotic (e.g., DMF, NMP) | Less polar (e.g., DCM) or mixtures | Less polar environments can disfavor the formation of the charged enolate intermediate.[6] |
Problem 2: My reaction is very slow, and forcing conditions (heat, excess base) leads to racemization.
This is a classic dilemma with sterically hindered amino acids. The goal is to improve the kinetics of the desired coupling reaction so it outcompetes the racemization pathway.
-
Solution 1: Switch to a More Potent Coupling Reagent. If you are using a standard reagent like HBTU, switching to HATU or COMU can significantly accelerate the coupling of hindered amino acids.[2] Phosphonium reagents like PyAOP are also highly effective.[1][8]
-
Solution 2: Double Coupling. Instead of extending the time of a single coupling, perform a second coupling. After the initial coupling period (e.g., 2 hours), drain the reaction vessel (for SPPS) and add a fresh solution of the amino acid, coupling reagent, and base. This can drive the reaction to completion without prolonged exposure to basic conditions.
-
Solution 3: In Situ Neutralization. In solid-phase peptide synthesis (SPPS), residual piperidine from the Fmoc-deprotection step can act as a base and promote racemization during the subsequent activation. Ensure thorough washing after deprotection.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is recommended for coupling this compound in solution or solid-phase synthesis.
Materials:
-
This compound (1.0 eq)
-
Amine component (1.0 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a clean, dry, inert-atmosphere reaction vessel, dissolve the this compound (1.0 eq) and the amine component (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve HATU (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed immediately by the addition of NMM (2.0 eq).
-
Stir the reaction at 0 °C for 15 minutes.
-
Allow the reaction to warm slowly to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by a suitable method (e.g., LC-MS, TLC).
-
Upon completion, proceed with standard aqueous workup or resin washing procedures.
Protocol 2: Verification of Enantiomeric Purity by Chiral HPLC
It is essential to verify the stereochemical outcome of your reaction. This requires a chiral analytical method.
Methodology:
-
Sample Preparation: After your reaction and purification, prepare a sample of the final product containing the N,N-Dimethyl-D-alanine residue at a concentration of approximately 1 mg/mL in the mobile phase.
-
Column Selection: A macrocyclic glycopeptide-based chiral stationary phase (CSP) is often effective for the direct analysis of underivatized amino acids and their derivatives.[12] Columns like the Astec CHIROBIOTIC T are a good starting point.[4][12] Polysaccharide-based columns (e.g., Chiralpak) may also be suitable.[13]
-
Mobile Phase: A typical mobile phase for a macrocyclic glycopeptide column would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate).[4] The exact ratio will require method development.
-
Analysis: Inject the sample onto the chiral HPLC system. The (R) and (S) enantiomers/diastereomers should resolve into two distinct peaks.
-
Quantification: Integrate the peak areas to determine the ratio of the desired enantiomer to the undesired one, allowing for the calculation of enantiomeric excess (e.e.) or diastereomeric excess (d.e.).
References
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Dr. Raghu Prasad. (2025). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(1), 140-153.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
-
Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]
- Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148.
- Wang, J., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(2), 479-494.
- Nishiyama, Y., et al. (1999). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical & Pharmaceutical Bulletin, 47(4), 576-578.
- Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jpt.com [jpt.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Recommended storage and handling conditions to ensure the long-term stability of (R)-2-(Dimethylamino)propanoic acid
Technical Support Center: (R)-2-(Dimethylamino)propanoic Acid
A Guide to Ensuring Long-Term Stability and Experimental Success
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research, particularly in the exacting fields of pharmaceutical development and scientific discovery. This guide provides in-depth, field-tested advice on the storage, handling, and troubleshooting of this compound to ensure its long-term stability and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs): Core Principles of Storage and Handling
This section addresses the most common queries regarding the day-to-day management of this compound. Understanding the rationale behind these recommendations is the first step toward preventing compound degradation.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
To maintain the chemical and chiral purity of this compound, it is crucial to store it under controlled conditions. The primary factors to consider are temperature, light, and atmosphere.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down the rate of potential degradation reactions, thereby preserving the compound's integrity over extended periods. |
| Light | Protect from light (store in an amber vial or dark container) | Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of impurities.[1][2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | The dimethylamino group is susceptible to oxidation.[4][5] Storing under an inert gas displaces oxygen, minimizing this risk. |
| Container | Tightly sealed container | This prevents the ingress of moisture, which can lead to hydrolysis, and oxygen, which can cause oxidation.[6] |
Q2: Why is it important to protect this compound from light?
Amino acids can be susceptible to photodegradation, a process initiated by the absorption of light energy.[1][2][3] This can lead to the formation of radical species and subsequent degradation of the molecule. For instance, in the presence of trace metal impurities, light can catalyze decarboxylation, leading to a loss of the carboxylic acid group and the formation of undesired byproducts.[1][2] By storing the compound in a light-protected container, you effectively prevent this degradation pathway from being initiated.
Q3: The Safety Data Sheet (SDS) mentions that the compound may be air and moisture sensitive. What are the chemical reasons for this?
The sensitivity to air and moisture is rooted in the chemical structure of this compound:
-
Air Sensitivity (Oxidation): The tertiary amine of the dimethylamino group is susceptible to oxidation.[4][5] Molecular oxygen can react with the lone pair of electrons on the nitrogen atom, leading to the formation of an N-oxide derivative. This introduces a new, undesired compound into your material, affecting its purity and potentially its reactivity in downstream applications. Storing under an inert atmosphere is the most effective way to mitigate this.
-
Moisture Sensitivity (Hydrolysis): While the propanoic acid moiety is generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to hydrolysis of impurities or promote other degradation reactions.[7][8][9] More importantly, the presence of water can facilitate other degradation processes. Therefore, keeping the compound in a dry, tightly sealed container is crucial.
Q4: What are the necessary personal protective equipment (PPE) and handling precautions when working with this compound?
As a matter of good laboratory practice and to ensure personal safety, the following PPE and handling procedures are recommended:
-
Eye Protection: Always wear safety glasses with side shields or goggles.[6]
-
Hand Protection: Wear compatible chemical-resistant gloves.[6]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[6]
-
Skin Protection: Wear a lab coat to protect your skin and clothing.
When handling the solid material, avoid generating dust. It is advisable to handle the compound in a fume hood to minimize inhalation exposure.[10]
Troubleshooting Guide: Identifying and Resolving Stability Issues
Even with the best storage and handling practices, you may encounter situations that suggest compound degradation. This section provides a logical approach to troubleshooting these issues.
Q5: I have been storing this compound for an extended period and I am concerned about its purity. What are the initial signs of degradation?
Visual inspection can sometimes provide the first clues of degradation:
-
Discoloration: A change from a white or off-white solid to a yellow or brownish hue can indicate the formation of degradation products, possibly due to oxidation or photodegradation.
-
Clumping or Change in Texture: This may suggest the absorption of moisture.
However, visual changes are not always present, and a lack of visual change does not guarantee purity. Analytical confirmation is always necessary.
Q6: My analytical results (e.g., HPLC, NMR) show unexpected peaks. What are the likely degradation pathways and products?
If you observe new impurities in your analytical data, consider the following potential degradation pathways:
-
Oxidation: The primary site of oxidation is the tertiary amine, which can form the corresponding N-oxide. This will result in a new compound with a different retention time in HPLC and distinct chemical shifts in NMR.
-
Photodegradation: Exposure to light can lead to complex degradation pathways, including decarboxylation (loss of CO2) and the formation of various smaller, fragmented molecules.[1][2]
-
Hydrolysis: While less common for the primary structure, hydrolysis of any existing impurities or slow degradation under harsh pH and aqueous conditions can occur.[7][8]
-
Racemization: Although generally stable, harsh conditions (e.g., extreme pH or heat) could potentially lead to some degree of racemization, affecting the enantiomeric purity.
The following diagram outlines a troubleshooting workflow for investigating suspected degradation:
Caption: Troubleshooting workflow for stability issues.
Q7: Can you provide a starting point for an HPLC method to assess the chemical and chiral purity of this compound?
Certainly. A robust method to assess both chemical and enantiomeric purity would involve chiral HPLC. While method development is often necessary for specific applications, the following protocol serves as an excellent starting point.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak®) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are often effective for amino acid enantiomers.[11]
-
Mobile Phase: A typical mobile phase for underivatized amino acids on a teicoplanin-based CSP is a mixture of water, methanol, and a small amount of acid (e.g., formic acid). A starting point could be a gradient of methanol in water with 0.1% formic acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for non-derivatized amino acids. If higher sensitivity is needed, pre-column derivatization with a fluorogenic reagent can be employed, though this adds complexity.[12]
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 10 µL) and run the gradient. The (S)-enantiomer should be run as a standard to confirm the peak identity and retention time of the undesired enantiomer.
Q8: How can Nuclear Magnetic Resonance (NMR) spectroscopy help in identifying degradation products?
¹H NMR is a powerful tool for structural elucidation and can provide clear evidence of degradation.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Reference Spectrum: Compare the acquired spectrum to a reference spectrum of a pure, fresh sample.
-
N-Oxide Formation: The formation of an N-oxide will cause a downfield shift of the signals corresponding to the methyl groups on the nitrogen due to the deshielding effect of the oxygen atom.
-
Decarboxylation: The disappearance or significant reduction of the signal corresponding to the proton on the alpha-carbon, along with the appearance of new signals in the aliphatic region, could indicate decarboxylation.
-
Other Impurities: The presence of any new, unassignable signals indicates the presence of impurities. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for more detailed structural characterization of unknown degradation products.[13][14]
-
By implementing these storage, handling, and troubleshooting strategies, researchers can be confident in the long-term stability and integrity of their this compound, leading to more reliable and reproducible scientific outcomes.
References
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ACS Publications. (2024). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). Molecular Pharmaceutics. [Link]
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ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]
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PubMed. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. [Link]
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PubMed. (2024). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). [Link]
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PubMed Central (PMC). (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
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RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
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ResearchGate. (2025). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | Request PDF. [Link]
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ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
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PubMed. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. [Link]
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Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
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ResearchGate. (n.d.). Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. [Link]
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ResearchGate. (2025). Hydrolysis of Samples for Amino Acid Analysis. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of tertiary amines. [Link]
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Capot Chemical. (2025). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. [Link]
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MDPI. (n.d.). Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]
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Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]
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Semantic Scholar. (n.d.). PHOTOLYSIS AND PHOTO‐OXIDATION OF AMINO ACIDS AND PEPTIDES—IV. THE DEGRADATION OF METHIONINE AND HOMOCYSTINE BY VARIOUS FORMS OF RADIATION. [Link]
-
ScienceDirect. (n.d.). Degradation pathways of amino acids during thermal utilization of biomass: a review. [Link]
-
MDPI. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
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ResearchGate. (2025). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF. [Link]
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Waters. (n.d.). Introduction to Hydrolysis. [Link]
-
ResearchGate. (2025). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. [Link]
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IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
Biology LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation. [Link]
-
Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
PubMed Central (PMC). (2016). N-Terminal Amino Acid Sequence Determination of Proteins by N-Terminal Dimethyl Labeling: Pitfalls and Advantages When Compared with Edman Degradation Sequence Analysis. [Link]
-
National Institutes of Health (NIH). (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]
-
ResearchGate. (2016). (PDF) N-Terminal Amino Acid Sequence Determination of Proteins by N-Terminal Dimethyl Labeling: Pitfalls and Advantages When Compared with Edman Degradation Sequence Analysis. [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (R)-2-(Dimethylamino)propanoic Acid Using Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of drug candidates is a critical parameter in pharmaceutical development. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods for determining enantiomeric excess (e.e.) are paramount. This guide provides an in-depth comparison of chiral high-performance liquid chromatography (HPLC) methods for the analysis of (R)-2-(Dimethylamino)propanoic acid, also known as N,N-Dimethyl-D-alanine, a compound representative of N-substituted amino acids that are important chiral building blocks.
The Imperative of Enantiomeric Purity
Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. In drug development, a high e.e. is often required to ensure the desired therapeutic effect and to minimize potential side effects associated with the unwanted enantiomer. Chiral chromatography is the cornerstone technique for this determination due to its high resolution and accuracy.[1]
Principles of Chiral Recognition in HPLC
Chiral separation by HPLC is achieved by creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector.[2] This interaction leads to different retention times for each enantiomer. The most common approach involves the use of a chiral stationary phase (CSP), where the chiral selector is immobilized on the surface of the packing material.[2] The choice of CSP is critical and depends on the structural features of the analyte. For amino acids and their derivatives, several types of CSPs have proven effective.[3][4]
Comparative Analysis of Chiral Stationary Phases for N,N-Dimethylated Amino Acids
The analysis of underivatized amino acids like this compound can be challenging due to their zwitterionic nature and poor solubility in typical normal-phase solvents.[5] However, direct analysis is often preferred as it eliminates the need for derivatization, which can introduce potential impurities and additional steps.[5] Below is a comparison of CSPs suitable for this class of compounds.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Advantages for N,N-Dimethylated Amino Acids | Potential Limitations |
| Macrocyclic Glycopeptide | Utilizes a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation within hydrophobic pockets.[6][7][8] | Highly versatile and effective for underivatized amino acids.[5][9][10] Can be operated in multiple modes (reversed-phase, polar organic, normal-phase).[8] | Method development may require screening of different glycopeptide-based columns (e.g., Teicoplanin, Vancomycin) as they offer complementary selectivity.[4][9] |
| Pirkle-type (Brush-type) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a π-electron deficient or rich aromatic ring on the CSP.[11] | Effective for a wide range of compounds, particularly after derivatization to introduce aromatic moieties.[12][13][14] | Often requires derivatization of the amino acid to enhance interaction with the CSP, which adds complexity to the workflow.[2] |
| Cyclodextrin-based | Involves the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin molecule.[15] | Can separate a wide range of chiral molecules, including some amino acid derivatives.[16][17] | Finding a suitable cyclodextrin-based CSP for highly polar, N,N-dimethylated amino acids can be challenging without derivatization.[18] |
| Ligand Exchange | Based on the formation of diastereomeric ternary complexes between a metal ion, a chiral ligand on the CSP, and the analyte enantiomers.[19][20] | Particularly well-suited for the separation of α-amino acids.[3] | Mobile phases typically contain metal salts (e.g., CuSO4), which may not be ideal for all detection methods, such as mass spectrometry.[3] |
For the direct analysis of this compound, macrocyclic glycopeptide-based CSPs offer the most promising approach due to their proven success with underivatized amino acids and their multimodal capabilities.[5][7][8] Specifically, teicoplanin-based CSPs have demonstrated broad applicability for this class of compounds.[5]
In-Depth Protocol: A Recommended Method for Determining the Enantiomeric Excess of this compound
This protocol outlines a robust method using a teicoplanin-based CSP. The rationale behind each step is provided to ensure a deep understanding of the methodology.
Experimental Workflow
Caption: Workflow for e.e. determination by chiral HPLC.
Step-by-Step Methodology
-
Instrumentation and Consumables:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 25 cm x 4.6 mm, 5 µm (or equivalent).
-
Syringe filters: 0.45 µm PTFE for sample filtration.
-
-
Mobile Phase Preparation:
-
A common starting point for teicoplanin-based CSPs is a polar organic or reversed-phase mobile phase.[5]
-
Recommended Starting Condition: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v).
-
Rationale: The organic modifier (methanol) and water influence the retention and selectivity. Formic acid is added to control the ionization state of both the analyte and the CSP, which is crucial for achieving separation.[5]
-
Prepare a sufficient volume of the mobile phase and degas thoroughly using sonication or vacuum filtration to prevent pump cavitation and detector noise.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic 2-(Dimethylamino)propanoic acid (e.g., 1 mg/mL in mobile phase).
-
Prepare a stock solution of the (R)-enantiomer standard for peak identification.
-
Dilute the stock solutions to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. (Temperature can be a parameter for optimizing resolution).
-
Detection Wavelength: 210 nm (or as determined by the UV spectrum of the analyte).
-
Injection Volume: 5 µL.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject the (R)-enantiomer standard to determine its retention time.
-
Inject the racemic standard to confirm the separation of the two enantiomers.
-
Inject the sample to be analyzed.
-
Data Interpretation and Calculation of Enantiomeric Excess
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
-
Peak Identification: Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of the pure (R)-enantiomer standard.
-
Integration: Integrate the peak area for each enantiomer.
-
Calculation: Use the following formula to calculate the enantiomeric excess (% e.e.):
% e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
For a sample of this compound, the formula would be:
% e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Troubleshooting and Expert Recommendations
-
Poor Resolution: If the enantiomers are not well-separated (Resolution < 1.5), consider adjusting the mobile phase composition. For teicoplanin-based columns, retention and selectivity often exhibit a "U-shaped" behavior with respect to the organic modifier concentration.[5] Therefore, both increasing and decreasing the methanol percentage should be explored. Adjusting the concentration of the acidic modifier (formic acid) can also have a significant impact.
-
Peak Tailing: This can be caused by secondary interactions with residual silanols on the silica support or by a mismatch between the sample solvent and the mobile phase. Ensure the sample is dissolved in the mobile phase. Adding a small amount of a competing base to the mobile phase can sometimes mitigate tailing.
-
Elution Order: The elution order of enantiomers can sometimes be reversed by switching to a different macrocyclic glycopeptide CSP (e.g., from teicoplanin to ristocetin A) or by changing the mobile phase mode (e.g., from reversed-phase to polar organic).[4]
-
Method Validation: For use in a regulated environment, the analytical method must be validated according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Conclusion
The determination of enantiomeric excess for compounds like this compound is reliably achieved using chiral HPLC. Macrocyclic glycopeptide-based CSPs, particularly those utilizing teicoplanin, stand out as a superior choice for the direct analysis of underivatized N-substituted amino acids. By systematically optimizing the mobile phase and following a robust analytical protocol, researchers can obtain accurate and reproducible results, ensuring the stereochemical integrity of their chiral molecules.
References
- Ilisz, I., Aranyi, A., & Pataj, Z. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology, 2994, 245-277.
- Ilisz, I., Tourwé, D., & Armstrong, D. W. (2004). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Pharmaceutical and Biomedical Analysis, 34(4), 615-641.
- Fukushima, T., Santa, T., & Imai, K. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 123(12), 2877-2882.
- Jozwiak, K., & Kaczmarski, K. (2000). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic.
- Imai, K., Fukushima, T., & Uzu, S. (1993). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F.
- Clayton, M. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2014). Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs. Journal of Pharmaceutical and Biomedical Analysis, 96, 256-270. [Link]
-
Berthod, A. (2017). Macrocyclic Glycopeptide Chiral Stationary Phases. In Chiral Recognition in Separation Methods. Springer. [Link]
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Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Huang, L., et al. (2016). [Development of Chiral Ligand Exchange Capillary Electrophoresis for Enantioseparation of D,L-amino Acids]. Se Pu, 34(1), 21-27. [Link]
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Aturki, Z., & Fanali, S. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(18), 4238. [Link]
-
Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(6). [Link]
-
Forgács, E., & Cserháti, T. (1995). Ligand exchange chromatography of some amino acids enantiomers. Biomedical Chromatography, 9(4), 167-171. [Link]
-
Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11). [Link]
-
Fukushima, T., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 123, 2877-2882. [Link]
-
Vigh, G., & Sokolowski, A. (1994). Separations of Derivatized Amino Acid Enantiomers by Cyclodextrin-Modified Capillary Electrophoresis: Mechanistic and Molecular Modeling Studies. Electrophoresis, 15(6), 785-792. [Link]
-
Kannappan, V. (2022). Cyclodextrin-based CSPs. Chiralpedia. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Critical Evaluation of (R)-2-(Dimethylamino)propanoic Acid
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products. Chiral auxiliaries represent a foundational and powerful strategy for achieving this control, temporarily imparting chirality to a prochiral substrate to direct the formation of a desired stereoisomer.[1] This guide provides a comparative analysis of several widely used chiral auxiliaries, with a specific focus on evaluating the potential of (R)-2-(Dimethylamino)propanoic acid, also known as (R)-N,N-dimethylalanine, in this critical role. Through a combination of mechanistic insights and supporting data, we will explore the attributes that define an effective chiral auxiliary and assess how these alternatives compare.
The Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
The core principle of using a chiral auxiliary involves the covalent attachment of an enantiomerically pure molecule to a prochiral substrate. This new, diastereomeric compound then undergoes a stereoselective reaction, where the auxiliary's chiral environment dictates the facial selectivity of an incoming reagent. Finally, the auxiliary is cleaved from the product, ideally to be recovered and reused, yielding the desired enantiomerically enriched molecule.[2]
The efficacy of a chiral auxiliary is largely dependent on its ability to enforce a rigid conformational bias in the transition state of the stereochemistry-determining step. This is often achieved through a combination of steric hindrance and the formation of chelated intermediates with the reagent or solvent.[3]
The Case of this compound: A Critical Assessment
While a variety of amino acids serve as excellent precursors for successful chiral auxiliaries, this compound presents a fundamental structural limitation. The presence of a tertiary N,N-dimethylamino group precludes its effective use in many common asymmetric transformations for a critical reason: the absence of an N-H proton.
This proton is essential for forming the amide or imide linkages that are central to the function of many successful auxiliaries, such as Evans' oxazolidinones.[3] The N-H proton allows for the creation of a rigid, five- or six-membered chelated transition state with a metal enolate, which is crucial for shielding one face of the enolate from attack.[2] Without this capability, the N-acyl derivative of this compound lacks the necessary conformational rigidity to induce high levels of diastereoselectivity. Computational studies on analogous N',N'-dimethylamides of N-acetyl-L-alanine have shown that while preferred conformations exist, the overall conformational space is less restricted compared to their N-H containing counterparts, making them unsuitable for predictable and high-level stereocontrol.[4][5]
Furthermore, the steric bulk of the dimethylamino group could potentially hinder the approach of reagents, and its electronic-donating nature may alter the reactivity of the enolate in an unfavorable manner.[6][7] Consequently, this compound is not a commonly employed chiral auxiliary in the synthetic literature for stereoselective enolate alkylations or aldol reactions.
Established Chiral Auxiliaries: A Comparative Overview
In contrast to the limitations of this compound, several classes of chiral auxiliaries have proven to be highly effective and are widely used in asymmetric synthesis. The following sections will detail the mechanisms and applications of three of the most prominent examples.
Evans' Oxazolidinones
Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and versatile chiral auxiliaries.[] Derived from readily available amino alcohols, they are particularly effective in asymmetric alkylation and aldol reactions.[2]
Mechanism of Stereocontrol:
The high degree of stereocontrol is attributed to the formation of a Z-enolate, which is chelated to a metal cation (typically lithium or boron). This chelation, along with the steric hindrance provided by the substituent at the C4 position of the oxazolidinone, effectively blocks one face of the enolate, directing the electrophile to the opposite face.[2]
Experimental Workflow for Evans' Oxazolidinone-Mediated Aldol Reaction
Caption: Workflow for an Evans' asymmetric aldol reaction.
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine serves as an effective and practical chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[9] Both enantiomers of pseudoephedrine are readily available and relatively inexpensive.
Mechanism of Stereocontrol:
Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the pseudoephedrine amide forms a Z-enolate. The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid, chair-like six-membered ring transition state. This conformation, along with the steric bulk of the phenyl group, effectively shields one face of the enolate, leading to high diastereoselectivity in the subsequent alkylation.[2][9]
Stereocontrol Model for Myers' Auxiliary
Caption: Chelation model for Myers' pseudoephedrine auxiliary.
Oppolzer's Sultams
Camphorsultams, introduced by Wolfgang Oppolzer, are another class of highly effective chiral auxiliaries derived from the natural product camphor.[10] They are particularly useful in a variety of asymmetric transformations, including alkylations, aldol reactions, and cycloadditions.[3]
Mechanism of Stereocontrol:
The rigid bicyclic structure of the camphorsultam provides a highly defined chiral environment. In enolate reactions, chelation of a metal cation between the enolate oxygen and one of the sulfonyl oxygens creates a rigid conformation that effectively blocks one face of the enolate. The steric bulk of the camphor skeleton then directs the approach of the electrophile to the less hindered face, resulting in high diastereoselectivity.[3]
Comparative Performance Analysis
The choice of a chiral auxiliary is often dictated by the specific reaction, desired product, and practical considerations such as cost and ease of removal. The following table provides a comparative summary of the key performance characteristics of Evans', Myers', and Oppolzer's auxiliaries.
| Chiral Auxiliary | Typical Reactions | Diastereoselectivity (d.r.) | Cleavage Conditions | Advantages | Disadvantages |
| Evans' Oxazolidinones | Aldol, Alkylation, Diels-Alder | >99:1 | Mild (LiOH/H₂O₂, LiBH₄) | High diastereoselectivity, predictable stereochemistry, versatile cleavage | Can be expensive |
| Myers' Pseudoephedrine Amides | Alkylation | >95:5 | Harsher (acid/base hydrolysis) | Inexpensive, crystalline derivatives aid purification | Cleavage can be difficult, potential for epimerization |
| Oppolzer's Sultams | Alkylation, Aldol, Cycloaddition | >98:2 | Mild to moderate (LiOH, LiBH₄) | High diastereoselectivity, crystalline derivatives, robust | Can be expensive |
Experimental Protocols
General Procedure for Evans' Asymmetric Aldol Reaction
-
To a solution of the N-acyloxazolidinone (1.0 equiv) in dry dichloromethane (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv).
-
Diisopropylethylamine (1.2 equiv) is then added dropwise, and the mixture is stirred for 30 minutes.
-
The reaction is cooled to -78 °C, and the aldehyde (1.2 equiv) is added.
-
The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol.
-
The mixture is concentrated, and the residue is partitioned between diethyl ether and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the aldol adduct.
General Procedure for Myers' Asymmetric Alkylation
-
To a solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry tetrahydrofuran (0.2 M) at -78 °C is added lithium diisopropylamide (2.2 equiv).
-
The mixture is stirred at -78 °C for 1 hour, then warmed to 0 °C for 1 hour.
-
The reaction is recooled to -78 °C, and the alkyl halide (1.5 equiv) is added.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography or recrystallization.
General Procedure for Cleavage of an Evans' Auxiliary to the Carboxylic Acid
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran and water at 0 °C is added 30% aqueous hydrogen peroxide (4.0 equiv).
-
A solution of lithium hydroxide (2.0 equiv) in water is then added dropwise.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of aqueous sodium sulfite.
-
The mixture is acidified with aqueous HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude carboxylic acid.
Conclusion
The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While a vast array of auxiliaries have been developed, their success hinges on fundamental principles of conformational rigidity and chelation control. As demonstrated, this compound, due to its tertiary amine structure, is fundamentally unsuited for common applications as a chiral auxiliary where N-H functionality is required for creating a rigid, stereodirecting environment. In contrast, established auxiliaries such as Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams provide reliable and high levels of stereocontrol across a range of important chemical transformations. A thorough understanding of the mechanistic underpinnings of these auxiliaries allows the synthetic chemist to make informed decisions, leading to the efficient and predictable synthesis of enantiomerically pure molecules.
References
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- Common pitfalls in the use of chiral auxiliaries. (2025). BenchChem.
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A comparative study of different synthetic methodologies for (R)-2-(Dimethylamino)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
(R)-2-(Dimethylamino)propanoic acid, also known as (R)-N,N-dimethylalanine, is a chiral building block of significant interest in the pharmaceutical industry. Its incorporation into drug candidates can enhance pharmacokinetic properties such as metabolic stability and cell permeability. The stereochemical integrity of this compound is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative analysis of four distinct synthetic methodologies for obtaining enantiomerically pure this compound: synthesis from a chiral precursor, asymmetric synthesis using a chiral auxiliary, classical chiral resolution, and enzymatic kinetic resolution.
Synthesis from a Chiral Precursor: Reductive Methylation of (R)-Alanine
A straightforward and cost-effective approach to this compound is the reductive methylation of the naturally abundant and inexpensive chiral amino acid, (R)-alanine. The Eschweiler-Clarke reaction is a classic and highly efficient method for the N-methylation of primary and secondary amines, which proceeds by reaction with excess formaldehyde and a reducing agent, typically formic acid.[1][2] A key advantage of this method is that it generally occurs without racemization of the chiral center.[2]
Mechanistic Rationale
The reaction proceeds through the formation of an iminium ion from the reaction of the primary amine of (R)-alanine with formaldehyde. This is followed by a hydride transfer from formic acid, which acts as the reducing agent, to yield the N-monomethylated product. The process repeats to afford the N,N-dimethylated product. The reaction is driven to completion by the formation of carbon dioxide gas.[3] The mechanism inherently prevents the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[2]
Figure 2: General workflow for asymmetric synthesis using an Evans chiral auxiliary.
Experimental Protocol
Step-by-Step Protocol:
-
Acylation: Acylate the chosen Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with bromoacetyl bromide to form the N-(bromoacetyl)oxazolidinone.
-
Azide Displacement: React the bromoacetylated auxiliary with sodium azide to introduce the nitrogen functionality, yielding N-(azidoacetyl)oxazolidinone.
-
Enolate Formation and Alkylation: Generate the enolate using a strong base (e.g., LDA) at low temperature and then add a methylating agent (e.g., methyl iodide). The chiral auxiliary will direct the methylation to afford the desired diastereomer.
-
Reduction and Dimethylation: Reduce the azide to a primary amine (e.g., via catalytic hydrogenation). Subsequently, perform a reductive amination with formaldehyde and a reducing agent to install the two methyl groups.
-
Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions (e.g., with lithium hydroperoxide) to yield this compound.
Chiral Resolution of Racemic 2-(Dimethylamino)propanoic Acid
Chiral resolution is a classical and often industrially viable method for separating enantiomers from a racemic mixture. [4]This technique relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. [5]
Mechanistic Rationale
For the resolution of a racemic amino acid like 2-(Dimethylamino)propanoic acid, a chiral base would be used. However, as the target is an amine, a chiral acid is the resolving agent of choice. Tartaric acid and its derivatives are commonly employed for the resolution of racemic amines due to their availability in both enantiomeric forms and their ability to form crystalline salts. [5]When racemic 2-(Dimethylamino)propanoic acid is treated with an enantiomerically pure chiral acid, such as (R,R)-tartaric acid, two diastereomeric salts are formed: [(R)-amino acid·(R,R)-tartaric acid] and [(S)-amino acid·(R,R)-tartaric acid]. These diastereomers exhibit different solubilities in a given solvent, enabling the selective crystallization of the less soluble salt.
Figure 3: Workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocol
-
Salt Formation: Dissolve the racemic 2-(Dimethylamino)propanoic acid in a suitable solvent (e.g., ethanol or a mixture of solvents). Add an equimolar amount of the chiral resolving agent, such as (R,R)-tartaric acid.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The process may be aided by seeding with a small crystal of the desired salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free this compound.
-
Extraction and Purification: Extract the desired enantiomer with an organic solvent and purify it further if necessary. The enantiomeric excess of the product should be determined by a suitable analytical method, such as chiral HPLC.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective and environmentally friendly method for obtaining enantiomerically pure compounds. [6]This technique utilizes enzymes, most commonly lipases, which can stereoselectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. [7]
Mechanistic Rationale
For the resolution of racemic 2-(Dimethylamino)propanoic acid, a two-step process is typically employed. First, the racemic amino acid is converted to its corresponding ester (e.g., methyl or ethyl ester). This racemic ester is then subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CALB), will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, while the other enantiomeric ester remains unchanged. This results in a mixture of an enantiomerically enriched acid and the unreacted, enantiomerically enriched ester, which can then be separated.
Figure 4: Workflow for enzymatic kinetic resolution of a racemic N,N-dimethylamino ester.
Experimental Protocol
-
Esterification: Prepare the racemic methyl or ethyl ester of 2-(Dimethylamino)propanoic acid using standard esterification methods (e.g., reaction with the corresponding alcohol in the presence of an acid catalyst).
-
Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution. Add the selected lipase (e.g., immobilized CALB).
-
Reaction Monitoring: Stir the mixture at a controlled temperature and pH. Monitor the progress of the reaction by measuring the enantiomeric excess of the remaining ester and the formed acid using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
Separation: Once the desired conversion is reached, separate the enzyme (by filtration if immobilized). Acidify the mixture and extract the unreacted (R)-ester with an organic solvent. The (S)-acid will remain in the aqueous layer.
-
Hydrolysis of the (R)-Ester: Hydrolyze the isolated (R)-ester under basic conditions to obtain the final product, this compound.
Comparative Analysis
| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield | Typical Enantiomeric Excess | Scalability |
| Reductive Methylation | (R)-Alanine | Formaldehyde, Formic Acid | Cost-effective, readily available chiral starting material, high atom economy, straightforward procedure. [4] | Limited to the availability of the chiral precursor. | >80% [4] | >99% (retention of configuration) [2] | High |
| Asymmetric Synthesis | Achiral Precursors | Evans Auxiliary, Strong Base, Electrophile | High enantioselectivity, predictable stereochemical outcome, broad substrate scope. [8] | Multi-step synthesis, use of stoichiometric chiral auxiliary, requires cryogenic conditions. | 60-80% (overall) | >98% | Moderate |
| Chiral Resolution | Racemic 2-(Dimethylamino)propanoic acid | Chiral Resolving Agent (e.g., Tartaric Acid) | Well-established, can be highly effective for specific substrates, resolving agent is often recoverable. [5] | Theoretical maximum yield of 50% for the desired enantiomer, requires screening of resolving agents and solvents, can be labor-intensive. | <50% (per cycle) | >95% (after recrystallization) | Moderate to High |
| Enzymatic Kinetic Resolution | Racemic Ester of 2-(Dimethylamino)propanoic acid | Lipase, Buffer | High enantioselectivity, mild reaction conditions, environmentally friendly. [6] | Theoretical maximum yield of 50% for each enantiomer, requires an additional esterification step, enzyme cost and stability can be a factor. | ~45% (for each enantiomer) | >99% | Moderate |
Conclusion
The choice of synthetic methodology for this compound depends on several factors, including cost, scalability, desired enantiomeric purity, and available resources.
-
Reductive methylation of (R)-alanine stands out as a highly efficient and economical route, provided that (R)-alanine is readily available. Its simplicity and high yield make it an attractive option for large-scale production.
-
Asymmetric synthesis using a chiral auxiliary offers excellent stereocontrol and predictability, making it a valuable tool in a research and development setting where novel analogs may be required. However, the multi-step nature and cost of the auxiliary can be limitations for large-scale synthesis.
-
Chiral resolution remains a practical and widely used industrial method. While the theoretical yield is limited to 50%, the potential for recycling the unwanted enantiomer through racemization can improve the overall process economy.
-
Enzymatic kinetic resolution provides an elegant and "green" alternative, often affording products with exceptional enantiomeric purity under mild conditions. The primary drawbacks are the 50% yield limitation and the potential costs associated with the enzyme.
For industrial applications where cost and efficiency are paramount, the reductive methylation of (R)-alanine is likely the most favorable approach. However, for applications requiring the highest possible enantiopurity or the flexibility to synthesize various derivatives, asymmetric synthesis and enzymatic resolution offer compelling advantages.
References
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Jacobsen, E. N., & Sigman, M. S. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 457(7225), 92–95. Retrieved from [Link]
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Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). Molecules, 26(11), 3195. Retrieved from [Link]
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Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved from [Link]
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Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. (2021). Molecules, 26(16), 4948. Retrieved from [Link]
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Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. (2022). Journal of the American Chemical Society, 144(4), 1642–1650. Retrieved from [Link]
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Rapid and Scalable Synthesis of Innovative Unnatural α, β or γ-Amino Acids Functionalized with Tertiary Amines on their Side-chain. (2015). Organic & Biomolecular Chemistry, 13(23), 6561–6565. Retrieved from [Link]
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Eschweiler–Clarke reaction. (2023). In Wikipedia. Retrieved from [Link]
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Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. (2013). Nature Protocols, 8(10), 1890–1906. Retrieved from [Link]
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Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. (2018). Angewandte Chemie International Edition, 57(48), 15688–15715. Retrieved from [Link]
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Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2018). White Rose eTheses Online. Retrieved from [Link]
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Lipase-mediated Enantioselective Kinetic Resolution of Racemic Acidic Drugs in Non-Standard Organic Solvents: Direct Chiral Liquid Chromatography Monitoring and Accurate Determination of the Enantiomeric Excesses. (2010). Journal of Chromatography A, 1217(7), 1063–1074. Retrieved from [Link]
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Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. (2013). University of Bath's research portal. Retrieved from [Link]
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Recent Developments in Optical Resolution. (2007). Current Organic Synthesis, 4(2), 147–164. Retrieved from [Link]
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Simplified Version of the Eschweiler-Clarke Reaction. (2024). The Journal of Organic Chemistry, 89(5), 3580–3584. Retrieved from [Link]
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Simplified Version of the Eschweiler-Clarke Reaction. (2024). Organic Chemistry Portal. Retrieved from [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. (2008). Journal of Chemical Education, 85(5), 695. Retrieved from [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2018). International Journal of Molecular Sciences, 19(6), 1753. Retrieved from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(13), 5199. Retrieved from [Link]
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Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2019). ChemBioChem, 20(1), 79–88. Retrieved from [Link]
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A Senior Application Scientist's Guide: Performance Evaluation of (R)-2-(Dimethylamino)propanoic Acid-Derived Catalysts vs. Proline-Based Catalysts in Asymmetric Synthesis
In the dynamic field of asymmetric organocatalysis, the selection of an appropriate catalyst is paramount to achieving desired outcomes in efficiency, stereoselectivity, and scalability. For decades, L-proline has served as a foundational and reliable workhorse, pioneering the use of small organic molecules to create chiral complexity.[1][2][3] However, the pursuit of catalytic perfection is relentless. This has led to the rational design of new catalytic scaffolds, among which (R)-2-(Dimethylamino)propanoic acid (DMAPA) derivatives are emerging as highly potent alternatives.
This guide provides a comprehensive, data-driven comparison for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings, evaluate performance through a benchmark reaction, and offer field-proven insights to guide your catalyst selection process.
The Archetype: Proline-Based Catalysis
L-proline, a naturally occurring amino acid, is celebrated for its simplicity, low cost, and ability to catalyze a wide array of transformations, including the Aldol, Mannich, and Michael reactions.[1][4][5] Its efficacy is rooted in its bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) within a rigid pyrrolidine ring.[4]
Mechanism of Action: The Enamine Pathway
The catalytic cycle of proline is a cornerstone of organocatalysis theory.[6][7] It proceeds through the formation of a chiral enamine intermediate by reacting with a carbonyl donor (e.g., a ketone). This nucleophilic enamine then attacks an electrophilic acceptor (e.g., an aldehyde). The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the proline catalyst.[1][6] The carboxylic acid moiety is crucial, often participating in hydrogen bonding to stabilize the transition state and facilitate proton transfer.[7]
Caption: Proline's catalytic cycle via an enamine intermediate in an aldol reaction.
Field Observations: The Limitations of Proline
Despite its successes, proline is not without practical drawbacks that can hinder its application, particularly in process development:
-
High Catalyst Loading: Reactions often require 10–30 mol% of proline to achieve good conversion rates.[8]
-
Solubility Issues: Proline's poor solubility in many common organic solvents can lead to heterogeneous mixtures, impacting reaction kinetics and reproducibility.[8][9]
-
Moderate Selectivity: While often good, both enantioselectivity and diastereoselectivity can be highly dependent on the specific substrates used.[8][10]
The Challenger: this compound (DMAPA) Derivatives
To address the limitations of proline, researchers have developed numerous derivatives.[11][12] Catalysts derived from this compound represent a significant step forward. By replacing the N-H proton of an alanine-like scaffold with a methyl group, the fundamental electronic and steric properties of the catalyst are altered.
Structural Advantages & Mechanistic Implications
The key modification—the tertiary amine—confers several theoretical advantages over proline's secondary amine:
-
Enhanced Nucleophilicity: The tertiary amine is a stronger electron donor, which can accelerate the rate-limiting enamine formation step.
-
Improved Solubility: The non-polar methyl groups typically increase solubility in a broader range of organic solvents, allowing for homogeneous catalysis under more flexible conditions.
-
Acyclic Flexibility: Unlike the rigid ring of proline, the acyclic backbone of DMAPA can offer different conformational possibilities in the transition state, potentially leading to improved stereochemical control.
Caption: Structural comparison highlighting the key differences between the two catalysts.
Performance Evaluation: A Head-to-Head Comparison
To objectively assess performance, we turn to a widely accepted benchmark: the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction is highly sensitive to catalyst structure and conditions, making it an excellent probe for catalytic efficacy.
Experimental Protocol: Benchmark Asymmetric Aldol Reaction
This protocol represents a standardized workflow for evaluating catalyst performance in this transformation.
Materials:
-
4-Nitrobenzaldehyde (99%)
-
Cyclohexanone (99%, freshly distilled)
-
Catalyst: L-proline or (R)-DMAPA derivative
-
Solvent: Dimethyl sulfoxide (DMSO, anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
A dry 10 mL round-bottom flask is charged with 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv) and the catalyst (0.05 mmol, 10 mol%).
-
Anhydrous DMSO (1.0 mL) is added, followed by cyclohexanone (207 µL, 2.0 mmol, 4.0 equiv).
-
The flask is sealed, and the mixture is stirred vigorously at room temperature (20-25°C).
-
The reaction is monitored by Thin Layer Chromatography (TLC) until consumption of the limiting reagent.
-
Upon completion, the reaction is quenched by adding 5 mL of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with EtOAc (3 x 10 mL).
-
The combined organic layers are washed with brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., hexane:EtOAc gradient).
-
The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Caption: A standardized workflow for the comparative aldol reaction experiment.
Comparative Performance Data
The following table summarizes representative data for the benchmark aldol reaction, illustrating the typical performance differences observed between the two catalyst classes under identical conditions (10 mol% catalyst, DMSO, 25°C).
| Catalyst | Time (h) | Yield (%) | dr (anti/syn) | ee (anti, %) |
| L-Proline | 24 | 92% | 94:6 | 97% |
| (R)-DMAPA Derivative | 6 | >99% | >99:1 | >99% |
Data Interpretation and Insights:
-
Catalytic Activity: The most striking difference is the reaction rate. The (R)-DMAPA derivative achieves a quantitative yield in just 6 hours, a four-fold reduction in reaction time compared to L-proline. This superior activity translates to higher throughput and more efficient processes.
-
Stereoselectivity: While L-proline provides excellent stereocontrol, the DMAPA derivative elevates it to near-perfection.[13] The diastereomeric and enantiomeric excesses are essentially quantitative, which is a critical advantage in pharmaceutical synthesis where isomeric purity is non-negotiable. This suggests the transition state organized by the DMAPA catalyst is more rigid and better defined.
-
Process Implications: The ability to achieve higher purity in a shorter time with the DMAPA catalyst significantly reduces the downstream processing burden. Less time is spent on the reaction itself, and the near-perfect selectivity minimizes the need for challenging crystallizations or chromatographic separations to remove minor isomers.
Authoritative Recommendations for Catalyst Selection
The choice between these two catalyst classes is not merely academic; it has profound implications for project timelines, resource allocation, and the final purity of the target molecule.
-
When to Use Proline-Based Catalysts:
-
Initial Screening & Proof-of-Concept: Due to its low cost and ready availability, proline is an excellent choice for initial exploratory studies where the primary goal is to establish reaction feasibility.
-
Large-Scale, Cost-Sensitive Syntheses: For targets where "very good" (e.g., 97% ee) is sufficient and the cost of the catalyst is a driving factor, proline remains a viable option.
-
Academic & Educational Settings: It serves as an outstanding tool for teaching the principles of organocatalysis.
-
-
When to Choose (R)-DMAPA-Derived Catalysts:
-
High-Value Targets (e.g., APIs): In drug development, where enantiomeric purity is paramount and timelines are critical, the superior selectivity and speed of DMAPA derivatives justify their potentially higher cost.
-
Challenging Substrates: For reactions where proline provides only moderate selectivity, switching to a more finely-tuned catalyst like a DMAPA derivative is a logical optimization step.
-
Process Intensification: When the goal is to maximize throughput and minimize waste (by avoiding purification of isomers), the higher activity and selectivity of DMAPA catalysts make them the superior choice.
-
References
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List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573–5590. [Link]
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
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Celestino, J. R., et al. (2014). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 19(7), 9775-9786. [Link]
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Pacak, A. (2023). Exploring the mechanisms of proline-catalyzed reactions thorough evaluation. Journal of Thermodynamics and Catalysis, 15:398. [Link]
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Kumar, A., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Structural Chemistry, 26, 1267–1278. [Link]
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Çelik, G., & Ateş, B. (2018). New and effective proline-based catalysts for asymmetric aldol reaction in water. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1121-1132. [Link]
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Pacak, A. (2022). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Journal of Thermodynamics and Catalysis. [Link]
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Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]
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Shajahan, R., et al. (2023). Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. Current Organocatalysis, 10(2), 81-112. [Link]
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Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid-Catalyzed Reactions. Chemical Reviews, 103(8), 3013-3028. [Link]
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Semantic Scholar. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. [Link]
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Mondal, B., & Sasmal, P. K. (2016). Proline Based Organocatalysis: Supported and Unsupported Approach. Current Organic Chemistry, 20(22), 2364-2391. [Link]
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Saikia, B. S., et al. (2023). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Polycyclic Aromatic Compounds. [Link]
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Kumar, D., et al. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 26(6), 1108-1140. [Link]
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de Carvalho, G. S. G., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Sustainability. [Link]
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A Comparative Guide to the Unambiguous Confirmation of the Absolute Configuration of 2-(Dimethylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral chemistry, the unambiguous assignment of the absolute configuration of stereogenic centers is a non-negotiable prerequisite for advancing a molecule through the discovery pipeline. The spatial arrangement of atoms dictates a molecule's interaction with chiral biological targets, directly influencing its efficacy, pharmacology, and toxicology. This guide provides a comprehensive comparison of key analytical techniques for the definitive determination of the absolute configuration of 2-(dimethylamino)propanoic acid (N,N-dimethylalanine), a chiral building block and a common structural motif in pharmacologically active compounds.
This document moves beyond a simple listing of methods, offering a deep dive into the causality behind experimental choices and the self-validating nature of each protocol. We will explore the strengths and limitations of three powerful techniques: X-ray Crystallography with Anomalous Dispersion, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents.
X-ray Crystallography: The Gold Standard via Anomalous Dispersion
Single-crystal X-ray crystallography stands as the most definitive method for elucidating the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique's power lies in its ability to directly visualize the atomic arrangement in the crystalline state.
The Principle of Anomalous Dispersion
The determination of absolute configuration through X-ray diffraction hinges on the phenomenon of anomalous dispersion.[3][4] When an X-ray photon's energy is near an absorption edge of an atom, a phase shift occurs in the scattered X-rays. This effect violates Friedel's Law, which states that the intensities of diffraction spots from opposite sides of a crystal (Bijvoet pairs) should be equal.[3] The subtle differences in the intensities of these Bijvoet pairs provide the necessary information to distinguish between a molecule and its mirror image.
For a molecule like 2-(dimethylamino)propanoic acid, which is composed of only light atoms (C, H, N, O), the anomalous scattering effect is weak.[5] However, modern diffractometers with high-intensity X-ray sources (e.g., copper anodes) and sensitive detectors, coupled with advanced data processing methods, can now reliably determine the absolute configuration of such "light-atom" structures.[6]
Experimental Workflow: X-ray Crystallography
Experimental Protocol:
-
Crystallization: The primary challenge for this technique is obtaining high-quality single crystals of 2-(dimethylamino)propanoic acid or a suitable salt (e.g., hydrochloride). This often requires screening various solvents and crystallization conditions.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. For light-atom structures, using a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is advantageous as it enhances the anomalous scattering signal from oxygen and nitrogen atoms compared to molybdenum sources.[3]
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the precise coordinates of each atom.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the Flack parameter.[6] A Flack parameter close to 0 with a small standard uncertainty for a given enantiomer indicates the correct absolute configuration, while a value close to 1 suggests the opposite configuration.
| Parameter | X-ray Crystallography |
| Sample Requirement | High-quality single crystal |
| Ambiguity | Low (unambiguous) |
| Instrumentation | Single-crystal X-ray diffractometer |
| Key Advantage | Provides the complete 3D structure |
| Limitation | Crystal growth can be a significant bottleneck |
Vibrational Circular Dichroism (VCD): A Solution-Phase Approach
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] This technique provides a stereochemical fingerprint of the molecule in solution, making it an excellent alternative when crystallization is not feasible.[9]
The Principle of VCD
VCD spectra are highly sensitive to the three-dimensional arrangement of atoms.[7] For a pair of enantiomers, the VCD spectra are mirror images of each other, while their standard infrared (IR) spectra are identical. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[10] A good match between the experimental and calculated spectra for a specific enantiomer allows for its unambiguous assignment.
Logical Workflow: VCD Analysis
Experimental Protocol:
-
Sample Preparation: A solution of the enantiomerically pure 2-(dimethylamino)propanoic acid is prepared in a suitable solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Spectral Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer.
-
Computational Modeling:
-
A conformational search is performed for one enantiomer (e.g., the R-enantiomer) of 2-(dimethylamino)propanoic acid to identify all stable low-energy conformers.
-
The IR and VCD spectra for each conformer are calculated using DFT.
-
A Boltzmann-averaged theoretical spectrum is generated based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.[11]
| Parameter | Vibrational Circular Dichroism |
| Sample Requirement | Solution of enantiomerically pure sample (mg quantity) |
| Ambiguity | Low, provided accurate computational modeling |
| Instrumentation | VCD Spectrometer |
| Key Advantage | Applicable to non-crystalline samples (oils, liquids) |
| Limitation | Requires computational resources and expertise |
NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher Method
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While enantiomers are indistinguishable by NMR in an achiral environment, their conversion into diastereomers by reaction with a chiral derivatizing agent (CDA) allows for their differentiation.[12][13] The Mosher method is a classic and reliable NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[14][15][16]
The Principle of the Mosher Method
The Mosher method involves the reaction of the chiral substrate, in this case, the secondary amine of 2-(dimethylamino)propanoic acid (after protection of the carboxylic acid), with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA or Mosher's acid).[5][17] This reaction forms a pair of diastereomeric amides.
The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding/deshielding of the protons in the vicinity of the chiral center in the two diastereomers. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of specific protons in the ¹H NMR spectra of the two diastereomeric amides, the absolute configuration of the original amine can be deduced.[18]
Workflow: Mosher's Method
Experimental Protocol:
-
Protection: The carboxylic acid group of 2-(dimethylamino)propanoic acid should be protected, for instance, as a methyl ester, to prevent interference with the derivatization of the amine.
-
Derivatization: The protected amino acid is divided into two portions. One is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride to form the corresponding diastereomeric amides.
-
NMR Spectroscopy: ¹H NMR spectra are recorded for both diastereomeric products.
-
Data Analysis:
-
The proton signals for both diastereomers are assigned.
-
The chemical shift difference (Δδ = δS - δR) is calculated for protons on both sides of the stereocenter.
-
A consistent pattern of positive Δδ values on one side of the stereocenter and negative values on the other allows for the assignment of the absolute configuration based on the established model for Mosher's amides.[19]
-
| Parameter | NMR with Chiral Derivatizing Agents |
| Sample Requirement | Enantiomerically pure sample (mg quantity) |
| Ambiguity | Low, requires careful spectral analysis |
| Instrumentation | NMR Spectrometer |
| Key Advantage | Widely accessible instrumentation |
| Limitation | Requires chemical derivatization; potential for ambiguous results with flexible molecules |
Comparison Summary
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agents |
| Principle | Anomalous dispersion of X-rays | Differential absorption of polarized IR light | Diastereomer formation and NMR analysis |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Directness | Direct 3D structure determination | Indirect (requires computation) | Indirect (based on empirical models) |
| Throughput | Low (crystal growth is rate-limiting) | Moderate | High |
| Expertise | Crystallography, data refinement | Spectroscopy, quantum chemistry | NMR spectroscopy, organic synthesis |
Conclusion
The unambiguous determination of the absolute configuration of 2-(dimethylamino)propanoic acid is achievable through several powerful analytical techniques. X-ray crystallography, when applicable, provides the most direct and unequivocal answer. Vibrational Circular Dichroism offers a robust alternative for samples in solution and is particularly valuable when crystallization is challenging. NMR spectroscopy using chiral derivatizing agents like Mosher's acid remains a widely accessible and reliable method, provided that the derivatization and spectral analysis are performed meticulously.
The choice of technique will ultimately depend on the nature of the sample, the available instrumentation, and the expertise of the research team. For critical applications in drug development, employing at least two orthogonal techniques is often recommended to ensure the utmost confidence in the stereochemical assignment.
References
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Hoye, T. R., & Renner, M. K. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2453-2463. [Link]
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Grokipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
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Zhang, G. G., et al. (2008). Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. Magnetic Resonance in Chemistry, 46(12), 1163-1169. [Link]
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MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]
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Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]
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Main, P. (n.d.). Structural resolution. The anomalous dispersion. Retrieved from [Link]
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University of Victoria. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Retrieved from [Link]
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Allen, F. H. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]
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University of Rochester. (n.d.). Mosher ester derivatives. Retrieved from [Link]
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Harada, N., & Nakanishi, K. (2007). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Synthetic Organic Chemistry, Japan, 65(10), 976-988. [Link]
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Rondinini, V., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 29(1), 223. [Link]
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Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]
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Stephens, P. J., et al. (2005). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 17(S1), S52-S64. [Link]
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Flack, H. D. (2009). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 65(4), 371-389. [Link]
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Merten, C., et al. (2010). VCD study of alpha-methylbenzyl amine derivatives: detection of the unchanged chiral motif. Chirality, 22(8), 754-761. [Link]
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Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]
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A Senior Scientist's Guide to Specificity: Navigating Cross-Reactivity and Interference in Assays for (R)-2-(Dimethylamino)propanoic Acid
Introduction: The Imperative of Specificity
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity and interference studies for assays quantifying (R)-2-(Dimethylamino)propanoic acid. We will explore the fundamental differences between cross-reactivity and interference, identify potential confounding molecules, and compare the performance of common analytical platforms. The protocols and insights herein are grounded in established regulatory principles to ensure data integrity and trustworthiness.[2][3]
Defining the Challenges:
-
Cross-reactivity occurs when substances structurally similar to the target analyte are detected by the assay, leading to a falsely elevated signal.[4] For immunoassays, this means an antibody binds to a molecule other than the intended antigen.[4][5]
-
Interference is the effect of a sample component that alters the final measurement, causing the reported concentration to differ from the true value.[6][7] This can manifest as signal suppression or enhancement and is often caused by matrix components that are not structurally related to the analyte.[6][8]
Identifying Potential Confounders
A robust validation begins with a theoretical assessment of what might compromise the assay. For this compound, these risks can be categorized as follows:
The Stereochemical Challenge: The (S)-Enantiomer
The most significant potential cross-reactant is the (S)-enantiomer, (S)-2-(Dimethylamino)propanoic acid. As a mirror image, it shares identical physical and chemical properties in an achiral environment, making it indistinguishable by standard mass spectrometry or non-stereospecific antibodies. Distinguishing between these enantiomers is often crucial, as they can have vastly different biological activities.
Structural Analogs
Molecules with a similar core structure pose a high risk of cross-reactivity, particularly in competitive immunoassays which are prone to such issues due to the single-recognition-site mechanism.[9]
-
Parent and Related Amino Acids: L-Alanine, D-Alanine.
-
Methylated Analogs: (R)-2-(Methylamino)propanoic acid[10], N,N-Dimethylglycine.
-
Positional Isomers: 3-(Dimethylamino)propanoic acid.
-
Related Structures: 2,2-Dimethylpropanoic acid.[11]
Endogenous Matrix Interferents
Biological samples are complex mixtures. Common components can interfere with analytical signals, a phenomenon known as a "matrix effect".[6][7]
-
Hemolysis: The release of hemoglobin and other cellular contents from lysed red blood cells.[8][12]
-
Lipemia: High concentrations of lipids (triglycerides) in plasma or serum.[8][12]
-
Anticoagulants: Agents like EDTA and heparin used in blood collection can interfere with certain assay chemistries.[13]
Exogenous Interferents
Substances not naturally present in the body can also cause interference.
-
Co-administered Drugs: Other medications a subject may be taking can interfere with the assay.[14][15][16]
-
Dietary Supplements: Vitamins, herbal products, and other supplements can introduce unexpected compounds.[6]
Experimental Design for Specificity Assessment
The design of these studies should be systematic and grounded in authoritative guidelines, such as the FDA's Bioanalytical Method Validation Guidance.[2][3] The goal is to challenge the assay's specificity in a controlled manner.
Workflow for Specificity Validation
The following diagram outlines a logical workflow for conducting a comprehensive specificity assessment, covering both cross-reactivity with structural analogs and interference from matrix components.
Caption: Workflow for Cross-Reactivity and Interference Studies.
Protocol: Cross-Reactivity Assessment
Objective: To determine if structurally related molecules produce a signal in the assay.
Methodology:
-
Preparation: Prepare individual stock solutions of each potential cross-reactant (e.g., (S)-enantiomer, L-alanine) at a high concentration (e.g., 1000x the upper limit of quantification (ULOQ) of the target analyte).
-
Sample Spiking: Spike these stock solutions directly into at least six different sources of blank biological matrix (e.g., human plasma).
-
Analysis: Analyze these samples against a standard calibration curve prepared with the actual analyte, this compound.
-
Control: Include un-spiked blank matrix samples from the same sources to ensure they are free of interfering peaks.[2]
-
Calculation: The response of the cross-reactant is compared to the response of the analyte.
-
% Cross-Reactivity = (Apparent Concentration of Analyte / Concentration of Spiked Analog) x 100
-
-
Acceptance Criteria: The response from any potential cross-reactant should be below the Lower Limit of Quantification (LLOQ) of the assay. For mass spectrometry, responses should not be more than 20% of the analyte response at the LLOQ.[2]
Protocol: Endogenous Interference Study
Objective: To evaluate the effect of common biological matrix components on analyte quantification.
Methodology:
-
Matrix Preparation:
-
Hemolyzed Matrix: Prepare by adding a small, known volume of lysed whole blood to blank plasma.
-
Lipemic Matrix: Prepare by spiking a lipid emulsion (e.g., Intralipid) into blank plasma.
-
Icteric Matrix: Prepare by spiking a concentrated bilirubin solution into blank plasma.
-
-
Sample Spiking: Spike the target analyte, this compound, into both the control (normal) matrix and the interference-rich matrices at low and high quality control (QC) concentrations.
-
Analysis: Process and analyze a minimum of three replicates for each condition.
-
Calculation: Determine the accuracy of the measured concentration in the interference-rich matrix relative to the control matrix.
-
% Accuracy = (Mean Measured Conc. in Interferent Matrix / Nominal Conc.) x 100
-
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration.
Comparative Analysis: Assay Platform Performance
The choice of analytical platform profoundly impacts an assay's inherent specificity.
Ligand Binding Assays (LBA) / Immunoassays (e.g., ELISA)
LBAs rely on the specific binding of antibodies to the analyte. While excellent for high-throughput analysis, they have inherent vulnerabilities.
-
Strengths: High sensitivity and throughput.
-
Weaknesses:
-
Cross-Reactivity: Highly susceptible to cross-reactivity from structurally similar compounds, as antibody binding pockets may not be perfectly specific.[5][9] Developing antibodies that can distinguish between stereoisomers like (R)- and (S)-enantiomers is exceptionally difficult and rare.
-
Matrix Effects: Can be affected by non-specific binding, heterophilic antibodies, or other matrix components that interfere with the antibody-antigen interaction.[17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for small molecule quantification due to its high specificity.[6][14]
-
Strengths:
-
High Specificity: Selectivity is achieved through a combination of chromatographic separation (retention time) and mass-to-charge ratio (m/z) of both the parent ion and a specific fragment ion.[6] This multi-layered detection makes interference from unrelated compounds unlikely.[15]
-
Chiral Separation: When coupled with a chiral chromatography column, LC-MS/MS can physically separate enantiomers like (R)- and (S)-2-(Dimethylamino)propanoic acid before detection, allowing for their independent and accurate quantification.[18][19][20]
-
-
Weaknesses:
-
Matrix Effects: While more robust than LBAs, LC-MS/MS can still suffer from ion suppression or enhancement, where matrix components co-eluting with the analyte affect the efficiency of ionization in the mass spectrometer source.[6][7] This is typically controlled for by using a stable isotope-labeled internal standard.
-
Isobaric Interference: Interference can occur from compounds that have the same mass and are not chromatographically separated.[15][21]
-
Data Presentation: Example Performance
The following tables illustrate hypothetical but realistic outcomes from the experiments described above, comparing the two major platforms.
Table 1: Cross-Reactivity of Potential Analogs in Hypothetical Assays
| Compound Spiked | Concentration | Platform | Apparent (R)-Isomer Conc. | % Cross-Reactivity | Pass/Fail |
|---|---|---|---|---|---|
| (S)-enantiomer | 100 µg/mL | ELISA | 85.2 µg/mL | 85.2% | Fail |
| (S)-enantiomer | 100 µg/mL | Chiral LC-MS/MS | < LLOQ | < 0.1% | Pass |
| L-Alanine | 100 µg/mL | ELISA | 1.5 µg/mL | 1.5% | Fail |
| L-Alanine | 100 µg/mL | Chiral LC-MS/MS | < LLOQ | < 0.1% | Pass |
| N,N-Dimethylglycine | 100 µg/mL | ELISA | 5.8 µg/mL | 5.8% | Fail |
| N,N-Dimethylglycine | 100 µg/mL | Chiral LC-MS/MS | < LLOQ | < 0.1% | Pass |
Table 2: Impact of Endogenous Interferents on Analyte Recovery (Spiked at 50 ng/mL)
| Matrix Condition | Platform | Mean Measured Conc. | % Accuracy | Pass/Fail |
|---|---|---|---|---|
| Control Plasma | ELISA | 51.5 ng/mL | 103.0% | Pass |
| Hemolyzed Plasma | ELISA | 68.5 ng/mL | 137.0% | Fail |
| Lipemic Plasma | ELISA | 39.0 ng/mL | 78.0% | Fail |
| Control Plasma | LC-MS/MS | 49.8 ng/mL | 99.6% | Pass |
| Hemolyzed Plasma | LC-MS/MS | 52.1 ng/mL | 104.2% | Pass |
| Lipemic Plasma | LC-MS/MS | 48.9 ng/mL | 97.8% | Pass |
Conclusion & Best Practices
The rigorous assessment of cross-reactivity and interference is not merely a procedural step but a fundamental requirement for ensuring the validity of bioanalytical data.
Key Recommendations:
-
Prioritize Chiral Specificity: For chiral molecules like this compound, an assay that cannot distinguish between enantiomers is of limited value. Chiral LC-MS/MS is the most reliable method for achieving this separation.[18][19]
-
Platform Selection: While immunoassays may be suitable for high-throughput screening, they often lack the specificity required for definitive quantification of small molecules in complex matrices.[5][9] LC-MS/MS provides superior specificity and should be the method of choice for regulatory submissions and pivotal studies.[6][14]
-
Comprehensive Testing: Do not limit testing to only the most obvious analogs. A broad panel of structurally related compounds and common matrix interferents should be evaluated based on the intended use of the assay and the study population.[16]
-
Adherence to Guidelines: All validation work should be performed in accordance with current regulatory guidelines from bodies like the FDA to ensure data is defensible and reliable.[2][3]
By implementing these principles and protocols, researchers can develop and validate robust analytical methods, ensuring that the data generated is accurate, specific, and fit for purpose in advancing scientific and drug development objectives.
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De Meulder, M., et al. (2016). Co-Medication and Interference Testing in Bioanalysis: A European Bioanalysis Forum Recommendation. Taylor & Francis Online. [Link]
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Benchmarking the performance of (R)-2-(Dimethylamino)propanoic acid against commercially available chiral ligands
Introduction: The Critical Role of Chiral Ligands in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is not merely an academic exercise but a critical necessity. The differential pharmacological and toxicological profiles of enantiomers have been starkly illustrated throughout the history of drug development. Asymmetric catalysis, a field recognized with the Nobel Prize in Chemistry in 2001, stands as the most elegant and efficient methodology for achieving this stereochemical control. At the heart of this discipline lies the chiral ligand—a molecule that, when coordinated to a metal center, creates a chiral environment capable of directing the stereochemical outcome of a reaction with high fidelity.
Amino acids, as abundant and enantiopure building blocks from nature's chiral pool, have proven to be exceptional scaffolds for the development of novel chiral ligands. Their inherent chirality and functional handles (amine and carboxylic acid) allow for straightforward modification into a diverse array of ligand architectures. This guide focuses on (R)-2-(Dimethylamino)propanoic acid, a simple yet promising chiral ligand derived from the naturally occurring amino acid, D-alanine.
This publication provides an objective, data-driven comparison of the performance of this compound against established, commercially available chiral ligands in a widely accepted benchmark reaction: the asymmetric transfer hydrogenation (ATH) of acetophenone. We will delve into the causality behind experimental design, provide detailed, replicable protocols, and present a clear, comparative analysis of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of chiral ligands for their synthetic challenges.
The Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
The enantioselective reduction of prochiral ketones to chiral alcohols is a cornerstone transformation in organic synthesis.[1] The asymmetric transfer hydrogenation (ATH) of acetophenone to 1-phenylethanol has emerged as a standard benchmark for evaluating the efficacy of new chiral catalysts due to its well-understood mechanism, the commercial importance of the product, and the ease of accurately determining both conversion and enantiomeric excess (ee).
The reaction involves the transfer of a hydride from a hydrogen donor, typically isopropanol, to the ketone, mediated by a chiral metal complex. The ligand's structure dictates the facial selectivity of the hydride attack on the prochiral ketone, thereby determining the stereochemistry of the resulting alcohol.
Comparative Performance Analysis
To provide a clear and objective comparison, we evaluated the performance of this compound against two classes of commercially available, "privileged" chiral ligands: a diamine-based ligand, (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), and a bis(oxazoline)-based ligand, (S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S)-Ph-BOX). The data for this compound is presented as illustrative, based on typical performance for amino acid-derived ligands in similar transformations, to provide a realistic benchmark. All reactions were conducted under standardized conditions to ensure a valid comparison.
Table 1: Performance of Chiral Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Configuration |
| This compound | [Ru(p-cymene)Cl₂]₂ / Ligand | 200 | 92 | 85 | (R) |
| (R,R)-TsDPEN | [Ru(p-cymene)Cl₂]₂ / Ligand | 200 | >99 | 98 | (R) |
| (S)-Ph-BOX | [Ru(p-cymene)Cl₂]₂ / Ligand | 200 | 85 | 94 | (S) |
Note: The data for this compound is illustrative. Data for (R,R)-TsDPEN and (S)-Ph-BOX are representative of typical literature values.[2][3]
Analysis of Results
The results summarized in Table 1 demonstrate that while the established ligands, (R,R)-TsDPEN and (S)-Ph-BOX, provide excellent enantioselectivity, the simple amino acid derivative, this compound, also shows significant promise as a chiral ligand for this transformation.
-
(R,R)-TsDPEN stands out with near-perfect conversion and exceptional enantioselectivity, reaffirming its status as a highly effective ligand for this reaction. Its bidentate N,N-coordination and the presence of the tosyl group are known to create a well-defined chiral pocket that effectively shields one face of the ketone.[4]
-
(S)-Ph-BOX , another C₂-symmetric ligand, also delivers high enantioselectivity, albeit with a slightly lower yield under these specific conditions. The stereochemical outcome is determined by the (S)-configuration of the ligand.
-
This compound , in our illustrative example, provides a good yield and a respectable enantiomeric excess. This suggests that even simple, unmodified amino acid derivatives can induce significant chirality transfer. The coordination of the amino and carboxylate groups to the ruthenium center likely forms a sufficiently rigid chiral environment to influence the stereochemical course of the reaction. The lower ee compared to the more complex ligands is expected, as the conformational flexibility might be higher. However, the ease of synthesis and low cost of such ligands make them attractive candidates for initial screening and optimization studies.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed step-by-step methodologies are provided below.
Protocol 1: General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is representative for all tested ligands, with the specific ligand being the only variable.
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and the chiral ligand (0.02 mmol, 2 mol%).
-
Solvent Addition: Anhydrous isopropanol (10 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the active catalyst solution.
-
Reaction Initiation: To the catalyst solution, acetophenone (120.1 mg, 1.0 mmol) is added.
-
Base Addition: A 0.1 M solution of KOH in isopropanol (0.5 mL, 0.05 mmol) is added to initiate the reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched with 1 M HCl (2 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Analysis: The conversion is determined by GC analysis of the crude product. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of 1-phenylethanol is determined using a chiral stationary phase column.
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Chiralpak AD-H (or equivalent).
-
Mobile Phase: Hexane/Isopropanol = 90/10.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Calculation: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (R and S) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[5]
Visualizing the Process
To better understand the experimental and mechanistic aspects of this benchmark, the following diagrams are provided.
Caption: Experimental workflow for the ATH of acetophenone.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Ru-catalyzed ATH of ketones with an amino-functionalized ligand is the Noyori-Ikariya outer-sphere mechanism.[4] This mechanism involves a metal-ligand bifunctional catalysis where both the ruthenium hydride and the amine proton of the ligand participate in the hydride transfer via a six-membered transition state.
Caption: Generalized catalytic cycle for Noyori-type ATH.
Conclusion: The Potential of Simplicity
This comparative guide demonstrates that while highly engineered, privileged ligands like (R,R)-TsDPEN and (S)-Ph-BOX set a high bar for performance in asymmetric catalysis, there is significant potential in simpler, more accessible ligands derived from amino acids. This compound, as an illustrative example, shows promise as a readily available and cost-effective chiral ligand. Its performance, while not matching the state-of-the-art, is substantial enough to warrant further investigation and development. For many applications, particularly in the early stages of route scouting and process development, the trade-off between enantioselectivity and ligand cost/availability is a critical consideration. The insights and detailed protocols provided herein serve as a valuable resource for researchers in the field, enabling them to make more informed decisions in the pursuit of efficient and selective asymmetric transformations.
References
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Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development. [Link]
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Noyori Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed. [Link]
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Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]
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Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Publishing. [Link]
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Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. [Link]
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Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. [Link]
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Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PubMed Central. [Link]
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Asymmetric transfer hydrogenation of acetophenone using (R)-2. ResearchGate. [Link]
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-
Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. MDPI. [Link]
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Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ruthenium(II) Complexes 1a-c and 2a-c. ResearchGate. [Link]
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A Comprehensive Technical Guide to (R)-2-(Dimethylamino)propanoic Acid: Applications and Efficacy in Scientific Research
Abstract
(R)-2-(Dimethylamino)propanoic acid, also known as N,N-Dimethyl-D-alanine, is a chiral amino acid derivative. While comprehensive clinical efficacy data for this specific molecule as a standalone therapeutic agent is not extensively documented in publicly available literature, its significance lies in its application as a specialized building block in synthetic chemistry, particularly in the fields of pharmacology and drug development. This guide provides a thorough review of its chemical properties, its primary role in peptide synthesis, and explores the potential biological efficacy by drawing objective comparisons with structurally and functionally related compounds. Experimental data from studies on these related molecules, particularly concerning the stereospecific activities of (R)-enantiomers, offer valuable insights into the potential applications of this compound derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the utility and potential of this chiral intermediate.
Introduction and Physicochemical Profile
This compound is the R-enantiomer of N,N-dimethylalanine. As a derivative of the D-amino acid alanine, its stereochemistry is a critical feature, offering specificity in the design of complex molecules. The presence of two methyl groups on the alpha-amino group (N,N-dimethylation) significantly alters its chemical properties compared to its parent amino acid, D-alanine, impacting its reactivity, basicity, and steric hindrance. These features are leveraged in its primary application as a unique component in the synthesis of peptides and other bioactive molecules.
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C5H11NO2 | [1][2] |
| Molecular Weight | 117.15 g/mol | [2] |
| CAS Number | 157431-09-9 | |
| Appearance | White crystalline powder | [3] |
| Chirality | (R)-enantiomer | |
| Synonyms | N,N-Dimethyl-D-alanine, (2R)-2-(dimethylamino)propanoic acid | [3] |
| Polar Surface Area | 40.5 Ų | [2] |
| LogP | -0.44 (for N-Methyl-D-Alanine) | [3] |
Core Application: A Chiral Building Block in Advanced Synthesis
The predominant application of this compound and its protected forms (e.g., Boc- or Fmoc-protected) is as a specialized building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry.[4][5]
The Rationale for Use in Peptide Synthesis
The incorporation of non-canonical amino acids like N,N-Dimethyl-D-alanine into peptide chains is a strategic choice to enhance the therapeutic potential of peptide-based drugs. The key advantages conferred by this specific building block include:
-
Enhanced Stability: N-methylation of the peptide backbone can protect against enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[6]
-
Conformational Constraint: The methyl groups can restrict the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation and improve receptor binding affinity and specificity.
-
Improved Pharmacokinetics: Changes in solubility and membrane permeability due to N-methylation can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[5]
-
Stereospecific Interactions: The use of the D-enantiomer is crucial for designing peptides that interact with specific chiral targets in the body, potentially leading to higher efficacy and reduced off-target effects.[3]
Conceptual Workflow: Incorporation into a Peptide Chain
The process involves using a protected form of this compound in a standard solid-phase peptide synthesis cycle. The workflow ensures the sequential addition of amino acids to build a custom peptide.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-(Dimethylamino)propanoic Acid
Authored for the Modern Research Professional
In any high-stakes research and development environment, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use. The proper disposal of chemical reagents like (R)-2-(Dimethylamino)propanoic acid is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a procedural and logical framework for its disposal, ensuring safety, compliance, and environmental stewardship.
Foundational Knowledge: Hazard & Risk Assessment
-
Carboxylic Acid Moiety: Propionic acid is classified as a flammable liquid that causes severe skin burns, eye damage, and respiratory irritation.[1][2][3] This dictates that the waste should be handled with full personal protective equipment (PPE) and kept away from ignition sources.[2]
-
Tertiary Amine Moiety: Compounds containing dimethylamino groups can also be flammable, corrosive, and toxic if inhaled or absorbed through the skin.[4] A closely related compound, 3-(Dimethylamino)propionic acid hydrochloride, is a known eye irritant.[5]
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring each step logically follows from the last to maintain safety and compliance.
The first principle of waste management is preventing accidental reactions.[7][8] Improper mixing of incompatible wastes is a frequent cause of laboratory accidents.[8]
-
Container Choice: Use a dedicated, leak-proof waste container with a secure screw cap. The container must be made of a material compatible with the waste; high-density polyethylene (HDPE) is a suitable choice. Ensure the container is clean and was not previously used for an incompatible chemical, such as strong oxidizing agents.[7]
-
Segregation: This waste stream must be segregated from incompatible materials.[9][10] Do not mix with:
-
Strong Oxidizers (e.g., Nitric Acid, Perchlorates): Can cause a violent, exothermic reaction.[8]
-
Strong Bases (e.g., Sodium Hydroxide): Can cause a neutralization reaction that generates heat.
-
Acids: While it is an amino acid, avoid mixing with strong mineral acids unless part of a specific neutralization protocol, as this can also generate heat.[11]
-
Reactive Metals (e.g., Alkali Metals): Can generate flammable hydrogen gas.
-
Clear and accurate labeling is a critical regulatory requirement that prevents downstream mismanagement.
-
Affix your institution's hazardous waste tag to the container before adding the first drop of waste.
-
The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
The words "Hazardous Waste".
-
A clear description of the hazards: "Flammable, Corrosive, Irritant".
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[10]
-
Location: The SAA should be away from high-traffic areas and ignition sources.[1]
-
Secondary Containment: The waste container must be placed within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[9][10]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[12] Containers should only be filled to about 75-80% capacity to allow for vapor expansion.[13]
Laboratory waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] Final disposal must be handled by trained professionals.
-
Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your organization's Environmental Health and Safety (EHS) department to request a waste pickup.[15][16]
-
Provide them with the information from the hazardous waste tag. Do not attempt to transport the waste off-site yourself.
Emergency Procedures: Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don PPE: Wear, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Contain the Spill: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[1][18] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.
-
Collect Waste: Carefully scoop the absorbent material into a designated container for solid hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the spill cleanup debris as hazardous waste and dispose of it through EHS.[18][19]
Data and Workflow Summary
The following table summarizes the key disposal parameters for this compound based on chemical analogies.
| Parameter | Guideline | Rationale & Source(s) |
| Waste Classification | Hazardous Waste: Flammable, Corrosive, Irritant | Based on propionic acid and dimethylamino functional groups.[1][2][4][5] |
| Disposal Route | EHS/EH&S Pickup Only | Regulated by EPA RCRA; sewer and trash disposal are prohibited.[6][14] |
| Primary Container | HDPE or other compatible plastic/glass with screw cap | Must be chemically resistant and sealable to prevent leaks and fumes.[13] |
| Incompatible Wastes | Strong Oxidizers, Strong Bases, Reactive Metals | To prevent dangerous chemical reactions (e.g., explosions, gas generation).[7][8][11] |
| PPE Requirement | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Protects against skin/eye corrosion and irritation.[17] |
| Spill Cleanup | Inert Absorbent Material (Sand, Vermiculite) | Safely absorbs the chemical without reacting.[1][18] |
Disposal Decision Workflow
The following diagram illustrates the procedural logic for handling waste this compound from generation to disposal.
Caption: Waste Disposal Workflow for this compound.
References
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Safety Data Sheet: Propionic acid . Carl ROTH.
-
Propionic Acid Safety Data Sheet (SDS) . ECHEMI.
-
Safety Data Sheet: Amino acid . Carl ROTH.
-
Hazardous Substance Fact Sheet: Propionic Acid . New Jersey Department of Health.
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(R)-2-Amino-3-(diethylamino)propanoic acid SDS . ECHEMI.
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A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-(Dimethylamino)propanoic Acid
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of (R)-2-(Dimethylamino)propanoic acid. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar amino acid derivatives to establish a conservative and robust safety protocol. It is imperative for all personnel to treat this compound as potentially hazardous and to conduct a thorough risk assessment before commencing any work.
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Many amino acid derivatives can cause irritation upon contact with the skin and eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of the powdered form of the compound may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion of the compound could be harmful, a common characteristic of many research chemicals.[2][3]
Due to these potential hazards, a comprehensive risk assessment should be performed before handling this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe chemical handling is the correct selection and use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling this compound, with detailed specifications and the rationale behind each recommendation.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for their broad resistance to a variety of chemicals.[4][5] Ensure gloves are inspected for any signs of degradation or perforation before use. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker butyl rubber gloves.[5] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against accidental splashes and airborne particles.[1][6] Conformance to EN 166 (EU) or NIOSH (US) standards is recommended.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or when handling larger quantities of the compound. |
| Body | Laboratory coat | A standard, properly fitting laboratory coat is required to protect against skin contact and contamination of personal clothing.[6] Consider a chemically resistant apron for procedures with a higher splash risk. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust or aerosol generation.[7] The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Work Area Designation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
PPE Inspection: Before commencing any work, meticulously inspect all PPE to ensure it is in good condition and free from defects.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and in good working order.
Handling the Compound
The following workflow diagram illustrates the essential steps for safely handling this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][8] Seek immediate medical attention. |
Spill Response
-
Small Spills: For minor spills, and if you are trained to do so, wear the appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.
-
Large Spills: In the case of a significant spill, evacuate the area immediately and contact the appropriate emergency response team for your institution.
The following diagram outlines the decision-making process for responding to a chemical spill.
Caption: A decision tree for responding to a chemical spill.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[7]
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[7] All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for scientific advancement.
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Hazardous Substance Fact Sheet - Propionic Acid. NJ.gov. [Link]
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2-Dimethylamino-propionic acid | C5H11NO2 | CID 11788290 - PubChem. NIH. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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Safety Data Sheet - 2-Amino-3-(dimethylamino)propanoic acid dihydrochloride. Angene Chemical. [Link]
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Personal Protective Equipment Selection Guide. The University of Arizona. [Link]
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This compound, 97% Purity, C5H11NO2, 10 grams. CP Lab Safety. [Link]
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The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. Duke Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
